molecular formula C7H5ClN2 B3024455 6-Chloro-1H-pyrrolo[3,2-c]pyridine CAS No. 74976-31-1

6-Chloro-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B3024455
CAS No.: 74976-31-1
M. Wt: 152.58 g/mol
InChI Key: CBHXTZKXDLDMJZ-UHFFFAOYSA-N
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Description

6-Chloro-1H-pyrrolo[3,2-c]pyridine is a useful research compound. Its molecular formula is C7H5ClN2 and its molecular weight is 152.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-1H-pyrrolo[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2/c8-7-3-6-5(4-10-7)1-2-9-6/h1-4,9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBHXTZKXDLDMJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CC(=NC=C21)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50503112
Record name 6-Chloro-1H-pyrrolo[3,2-c]pyridine
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Molecular Weight

152.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74976-31-1
Record name 6-Chloro-1H-pyrrolo[3,2-c]pyridine
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URL https://comptox.epa.gov/dashboard/DTXSID50503112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chloro-5-azaindole
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Foundational & Exploratory

A Technical Guide to 6-Chloro-1H-pyrrolo[3,2-c]pyridine: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The landscape of medicinal chemistry is perpetually driven by the search for novel molecular scaffolds that offer unique vectors in chemical space and potent biological activity. Among these, nitrogen-containing fused heterocyclic systems are of paramount importance. This guide provides an in-depth technical overview of 6-Chloro-1H-pyrrolo[3,2-c]pyridine, a member of the azaindole family. We will explore its core chemical and physical properties, established synthetic routes, key reactivity patterns, and its emerging role as a privileged scaffold in the development of targeted therapeutics, particularly in oncology. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block in their discovery programs.

Introduction: The Significance of the Pyrrolopyridine Scaffold

Pyrrolopyridines, commonly known as azaindoles, are bicyclic heterocycles that are isosteric to indole. Their unique combination of a hydrogen-bond-donating pyrrole ring and a hydrogen-bond-accepting pyridine ring makes them ideal pharmacophores for interacting with a wide array of biological targets, especially protein kinases.[1][2] The specific isomer, this compound, positions a reactive chlorine atom on the pyridine ring, providing a crucial synthetic handle for diversification and library synthesis, making it a highly valuable starting material for drug discovery campaigns.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. While experimental data for properties like melting and boiling points are not widely published, typical for specialized reagents, they can be determined empirically or obtained from suppliers.

PropertyValueSource
IUPAC Name This compoundN/A
Molecular Formula C₇H₅ClN₂[3]
Molecular Weight 152.58 g/mol [3]
CAS Number 74976-31-1[4]
Appearance Typically an off-white to light yellow solidSupplier Data
Solubility Soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water.General Chemical Principles
Spectroscopic Profile

A comprehensive understanding of the spectroscopic signature is critical for reaction monitoring and structural confirmation.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyrrole and pyridine rings. The N-H proton of the pyrrole ring will appear as a broad singlet, typically downfield. The protons on the pyridine ring will be influenced by the electronegative chlorine atom and the ring nitrogen.

  • ¹³C NMR: The carbon spectrum will display seven unique signals corresponding to the carbon atoms of the bicyclic core. The carbon atom attached to the chlorine (C-6) will exhibit a characteristic chemical shift. Spectroscopic data for various derivatives confirm these assignments.[5]

  • Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]+ due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Synthesis of the 1H-pyrrolo[3,2-c]pyridine Core

The construction of the pyrrolo[3,2-c]pyridine scaffold is a non-trivial synthetic challenge. A robust method has been demonstrated for a closely related analog, 6-bromo-1H-pyrrolo[3,2-c]pyridine, which serves as an excellent template for accessing the chloro-substituted target. The strategy involves the formation of a substituted pyridine N-oxide, followed by functionalization and a reductive cyclization to build the fused pyrrole ring.[5]

Synthetic Workflow Overview

The multi-step synthesis provides a reliable pathway to the core structure, which can then be used in further derivatization.

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Nitration cluster_2 Step 3: Intermediate Formation cluster_3 Step 4: Reductive Cyclization A 2-Bromo-5-methylpyridine C 2-Bromo-5-methylpyridine-1-oxide A->C B m-CPBA B->C E 2-Bromo-5-methyl-4-nitropyridine 1-oxide C->E D Fuming HNO₃ / H₂SO₄ D->E G Key Enamine Intermediate E->G F DMF-DMA F->G I 6-Bromo-1H-pyrrolo[3,2-c]pyridine G->I H Fe Powder / Acetic Acid H->I

Caption: Multi-step synthesis of the pyrrolo[3,2-c]pyridine core.

Representative Experimental Protocol: Synthesis of 6-Bromo-1H-pyrrolo[3,2-c]pyridine[5]

This protocol, adapted from the literature, illustrates the key steps. The synthesis of the 6-chloro analog would follow a similar pathway, starting with the corresponding chloro-pyridine precursor.

  • Oxidation: 2-Bromo-5-methylpyridine is dissolved in a suitable solvent (e.g., dichloromethane) and treated with m-chloroperbenzoic acid (m-CPBA) at 0 °C, then stirred at room temperature until the starting material is consumed. The resulting 2-bromo-5-methylpyridine-1-oxide is isolated after an aqueous workup.

  • Nitration: The N-oxide product is carefully added to a mixture of fuming nitric acid and sulfuric acid at low temperature. The reaction introduces a nitro group at the C-4 position.

  • Enamine Formation: The resulting 4-nitro derivative is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in DMF to form a key enamine intermediate.

  • Reductive Cyclization: The intermediate is treated with iron powder in acetic acid. This step accomplishes both the reduction of the nitro group and the subsequent cyclization to form the fused pyrrole ring, yielding the final 6-bromo-1H-pyrrolo[3,2-c]pyridine product.

Chemical Reactivity and Derivatization

The utility of this compound stems from its predictable reactivity at several key positions, allowing for controlled and diverse functionalization.

  • C-6 Chloro Group: This is the primary site for derivatization. The chlorine atom activates the position for palladium-catalyzed cross-coupling reactions, which are the cornerstone of modern medicinal chemistry for constructing C-C and C-N bonds.

  • N-1 Pyrrole Proton: The N-H proton is weakly acidic and can be deprotonated with a strong base.[6] The resulting anion can be alkylated or acylated. This position is also frequently protected (e.g., with SEM or BOC groups) to prevent unwanted side reactions during subsequent synthetic steps.

  • Pyrrole Ring: As an electron-rich system, the pyrrole moiety is susceptible to electrophilic substitution, although the reactivity is modulated by the fused, electron-withdrawing pyridine ring.

Palladium-Catalyzed Cross-Coupling at C-6

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method to introduce aryl or heteroaryl substituents at the C-6 position. This transformation is fundamental to exploring the structure-activity relationship (SAR) of the scaffold.

Suzuki_Mechanism Start This compound + Pd(0) Catalyst OxAdd Oxidative Addition (Pd inserts into C-Cl bond) Start->OxAdd Transmetal Transmetalation (Aryl group from Boronic Acid transfers to Palladium) OxAdd->Transmetal RedElim Reductive Elimination (New C-C bond forms, regenerates Pd(0)) Transmetal->RedElim RedElim->Start Catalyst Regeneration Product 6-Aryl-1H-pyrrolo[3,2-c]pyridine RedElim->Product Boronic Aryl Boronic Acid + Base Boronic->Transmetal

Caption: Simplified catalytic cycle for Suzuki-Miyaura cross-coupling.

Representative Protocol: Suzuki Cross-Coupling[5]
  • Setup: To a reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

  • Degassing: Add a suitable solvent system (e.g., dioxane/water or DME) and thoroughly degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Catalyst Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, under an inert atmosphere.

  • Reaction: Heat the mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography.

Applications in Modern Drug Discovery

The 1H-pyrrolo[3,2-c]pyridine scaffold has proven to be a highly effective core for developing potent and selective inhibitors of key biological targets, particularly in oncology.

Case Study 1: Tubulin Polymerization Inhibitors for Cancer Therapy

Recent research has demonstrated that derivatives of 1H-pyrrolo[3,2-c]pyridine can function as potent inhibitors of tubulin polymerization by binding to the colchicine site.[5] This mechanism disrupts the formation of the mitotic spindle, a critical structure for cell division.

Tubulin_Pathway A Pyrrolo[3,2-c]pyridine Derivative B Binds to Colchicine Site on β-Tubulin A->B C Inhibition of Tubulin Polymerization B->C D Disruption of Microtubule Dynamics C->D E Mitotic Spindle Failure D->E F G2/M Phase Cell Cycle Arrest E->F G Induction of Apoptosis F->G

Caption: Mechanism of action for tubulin-inhibiting derivatives.

This disruption leads to cell cycle arrest in the G2/M phase, ultimately triggering programmed cell death (apoptosis) in cancer cells. One reported derivative exhibited potent activities against HeLa, SGC-7901, and MCF-7 cancer cell lines with IC₅₀ values in the low nanomolar range.[5]

Case Study 2: FMS Kinase (CSF-1R) Inhibitors

The FMS kinase, also known as colony-stimulating factor-1 receptor (CSF-1R), is a receptor tyrosine kinase that plays a critical role in the proliferation and survival of monocytes and macrophages. Over-expression of FMS is linked to various cancers (ovarian, prostate, breast) and inflammatory diseases like rheumatoid arthritis.[7] A series of pyrrolo[3,2-c]pyridine derivatives were developed and tested as FMS kinase inhibitors. One compound, in particular, showed an IC₅₀ of 30 nM against FMS kinase and demonstrated potent antiproliferative activity across a panel of cancer cell lines, highlighting its potential as a therapeutic candidate for both cancer and inflammatory conditions.[7]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not universally available, data from closely related chloro-azaindoles provide a strong basis for safe handling procedures.[8][9][10]

  • Hazards: Assumed to be harmful if swallowed (Acute Toxicity, Oral, Category 4).[9] May cause serious eye damage/irritation and skin irritation. May cause respiratory irritation.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[8]

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[10]

    • Respiratory Protection: Handle in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[8]

  • Handling: Avoid formation of dust and aerosols. Wash hands thoroughly after handling. Keep away from heat, sparks, and open flames.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a strategically important heterocyclic building block with significant potential for drug discovery. Its well-defined reactivity, particularly the capacity for palladium-catalyzed cross-coupling at the C-6 position, provides medicinal chemists with a reliable platform for generating diverse libraries of novel compounds. As demonstrated by its successful application in the development of potent tubulin polymerization inhibitors and FMS kinase inhibitors, this scaffold is poised to remain a valuable asset in the ongoing search for next-generation therapeutics.

References

6-Chloro-1H-pyrrolo[3,2-c]pyridine CAS number 74976-31-1

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Chloro-1H-pyrrolo[3,2-c]pyridine (CAS: 74976-31-1): A Key Scaffold in Modern Drug Discovery

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a heterocyclic compound of significant interest to researchers and professionals in drug development. Known also as 6-chloro-5-azaindole, this molecule serves as a critical building block in the synthesis of a wide array of biologically active compounds.[1][2] Its unique fused-ring structure, combining an electron-rich pyrrole ring with an electron-deficient pyridine ring, imparts distinct physicochemical properties that are highly sought after in medicinal chemistry.[3][4]

The pyrrolopyridine scaffold is a bioisostere of indole and is recognized as a "privileged" structure, frequently appearing in potent kinase inhibitors and other targeted therapeutics.[5] This guide will delve into the synthesis, characterization, and core applications of this compound, offering both foundational knowledge and practical, field-proven insights for its application in the laboratory.

Physicochemical and Structural Properties

This compound is typically a solid at room temperature. Its structural and chemical properties make it an ideal starting point for further chemical modification, particularly through reactions targeting the pyrrole nitrogen, the chloro-substituent on the pyridine ring, or the C-H bonds of the pyrrole ring.

A summary of its key properties is presented below:

PropertyValueSource(s)
CAS Number 74976-31-1[1][2]
Molecular Formula C₇H₅ClN₂[6]
Molecular Weight 152.58 g/mol [6]
IUPAC Name This compound
Synonyms 6-Chloro-5-azaindole[1][2]
Appearance Solid
Purity Typically ≥97%
Topological Polar Surface Area (TPSA) 28.8 Ų[7]
Hydrogen Bond Donors 1[7]
Hydrogen Bond Acceptors 1[7]
Storage Temperature Refrigerator (2-8°C)

Synthesis and Characterization

The synthesis of the pyrrolo[3,2-c]pyridine core is a multi-step process that requires careful control of reaction conditions. While numerous synthetic routes exist for azaindole derivatives, a common and effective strategy involves building the pyrrole ring onto a pre-functionalized pyridine precursor. The following protocol is a representative example adapted from methodologies used for similar bromo-derivatives.[8]

Representative Synthesis Workflow

The synthesis begins with a commercially available pyridine derivative and proceeds through nitration, vinylation, and a critical reductive cyclization step to form the fused bicyclic system.

G cluster_0 Step 1: Oxidation & Nitration cluster_1 Step 2: Vinylation cluster_2 Step 3: Reductive Cyclization A 2-Chloro-5-methylpyridine B 2-Chloro-5-methylpyridine-1-oxide A->B m-CPBA C 2-Chloro-5-methyl-4-nitropyridine-1-oxide B->C Fuming HNO₃ / H₂SO₄ D (E)-2-Chloro-5-(2-(dimethylamino)vinyl) -4-nitropyridine-1-oxide C->D DMF-DMA E This compound D->E Fe / Acetic Acid cluster_cell Cancer Cell cluster_tubulin Microtubule Dynamics cluster_process Cellular Processes tubulin α/β-Tubulin Dimers microtubule Microtubule Polymer tubulin->microtubule Polymerization mitosis Mitotic Spindle Formation arrest G2/M Phase Arrest mitosis->arrest apoptosis Apoptosis (Cell Death) arrest->apoptosis compound Pyrrolo[3,2-c]pyridine Derivative (e.g., 10t) compound->tubulin Binds to Colchicine Site A This compound (Starting Material) E Reaction Mixture Assembly (Inert Atmosphere, N₂ or Ar) A->E B Aryl/Heteroaryl Boronic Acid or Ester (Coupling Partner) B->E C Palladium Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) C->E D Solvent System (e.g., 1,4-Dioxane/H₂O) D->E F Heating (Conventional or Microwave) E->F G Aqueous Workup & Extraction F->G H Purification (Column Chromatography) G->H I 6-Aryl-1H-pyrrolo[3,2-c]pyridine (Final Product Library) H->I

References

biological activity of 6-Chloro-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of 6-Chloro-1H-pyrrolo[3,2-c]pyridine and Its Derivatives

Authored by a Senior Application Scientist

Foreword: The Emergence of a Privileged Scaffold in Medicinal Chemistry

The 1H-pyrrolo[3,2-c]pyridine core, a bicyclic heteroaromatic system, represents a "privileged scaffold" in modern drug discovery. Its unique electronic properties and rigid structure provide a versatile framework for designing potent and selective modulators of various biological targets. The introduction of a chlorine atom at the 6-position, creating this compound, further enhances its utility as a synthetic intermediate, offering a reactive handle for diversification and the exploration of chemical space. This guide synthesizes current research to provide an in-depth understanding of the biological activities associated with this scaffold, with a primary focus on its significant potential in oncology. We will delve into its mechanisms of action, present key structure-activity relationship (SAR) data, and provide detailed experimental protocols for its synthesis and evaluation.

The Synthetic Gateway: Constructing the Pyrrolo[3,2-c]pyridine Core

The biological exploration of any chemical scaffold is fundamentally enabled by its synthetic accessibility. The route to 6-substituted-1H-pyrrolo[3,2-c]pyridine derivatives is a multi-step process that allows for the strategic introduction of various functional groups. The causality behind this synthetic pathway lies in the controlled activation and transformation of a commercially available pyridine precursor.

A common and effective strategy begins with 2-bromo-5-methylpyridine. The synthesis proceeds through nitration and subsequent reactions to build the fused pyrrole ring. The halogen at the 6-position (initially bromine in many published syntheses, which is chemically analogous to chlorine for coupling reactions) serves as a crucial anchor point for introducing diversity via palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This allows for the systematic attachment of various aryl groups, enabling fine-tuning of the molecule's biological activity.[1][2]

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Key Intermediates cluster_final Target Compounds A 2-Bromo-5-methylpyridine B 2-Bromo-5-methyl-4-nitropyridine 1-oxide A->B  Oxidation & Nitration   C 6-Bromo-1H-pyrrolo[3,2-c]pyridine B->C  Reductive Cyclization   D 6-Bromo-1-(aryl)-1H-pyrrolo[3,2-c]pyridine C->D  N-Arylation (e.g., Chan-Lam)   E 6-Aryl-1-(aryl)-1H-pyrrolo[3,2-c]pyridines D->E  Suzuki Cross-Coupling  

Caption: General synthetic workflow for 6-aryl-1H-pyrrolo[3,2-c]pyridine derivatives.

Primary Biological Activity: Anticancer Properties

The most extensively documented biological activity of the 1H-pyrrolo[3,2-c]pyridine scaffold is its potent anticancer effect, which is exerted through multiple, distinct mechanisms of action.

Mechanism I: Disruption of Microtubule Dynamics

Microtubules are critical components of the cytoskeleton essential for cell division (mitosis).[2] Their dynamic polymerization and depolymerization are key targets for a class of anticancer drugs known as microtubule-targeting agents (MTAs). A significant breakthrough has been the design of 1H-pyrrolo[3,2-c]pyridine derivatives that function as potent inhibitors of tubulin polymerization by binding to the colchicine-binding site.[1][3][4]

By locking the conformation of a precursor molecule into the rigid pyrrolo[3,2-c]pyridine scaffold, researchers have created compounds with exceptional antitumor activity.[1][2] These agents disrupt the formation of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase and subsequent programmed cell death (apoptosis).[1][3][4]

Key Insights:

  • Potency: Derivatives such as compound 10t have demonstrated remarkable potency against various human cancer cell lines, including cervical (HeLa), gastric (SGC-7901), and breast (MCF-7) cancers, with IC₅₀ values in the low nanomolar range.[1][2][3][4]

  • Mechanism of Action: Immunofluorescence assays confirm that these compounds cause significant disruption of microtubule networks at concentrations as low as 0.12 µM.[4] This disruption directly triggers G2/M phase cell cycle arrest and induces apoptosis.[1][3]

Tubulin_Inhibition_Pathway A 1H-Pyrrolo[3,2-c]pyridine Derivative (e.g., 10t) B Binds to Colchicine Site on β-Tubulin A->B C Inhibition of Tubulin Polymerization B->C D Disruption of Microtubule Dynamics C->D E Mitotic Spindle Failure D->E F G2/M Phase Cell Cycle Arrest E->F G Induction of Apoptosis F->G

Caption: Mechanism of action for tubulin-inhibiting pyrrolo[3,2-c]pyridines.

Mechanism II: Kinase Inhibition

Receptor tyrosine kinases (RTKs) are crucial mediators of cellular signaling pathways that control growth, proliferation, and survival. Their aberrant activation is a hallmark of many cancers, making them prime therapeutic targets. Derivatives of 1H-pyrrolo[3,2-c]pyridine have been successfully developed as potent inhibitors of several key kinases.

  • FMS Kinase (CSF-1R) Inhibition: The FMS kinase, or colony-stimulating factor-1 receptor (CSF-1R), is over-expressed in various cancers, including ovarian, prostate, and breast cancer.[5] Diarylurea and diarylamide derivatives featuring the pyrrolo[3,2-c]pyridine scaffold have emerged as highly potent and selective FMS kinase inhibitors.[5] Compound 1r , for instance, was found to be 3.2 times more potent than a previously established lead compound.[5] A critical advantage of these inhibitors is their selectivity, showing significantly less toxicity to normal fibroblast cells compared to cancer cells.[5]

  • Inhibition of Downstream Signaling (MAPK/mTOR): Other derivatives, such as KIST101029 , have been shown to inhibit neoplastic cell transformation by blocking key downstream signaling pathways.[6] This compound effectively inhibits the phosphorylation and activation of MEK, JNK, and mTOR, which are critical for cell growth induced by factors like IGF-1.[6] This blockade culminates in the inhibition of AP-1 transactivation and suppression of colony formation in melanoma cells.[6]

Antiproliferative Activity Data Summary

The following table summarizes the in vitro efficacy of representative 1H-pyrrolo[3,2-c]pyridine derivatives against various cancer cell lines.

Compound IDTarget/MechanismCancer Cell LineIC₅₀ ValueReference
10t Tubulin Polymerization InhibitorHeLa (Cervical)0.12 µM[1][2]
SGC-7901 (Gastric)0.15 µM[1][2]
MCF-7 (Breast)0.21 µM[1][2]
1r FMS Kinase InhibitorOvarian, Prostate, Breast Panel0.15 - 1.78 µM[5]
9b Diarylurea DerivativeA375P (Melanoma)Highly Potent (vs. Vemurafenib)[7]
KIST101029 MEK/JNK/mTOR Pathway InhibitorJB6 Cl41 (Mouse Epidermal)Inhibits Transformation[6]

Emerging Therapeutic Areas: Neuroprotection

While oncology remains the primary focus, the broader class of pyrrolopyridines has shown promise in other therapeutic areas, notably as neuroprotective agents.[8] The antioxidant properties of related scaffolds suggest that this compound derivatives could be investigated for their potential to mitigate oxidative stress-induced neuronal damage, a key factor in neurodegenerative diseases like Parkinson's and Alzheimer's.[9][10][11][12] For example, the pyrrolopyrimidine antioxidant U-104067F has been shown to prevent the loss of motor coordination and neuronal death in animal models.[8] This opens a compelling new avenue for research into the therapeutic applications of the this compound scaffold beyond cancer.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are described as self-validating systems, where expected outcomes are benchmarked against positive controls.

Protocol 1: General Synthesis of 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine Derivatives (Suzuki Coupling)
  • Rationale: This protocol details the crucial Suzuki cross-coupling step, which is fundamental for creating a library of diverse 6-aryl derivatives for SAR studies. The choice of palladium catalyst and base is critical for reaction efficiency.

  • Methodology:

    • To a microwave vial, add the intermediate 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (0.1 mmol).[1]

    • Add the desired substituted phenylboronic acid (0.15 mmol).

    • Add potassium carbonate (K₂CO₃) (0.5 mmol) as the base.

    • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.006 mmol) as the catalyst.[1]

    • Add 1,4-dioxane (6 mL) and H₂O (2 mL) as the solvent system.

    • Degas the mixture by bubbling nitrogen gas through it for 10-15 minutes.

    • Seal the vial and heat in a microwave reactor to 125 °C for 25-30 minutes.[1]

    • Upon completion (monitored by TLC or LC-MS), cool the mixture to room temperature.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

    • Purify the crude product by column chromatography to yield the final compound.

  • Validation: The successful synthesis is confirmed by NMR and High-Resolution Mass Spectrometry (HRMS), which should match the calculated values for the target molecule. For example, for 10m , the calculated [M+H]⁺ is 395.1162, with an experimental finding of 395.1164.[1]

Protocol 2: In Vitro Antiproliferative MTT Assay
  • Rationale: The MTT assay is a standard colorimetric method for assessing cell viability. It measures the metabolic activity of cells, which correlates with the number of viable cells, thus quantifying the cytotoxic effect of a compound.

  • Methodology:

    • Seed human cancer cells (e.g., HeLa, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Prepare serial dilutions of the test compound (and a positive control like Combretastatin A-4 or Doxorubicin) in culture medium.

    • Replace the medium in the wells with the medium containing the various concentrations of the test compounds. Include vehicle-only wells as a negative control.

    • Incubate the plates for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

  • Validation: The assay is validated if the positive control compound yields an IC₅₀ value within the expected literature range and the dose-response curve shows a clear sigmoidal relationship.

Conclusion and Future Trajectory

The this compound scaffold and its derivatives have unequivocally demonstrated significant biological activity, particularly as potent anticancer agents. Their ability to act through diverse and critical mechanisms, including tubulin polymerization inhibition and kinase modulation, underscores their therapeutic potential. The robust synthetic routes allow for extensive chemical modification, enabling the optimization of potency, selectivity, and pharmacokinetic properties.

Future research should focus on:

  • Lead Optimization: Further refining the structure of lead compounds like 10t and 1r to enhance efficacy and reduce potential off-target effects.

  • In Vivo Studies: Progressing the most promising compounds into preclinical animal models to evaluate their efficacy, safety, and pharmacokinetic profiles.

  • Expansion of Therapeutic Targets: Exploring the scaffold's potential against other kinases implicated in cancer and investigating its neuroprotective properties in relevant disease models.

This technical guide establishes the 1H-pyrrolo[3,2-c]pyridine core as a foundation for developing next-generation therapeutics, with a clear and promising trajectory from chemical synthesis to potent biological application.

References

Unveiling the Therapeutic Potential of 6-Chloro-1H-pyrrolo[3,2-c]pyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of Azaindoles in Medicinal Chemistry

The pyrrolopyridine scaffold, often referred to as azaindole, represents a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry. As bioisosteres of indoles and purines, azaindoles offer unique opportunities for modulating physicochemical properties such as solubility, pKa, and lipophilicity, which are critical for optimizing drug candidates.[1] The strategic placement of a nitrogen atom within the pyridine ring of the bicyclic structure allows for novel interactions with biological targets, particularly kinases, making them a privileged scaffold in drug discovery.[1] This guide focuses on the 6-Chloro-1H-pyrrolo[3,2-c]pyridine core, exploring the established mechanisms of action of its derivatives and their potential as therapeutic agents. While data on the parent compound is limited, its substituted analogues have shown promise in oncology and inflammation.

Core Scaffold: this compound

The this compound is a specific isomer of the azaindole family. The chloro substitution at the 6-position can serve as a crucial chemical handle for further synthetic modifications, enabling the exploration of a diverse chemical space and the development of derivatives with tailored biological activities. The pyrrolo[3,2-c]pyridine core itself provides a rigid framework for the precise orientation of functional groups to interact with target proteins.

Mechanism of Action of this compound Derivatives

Derivatives of the this compound scaffold have been primarily investigated for their potential in oncology, demonstrating distinct mechanisms of action, including kinase inhibition and disruption of microtubule dynamics.

FMS Kinase (CSF-1R) Inhibition: A Target in Oncology and Inflammation

A notable mechanism of action for derivatives of the pyrrolo[3,2-c]pyridine scaffold is the inhibition of FMS kinase, also known as Colony-Stimulating Factor 1 Receptor (CSF-1R).[2] FMS kinase is a receptor tyrosine kinase that plays a pivotal role in the proliferation, differentiation, and survival of monocytes and macrophages.[2] Dysregulation of the FMS kinase signaling pathway is implicated in various cancers, including breast, ovarian, and prostate cancer, as well as inflammatory conditions like rheumatoid arthritis.[2]

Certain diarylamide and diarylurea derivatives of pyrrolo[3,2-c]pyridine have demonstrated potent and selective inhibitory activity against FMS kinase.[2] For instance, compound 1r from a study by Elkamhawy et al. (2017) exhibited an IC50 of 30 nM against FMS kinase, showing significant potency.[2]

Signaling Pathway:

FMS_Kinase_Inhibition cluster_membrane Cell Membrane FMS_Kinase FMS Kinase (CSF-1R) Dimerization Receptor Dimerization & Autophosphorylation FMS_Kinase->Dimerization Activates CSF1 CSF-1 (Ligand) CSF1->FMS_Kinase Binds Pyrrolo_Derivative Pyrrolo[3,2-c]pyridine Derivative (e.g., 1r) Pyrrolo_Derivative->FMS_Kinase Inhibits Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) Dimerization->Downstream_Signaling Initiates Cellular_Response Cell Proliferation, Survival, Differentiation Downstream_Signaling->Cellular_Response Leads to Inhibition Inhibition Tubulin_Polymerization_Assay Start Start Prepare_Tubulin Prepare Tubulin Solution Start->Prepare_Tubulin Add_Compound Add Pyrrolo[3,2-c]pyridine Derivative or Control Prepare_Tubulin->Add_Compound Incubate Incubate at 37°C to Initiate Polymerization Add_Compound->Incubate Measure_Absorbance Measure Absorbance at 340 nm over time Incubate->Measure_Absorbance Analyze_Data Analyze Data to Determine Inhibition of Polymerization Measure_Absorbance->Analyze_Data End End Analyze_Data->End

References

An In-depth Technical Guide to 6-Chloro-1H-pyrrolo[3,2-c]pyridine Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 6-Chloro-1H-pyrrolo[3,2-c]pyridine core, a member of the azaindole family of heterocycles, has emerged as a privileged scaffold in modern medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone for the development of potent and selective modulators of various biological targets. This guide provides a comprehensive overview of the synthetic strategies employed to access this core and its derivatives, delves into the significant therapeutic applications of these compounds, particularly as kinase and tubulin polymerization inhibitors for cancer therapy, and explores the critical structure-activity relationships that govern their biological effects. This document is intended to be a valuable resource for researchers and drug development professionals engaged in the discovery of novel therapeutics based on the this compound scaffold.

Introduction: The this compound Scaffold: A Privileged Heterocycle

The this compound scaffold is a bicyclic aromatic heterocycle containing a pyrrole ring fused to a pyridine ring, with a chlorine atom at the 6-position.[1][2][3] This azaindole isomer has garnered significant attention in medicinal chemistry due to its ability to serve as a versatile template for the design of small molecule drugs.[4][5] The nitrogen atom in the pyridine ring and the pyrrole NH group can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets. The chlorine atom at the 6-position provides a crucial handle for further functionalization through cross-coupling reactions, enabling the exploration of a vast chemical space and the fine-tuning of pharmacological properties.

The development of synthetic methodologies to access and modify the azaindole core has been a key driver of its exploration in drug discovery.[1][4][5][6] The insights gained from structure-activity relationship (SAR) studies on various derivatives have further solidified the importance of this scaffold in generating potent and selective inhibitors for a range of therapeutic targets.

Synthetic Strategies: Accessing the this compound Core and its Analogs

The synthesis of the this compound core and its derivatives has evolved from classical heterocyclic chemistry to modern, highly efficient transition-metal-catalyzed reactions. The choice of synthetic route is often dictated by the desired substitution pattern on the final molecule.

Classical Approaches to the Azaindole Core

While less common for this specific isomer, classical indole syntheses such as the Fischer and Bartoli indole syntheses can be adapted for the preparation of the azaindole skeleton.[1][6] These methods often require harsh reaction conditions and may suffer from low yields and poor regioselectivity, limiting their broad applicability in modern drug discovery campaigns.

Modern Transition-Metal Catalyzed Syntheses: The Workhorse of Azaindole Functionalization

The advent of transition-metal catalysis, particularly palladium-catalyzed cross-coupling reactions, has revolutionized the synthesis and functionalization of the this compound scaffold. The chlorine atom at the 6-position serves as an excellent electrophilic partner in these reactions.

  • Suzuki-Miyaura Coupling: This reaction is widely used to introduce aryl or heteroaryl substituents at the 6-position by coupling the this compound core with a boronic acid or ester in the presence of a palladium catalyst and a base. This method is highly versatile and tolerates a wide range of functional groups.

  • Buchwald-Hartwig Amination: This powerful reaction allows for the formation of C-N bonds, enabling the introduction of various amino groups at the 6-position. This is particularly useful for the synthesis of derivatives that target kinase enzymes, where an amino linkage is often a key pharmacophoric element.

A Case Study: Synthesis of 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines

The synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines, which have shown potent activity as tubulin polymerization inhibitors, provides an excellent example of a modern synthetic workflow.[7]

Experimental Protocol:

  • Step 1: Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine (15): To a reaction vessel, add (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide, iron powder, and acetic acid. Stir the reaction mixture for 5 hours at 100°C. After cooling, filter the mixture and concentrate it in vacuo. Adjust the pH to 8 with aqueous sodium carbonate and extract with ethyl acetate. Wash the organic portion with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to yield the product.[7]

  • Step 2: Synthesis of 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (16): Dissolve 6-bromo-1H-pyrrolo[3,2-c]pyridine, 3,4,5-trimethoxyphenylboronic acid, K2CO3, pyridine, and Cu(OAc)2 in 1,4-dioxane. Irradiate the mixture in a microwave reactor for 30 minutes at 85°C. Upon completion, extract the mixture with ethyl acetate.[7]

  • Step 3: Synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines (10a-t): Dissolve the intermediate 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (16), a substituted phenylboronic acid, K2CO3, and Pd(PPh3)4 in a mixture of 1,4-dioxane and water. Degas the mixture with N2 and react in a microwave reactor for 26 minutes at 125°C. After the reaction is complete, extract the mixture with ethyl acetate to obtain the final product.[7]

Synthetic Workflow Diagram:

Synthetic_Workflow cluster_0 Synthesis of 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines start Starting Materials ((E)-2-bromo-5-(2-(dimethylamino)vinyl) -4-nitropyridine-1-oxide, Fe, Acetic Acid) step1 Step 1: Reductive Cyclization (100°C, 5h) start->step1 intermediate1 Intermediate 1 (6-bromo-1H-pyrrolo[3,2-c]pyridine) step1->intermediate1 step2 Step 2: N-Arylation (Microwave, 85°C, 30 min) [Cu(OAc)2, Pyridine, K2CO3] intermediate1->step2 intermediate2 Intermediate 2 (6-bromo-1-(3,4,5-trimethoxyphenyl) -1H-pyrrolo[3,2-c]pyridine) step2->intermediate2 step3 Step 3: Suzuki Coupling (Microwave, 125°C, 26 min) [Pd(PPh3)4, K2CO3] intermediate2->step3 product Final Product (6-aryl-1-(3,4,5-trimethoxyphenyl) -1H-pyrrolo[3,2-c]pyridines) step3->product

Caption: Synthetic workflow for 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines.

Therapeutic Applications and Key Derivatives

The this compound scaffold is a versatile platform for the development of drugs targeting a range of diseases, with a particular emphasis on oncology.

As Anticancer Agents

Microtubules are essential components of the cytoskeleton and play a critical role in cell division.[8] Small molecules that inhibit tubulin polymerization can disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. Several 1H-pyrrolo[3,2-c]pyridine derivatives have been identified as potent inhibitors of tubulin polymerization, binding to the colchicine site.[7][9]

One notable example, compound 10t from a recent study, demonstrated potent antiproliferative activities against HeLa, SGC-7901, and MCF-7 cancer cell lines with IC50 values of 0.12, 0.15, and 0.21 µM, respectively.[7] This compound was also shown to significantly inhibit tubulin polymerization and induce G2/M phase cell cycle arrest and apoptosis.[7]

Table 1: Antiproliferative Activity of Selected 1H-pyrrolo[3,2-c]pyridine Derivatives

CompoundR Group at C6HeLa IC50 (µM)SGC-7901 IC50 (µM)MCF-7 IC50 (µM)Reference
10a Phenyl>10>10>10[7]
10k 4-Ethoxyphenyl0.851.231.56[7]
10m 4-Chlorophenyl0.320.450.67[7]
10r Pyridin-3-yl0.560.780.91[7]
10t Indol-5-yl0.120.150.21[7]

Tubulin Polymerization Inhibition Pathway:

Tubulin_Pathway cluster_1 Mechanism of Tubulin Polymerization Inhibitors tubulin αβ-Tubulin Dimers polymerization Polymerization tubulin->polymerization Normal Process tubulin->polymerization Inhibition inhibitor Pyrrolo[3,2-c]pyridine Derivative (e.g., 10t) inhibitor->tubulin Binds to Colchicine Site microtubules Microtubules polymerization->microtubules mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle mitosis Cell Division (Mitosis) mitotic_spindle->mitosis apoptosis Apoptosis (Cancer Cell Death) mitosis->apoptosis Arrest leads to

Caption: Inhibition of tubulin polymerization by 1H-pyrrolo[3,2-c]pyridine derivatives.

FMS kinase, also known as colony-stimulating factor 1 receptor (CSF-1R), is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of monocytes and macrophages.[10] Overexpression of FMS kinase has been implicated in various cancers, including breast, ovarian, and prostate cancer.[10] Therefore, inhibitors of FMS kinase are attractive therapeutic targets.

Several pyrrolo[3,2-c]pyridine derivatives have been identified as potent FMS kinase inhibitors.[10][11] For instance, compound 1r was found to be a highly potent and selective FMS kinase inhibitor with an IC50 of 30 nM.[10] It also exhibited strong antiproliferative activity against a panel of cancer cell lines, with IC50 values ranging from 0.15 to 1.78 µM.[10]

Table 2: FMS Kinase Inhibitory Activity of Selected Pyrrolo[3,2-c]pyridine Derivatives

CompoundFMS Kinase IC50 (nM)Antiproliferative IC50 Range (µM)Reference
KIST101029 96Not specified in abstract[10]
1e 60Not specified in abstract[10]
1r 300.15 - 1.78[10]

FMS Kinase Signaling Pathway:

FMS_Kinase_Pathway cluster_2 FMS Kinase (CSF-1R) Signaling and Inhibition csf1 CSF-1 (Ligand) fms FMS Kinase (CSF-1R) csf1->fms Binds to dimerization Dimerization & Autophosphorylation fms->dimerization downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) dimerization->downstream cellular_response Cell Proliferation, Survival, Differentiation downstream->cellular_response inhibitor Pyrrolo[3,2-c]pyridine Derivative (e.g., 1r) inhibitor->fms Inhibits Kinase Activity

Caption: Inhibition of the FMS kinase signaling pathway.

The versatility of the pyrrolopyrimidine scaffold, of which pyrrolo[3,2-c]pyridine is an isomer, extends to the inhibition of other kinases implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and RET kinase.[12][13] This highlights the potential of this scaffold in developing multi-targeted kinase inhibitors or highly selective inhibitors for specific kinase-driven cancers.

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the core scaffold.

  • Substitution at the 6-position: As seen in the tubulin polymerization inhibitors, the nature of the aryl group at the 6-position significantly impacts potency. Electron-donating groups and larger aromatic systems like indole can enhance activity. For FMS kinase inhibitors, both benzamido and amino groups at this position can lead to potent compounds, depending on the specific substitutions.[10]

  • Substitution at the 1-position (Pyrrole Nitrogen): The 1-position is often substituted with an aryl group, such as the 3,4,5-trimethoxyphenyl group in the tubulin inhibitors, which is a common feature in many colchicine site binders. This group likely makes crucial interactions within the binding pocket.

  • Other Positions: Modifications at other positions on the pyrrole and pyridine rings can also influence activity and selectivity, as well as pharmacokinetic properties.

SAR Diagram:

Caption: Key positions for substitution on the this compound core. (Note: The image in the DOT script is a placeholder and would need to be rendered with an actual image of the core structure).

Future Perspectives and Conclusion

The this compound scaffold continues to be a highly attractive starting point for the design of novel therapeutics. Future research in this area will likely focus on:

  • Exploring new biological targets: While oncology is a major focus, the scaffold's potential in other therapeutic areas, such as neurodegenerative diseases and infectious diseases, warrants further investigation.

  • Developing more selective inhibitors: As our understanding of the kinome and other target families grows, the design of highly selective inhibitors based on this scaffold will be crucial to minimize off-target effects and improve safety profiles.

  • Application of novel synthetic methodologies: The development of new and more efficient synthetic methods will continue to expand the accessible chemical space around the this compound core, enabling the synthesis of more complex and diverse libraries of compounds.

  • Elucidation of detailed binding modes: Further structural biology studies, such as X-ray crystallography and cryo-electron microscopy, will provide a deeper understanding of how these derivatives interact with their targets, guiding future rational drug design efforts.

References

An In-Depth Technical Guide to the In Vitro Evaluation of 6-Chloro-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of the Pyrrolo[3,2-c]pyridine Scaffold

The 1H-pyrrolo[3,2-c]pyridine core is a heterocyclic scaffold of significant interest in medicinal chemistry. Its derivatives have been the subject of extensive research, revealing potent biological activities, particularly in the realm of oncology. This guide provides a comprehensive framework for the in vitro investigation of a foundational member of this class, 6-Chloro-1H-pyrrolo[3,2-c]pyridine. While much of the existing literature focuses on more complex analogues, a systematic in vitro evaluation of the parent compound is a critical first step in understanding its intrinsic biological properties and potential as a lead structure for drug discovery.

Recent studies have highlighted the promise of 1H-pyrrolo[3,2-c]pyridine derivatives as potent anticancer agents. For instance, various substituted versions have demonstrated significant antiproliferative activity against melanoma and other cancer cell lines.[1] Some of these compounds have been identified as inhibitors of FMS kinase, a receptor tyrosine kinase implicated in various cancers and inflammatory diseases.[2] Furthermore, other derivatives of this scaffold have been shown to act as colchicine-binding site inhibitors, thereby disrupting tubulin polymerization and inducing cell cycle arrest and apoptosis.[3]

Given the established activities of its derivatives, a logical starting point for the in vitro characterization of this compound is a tiered approach. This guide will detail a strategic workflow, commencing with broad-spectrum cytotoxicity screening to establish baseline activity, followed by more focused assays to elucidate its potential mechanism of action, with a particular emphasis on kinase inhibition and effects on cytoskeletal dynamics.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental to designing and interpreting in vitro experiments. These properties influence solubility, cell permeability, and potential for non-specific interactions.

PropertyValueSource
Molecular FormulaC₇H₅ClN₂PubChem[4]
Molecular Weight152.58 g/mol PubChem[4]
AppearanceSolid (form may vary)Sigma-Aldrich[5]
IUPAC NameThis compoundPubChem[4]

Note: Additional experimentally determined properties such as solubility in various solvents and pKa should be established prior to commencing biological assays.

Proposed In Vitro Evaluation Workflow

The following diagram outlines a logical progression for the in vitro characterization of this compound, starting from broad screening and moving towards more specific mechanistic studies.

workflow A Initial Cytotoxicity Screening (e.g., MTT Assay) B Broad Kinase Panel Screening A->B If cytotoxic C Tubulin Polymerization Assay A->C If cytotoxic F Receptor Binding Assays (If structural similarity suggests) A->F Hypothesis-driven D Hit Confirmation & IC50 Determination (Specific Kinase Assays) B->D If kinase hits identified E Mechanism of Action Studies (e.g., Cell Cycle Analysis, Apoptosis Assays) C->E If inhibition observed D->E

Caption: Proposed workflow for the in vitro evaluation of this compound.

Phase 1: Foundational Cytotoxicity Assessment

The initial step is to determine the compound's general effect on cell viability across a panel of cancer cell lines. This provides a baseline measure of potency and a preliminary indication of its potential therapeutic window.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.[6]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A375 melanoma, MCF-7 breast cancer, as suggested by derivative studies[1][3]) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include vehicle-only controls.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[9]

  • Formazan Solubilization: After the incubation period, carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.[9]

  • Absorbance Reading: Measure the absorbance of the resulting colored solution using a microplate spectrophotometer at a wavelength of 570 nm.[9]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Phase 2: Mechanistic Elucidation - Kinase Inhibition Profiling

Given that derivatives of 1H-pyrrolo[3,2-c]pyridine are known FMS kinase inhibitors, a broad kinase screen is a logical next step to identify potential molecular targets.[2]

Experimental Protocol: In Vitro Kinase Assay (General)

Numerous platforms exist for in vitro kinase assays, including radiometric, luminescence, and fluorescence-based methods.[10][11][12][13] A common approach involves quantifying the amount of ATP consumed or ADP produced during the kinase reaction.[11]

Step-by-Step Methodology (Illustrative example using an ADP-Glo™ format):

  • Reaction Setup: In a multi-well plate, combine the kinase of interest, its specific substrate, and ATP at a concentration near its Km value.[14]

  • Inhibitor Addition: Add this compound at a range of concentrations.

  • Kinase Reaction: Incubate the mixture to allow the phosphorylation reaction to proceed.

  • ADP Detection: Add an ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add a kinase detection reagent to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction, producing a luminescent signal.

  • Signal Measurement: Measure the luminescence using a plate reader. The light output is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis: A decrease in luminescence in the presence of the compound indicates kinase inhibition. Calculate the percent inhibition relative to a no-inhibitor control and determine the IC₅₀ value for any confirmed hits.

The following diagram illustrates the principle of a competitive kinase assay.

kinase_inhibition cluster_0 No Inhibitor cluster_1 With Inhibitor Kinase Kinase Phosphorylated Substrate Phosphorylated Substrate Kinase->Phosphorylated Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase ADP ADP Phosphorylated Substrate->ADP Kinase_i Kinase Inhibitor This compound Inhibitor->Kinase_i Binding ATP_i ATP ATP_i->Kinase_i Substrate_i Substrate Substrate_i->Kinase_i

Caption: Competitive inhibition of kinase activity.

Phase 3: Investigation of Alternative Mechanisms

Should the compound exhibit cytotoxicity but weak or no kinase inhibition, alternative mechanisms, such as interference with microtubule dynamics, should be explored, as suggested by the activity of some of its derivatives.[3]

Experimental Protocol: Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules. This is often done by monitoring the increase in light scattering or fluorescence of a reporter dye that binds to polymerized microtubules.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction buffer containing GTP and purified tubulin protein.

  • Compound Incubation: Incubate the tubulin solution with various concentrations of this compound or control compounds (e.g., colchicine as a positive control, paclitaxel as a polymerization promoter).

  • Initiation of Polymerization: Initiate polymerization by raising the temperature to 37°C.

  • Monitoring Polymerization: Monitor the change in absorbance or fluorescence over time using a spectrophotometer or fluorometer.

  • Data Analysis: An inhibition of the increase in signal relative to the vehicle control indicates an anti-polymerization effect.

Phase 4: Target Validation and Deeper Mechanistic Insights

For confirmed hits from the primary screens, further assays are warranted to confirm the mechanism of action at a cellular level.

Cell-Based Target Engagement

Cell-based assays can confirm that the compound interacts with its intended target within a cellular context. For a kinase inhibitor, this might involve a Western blot to assess the phosphorylation status of a known downstream substrate of the target kinase.

Cell Cycle Analysis

Flow cytometry can be used to determine if the compound induces arrest at a specific phase of the cell cycle, a common outcome for both kinase inhibitors and microtubule-disrupting agents.

Apoptosis Assays

To determine if the observed cytotoxicity is due to programmed cell death, assays such as Annexin V/Propidium Iodide staining followed by flow cytometry can be employed.

Optional Phase: Receptor Binding Assays

While the primary hypothesis for the activity of this compound is centered on kinase inhibition or tubulin disruption, its heterocyclic structure could potentially interact with various receptors. If structural analysis or computational modeling suggests a potential interaction with a specific receptor family (e.g., G-protein coupled receptors), radioligand binding assays can be employed to investigate this.[15]

Experimental Protocol: Radioligand Binding Assay

These assays measure the ability of a test compound to displace a radiolabeled ligand from its receptor.[16]

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes from cells overexpressing the receptor of interest.[17]

  • Assay Incubation: Incubate the membranes with a fixed concentration of a suitable radioligand and varying concentrations of this compound.[16][17]

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand, typically by rapid filtration through a glass fiber filter.[16]

  • Quantification: Quantify the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the displacement of the radioligand by the test compound to determine its IC₅₀ and subsequently calculate its binding affinity (Ki).[16]

Conclusion

This technical guide provides a structured and scientifically rigorous approach to the in vitro characterization of this compound. By systematically progressing from broad phenotypic screening to specific target-based and mechanistic assays, researchers can efficiently and effectively elucidate the biological activity of this core scaffold. The insights gained from such studies are invaluable for guiding future medicinal chemistry efforts to optimize the potency, selectivity, and drug-like properties of the promising 1H-pyrrolo[3,2-c]pyridine class of compounds.

References

A Technical Guide to the 6-Chloro-1H-pyrrolo[3,2-c]pyridine Scaffold: A Privileged Core for Kinase Inhibitor Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern medicinal chemistry, the identification and optimization of heterocyclic scaffolds that confer potent and selective inhibitory activity against protein kinases remain a cornerstone of drug discovery. The 6-Chloro-1H-pyrrolo[3,2-c]pyridine core has emerged as a significant "privileged scaffold"—a molecular framework that is capable of providing ligands for more than one biological target. While not a potent kinase inhibitor in its own right, this scaffold serves as a crucial synthetic intermediate and structural foundation for a variety of highly specific kinase inhibitors. Its inherent structural features, including a hydrogen bond donor in the pyrrole ring and multiple sites for chemical modification, allow for the precise tuning of steric and electronic properties to achieve desired target engagement and selectivity.

This technical guide provides an in-depth exploration of the this compound core as a building block for potent kinase inhibitors. We will focus on a case study involving derivatives targeting FMS kinase (CSF-1R), a key regulator in the monocyte/macrophage lineage and a validated target in oncology and inflammatory diseases.[1] This guide will elucidate the synthetic pathways, structure-activity relationships (SAR), and detailed protocols for the biological evaluation of compounds derived from this versatile scaffold.

Part 1: The Pyrrolo[3,2-c]pyridine Scaffold in Kinase Inhibitor Design

The pyrrolo[3,2-c]pyridine ring system is an isomer of azaindole, offering a unique arrangement of nitrogen atoms that influences its electronic distribution and hydrogen bonding capabilities within the ATP-binding pocket of kinases. The presence of a chlorine atom at the 6-position provides a key handle for further synthetic elaboration, typically through palladium-catalyzed cross-coupling reactions, enabling the exploration of diverse chemical space.

Case Study: FMS Kinase Inhibitors

FMS kinase, or Colony-Stimulating Factor-1 Receptor (CSF-1R), is a member of the type III receptor tyrosine kinase family. Its signaling is crucial for the proliferation and survival of monocytes and macrophages.[1] Dysregulation of FMS signaling is implicated in various cancers, including ovarian, prostate, and breast cancer, as well as inflammatory disorders like rheumatoid arthritis.[1] This makes FMS an attractive target for therapeutic intervention.

Researchers have successfully utilized the pyrrolo[3,2-c]pyridine scaffold to develop potent and selective FMS kinase inhibitors. A notable example is the diarylamide derivative, compound 1r , which demonstrates significantly improved potency over earlier lead compounds.[1]

Quantitative Data Summary: FMS Kinase Inhibition

The following table summarizes the inhibitory activity of key compounds from a study on pyrrolo[3,2-c]pyridine derivatives against FMS kinase.[1]

CompoundFMS Kinase IC50 (nM)Notes
KIST101029 (Lead)96Previously reported diarylamide lead compound.
1e 60A potent analogue from the synthesized series.
1r 30The most potent analogue, showing 3.2-fold improvement over the lead.[1]
1r (BMDM)84Potency in a cell-based assay using bone marrow-derived macrophages.[1]

Part 2: Synthesis of Pyrrolo[3,2-c]pyridine-Based Kinase Inhibitors

The synthesis of the target kinase inhibitors often involves a multi-step sequence that builds upon the core scaffold. A key transformation is the rearrangement of a pyrrolo[2,3-b]pyridine precursor to the desired pyrrolo[3,2-c]pyridine ring system.[1]

Synthetic Workflow Diagram

The following diagram illustrates the general synthetic pathway towards potent FMS kinase inhibitors like compound 1r .

G cluster_0 Scaffold Synthesis cluster_1 Amide Coupling & Final Product A Pyrrolo[2,3-b]pyridine (2) B m-Chlorobenzoate Salt (3) A->B m-CPBA C 4-Chloropyrrolo[2,3-b]pyridine (4) B->C POCl3 D 1-Aryl-4-aminopyrrolo[3,2-c]pyridine (5a,b) (Rearranged Core) C->D Nitroaniline, Heat (Ring Rearrangement) E Benzamido Analogues (6a,b) D->E Benzoyl Chloride F Diamine Intermediates (8a,b) E->F Reduction G Final Inhibitor (e.g., 1r) F->G Amide Coupling (Benzoic Acid Derivative, EDCI, HOBt)

Caption: Synthetic route to pyrrolo[3,2-c]pyridine-based FMS inhibitors.

Detailed Experimental Protocol: Synthesis of Compound 1r

The following protocol is adapted from the published synthesis of pyrrolo[3,2-c]pyridine-based FMS inhibitors.[1]

Step 1: Synthesis of the 1-Aryl-4-aminopyrrolo[3,2-c]pyridine Core (5)

  • Oxidation: Treat Pyrrolo[2,3-b]pyridine (2) with m-chloroperoxybenzoic acid (m-CPBA) in a solvent mixture like DME:heptane to form the m-chlorobenzoate salt (3).

  • Chlorination: Heat the salt (3) with phosphorus oxychloride (POCl₃) to yield 4-chloropyrrolo[2,3-b]pyridine (4).

  • Rearrangement/Amination: Fuse the chloro-derivative (4) with an appropriate nitroaniline at high temperature (e.g., 180°C). This key step results in a ring rearrangement to form the 1-aryl-4-aminopyrrolo[3,2-c]pyridine HCl salt (5).

Step 2: Elaboration to the Final Inhibitor (1r)

  • Protection/Amidation: Treat the amine (5) with benzoyl chloride in the presence of a base like diisopropylamine to produce the benzamido analogue (6).

  • Nitro Reduction: Reduce the nitro group of (6) to an amine. A common method involves catalytic hydrogenation (H₂, Pd/C) or using reagents like stannous chloride. This yields the diamine intermediate (8b).

  • Final Amide Coupling:

    • To a cooled (0°C) solution of diamine 8b (0.1 mmol) in dry DMF (2.0 ml), add 4-morpholino-3-(trifluoromethyl)benzoic acid (0.2 mmol), HOBt (0.22 mmol), and EDCI (0.26 mmol).

    • Add triethylamine (TEA) (0.02 mmol) to the mixture at 0°C under an inert atmosphere.

    • Stir the reaction mixture at 80°C for 12 hours.

    • After cooling, perform an aqueous workup by partitioning the mixture between water and ethyl acetate.

    • Isolate and purify the final product, compound 1r , from the organic layer, typically via column chromatography.

Part 3: Biological Evaluation and Mechanistic Insights

FMS Kinase Signaling Pathway

FMS kinase activation by its ligands, CSF-1 or IL-34, triggers downstream signaling cascades that are critical for cell survival and proliferation. A simplified representation of this pathway is shown below.

G Ligand CSF-1 / IL-34 FMS FMS Receptor (CSF-1R) Ligand->FMS Dimerization Dimerization & Autophosphorylation FMS->Dimerization PI3K PI3K Dimerization->PI3K MAPK MAPK Pathway (e.g., ERK) Dimerization->MAPK AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Proliferation Proliferation MAPK->Proliferation Inhibitor Compound 1r (Pyrrolo[3,2-c]pyridine derivative) Inhibitor->Dimerization Inhibits Kinase Activity

Caption: Simplified FMS/CSF-1R signaling pathway and point of inhibition.

Protocol: In Vitro FMS Kinase Inhibition Assay

This protocol outlines a typical biochemical assay to determine the IC₅₀ value of a test compound against FMS kinase.

  • Reagents & Materials:

    • Recombinant human FMS kinase domain.

    • ATP (Adenosine triphosphate).

    • Poly(Glu, Tyr) 4:1 peptide substrate.

    • Test compound (e.g., 1r ) dissolved in DMSO, prepared in a serial dilution.

    • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

    • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®).

    • 384-well assay plates.

  • Procedure:

    • Add 5 µL of kinase buffer containing the FMS kinase enzyme to each well of a 384-well plate.

    • Add 2.5 µL of the serially diluted test compound to the wells. Include DMSO-only wells as a negative control (100% activity) and a known potent inhibitor as a positive control.

    • Incubate the plate for 10-15 minutes at room temperature to allow the compound to bind to the enzyme.

    • Initiate the kinase reaction by adding 2.5 µL of a solution containing the peptide substrate and ATP.

    • Incubate the reaction for 60 minutes at 30°C.

    • Stop the reaction and measure the remaining ATP (or ADP produced) using a luminescence-based detection reagent according to the manufacturer's instructions.

    • Read the luminescence signal on a plate reader.

  • Data Analysis:

    • Convert luminescence signals to percent inhibition relative to the DMSO control.

    • Plot percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).

Protocol: Cell-Based Antiproliferative Assay

This protocol measures the effect of a compound on the growth of cancer cell lines that may be dependent on FMS signaling.

  • Reagents & Materials:

    • Cancer cell lines (e.g., ovarian, prostate, or breast cancer lines).[1]

    • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

    • Test compound (1r ) serially diluted in culture medium.

    • Cell viability reagent (e.g., MTT, CellTiter-Glo®).

    • 96-well cell culture plates.

  • Procedure:

    • Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Remove the medium and add fresh medium containing the serially diluted test compound. Include vehicle-only (DMSO) wells as a control.

    • Incubate the plates for 72 hours at 37°C in a humidified CO₂ incubator.

    • Add the cell viability reagent to each well and incubate according to the manufacturer's protocol.

    • Measure the absorbance or luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

Conclusion and Future Directions

The this compound scaffold has proven to be a highly effective and versatile starting point for the development of potent and selective kinase inhibitors. The case study of FMS inhibitors demonstrates that strategic modifications to this core can lead to compounds with low nanomolar potency and significant cellular activity.[1] The chlorine atom at the 6-position is not merely a placeholder but a critical functional handle that allows medicinal chemists to systematically probe the structure-activity landscape. Future work will likely involve further diversification at this position, exploring alternative coupling partners to optimize pharmacokinetic properties, enhance selectivity, and ultimately develop novel therapeutics for the treatment of cancer and inflammatory diseases.

References

6-Chloro-1H-pyrrolo[3,2-c]pyridine molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Chloro-1H-pyrrolo[3,2-c]pyridine for Advanced Research

Executive Summary

This compound is a halogenated heterocyclic compound belonging to the azaindole family. Its unique structural framework, featuring a fusion of pyrrole and pyridine rings, establishes it as a "privileged scaffold" in medicinal chemistry. This guide provides a comprehensive overview of its fundamental properties, synthesis, and critical applications in drug discovery. For researchers and scientists, this molecule serves as a pivotal building block for developing novel therapeutics, particularly in oncology and inflammatory diseases. Its strategic importance lies in its utility as a starting material for creating diverse libraries of compounds aimed at modulating key biological targets such as protein kinases.

Core Physicochemical Properties

This compound is a solid at room temperature.[1] Its core structure is foundational for further chemical modification, making a thorough understanding of its properties essential for its application in synthesis.

PropertyValueSource
Molecular Formula C₇H₅ClN₂[2]
Molecular Weight 152.58 g/mol [1][3]
CAS Number 74976-31-1[4]
IUPAC Name This compound[4]
InChI Key CBHXTZKXDLDMJZ-UHFFFAOYSA-N[4]
Physical Form Solid[1]
Purity Typically ≥97%[4]

Synthesis and Characterization Workflow

The synthesis of pyrrolopyridine scaffolds is a well-established area of organic chemistry, often involving multi-step processes to construct the bicyclic core. The introduction of the chloro-substituent is a key step that provides a reactive handle for subsequent diversification.

Representative Synthetic Workflow

A generalized workflow for synthesizing the 1H-pyrrolo[3,2-c]pyridine core often begins with substituted pyridine precursors. The process involves the formation of a nitro-pyridine oxide, which then undergoes cyclization to form the fused pyrrole ring. This pathway is illustrative of the chemical logic required to construct this heterocyclic system.

G cluster_0 Phase 1: Pyridine Functionalization cluster_1 Phase 2: Pyrrole Ring Formation cluster_2 Phase 3: Halogenation & Verification A Substituted Pyridine Precursor B Oxidation to Pyridine-1-Oxide A->B e.g., m-CPBA C Nitration Reaction B->C HNO₃/H₂SO₄ D Key Intermediate Formation C->D Reaction with DMF-DMA E Intramolecular Cyclization D->E Base-catalyzed F Target Scaffold (e.g., 1H-pyrrolo[3,2-c]pyridine) E->F G Chlorination F->G H Purification & Characterization (HPLC, NMR, MS) G->H

Caption: Generalized synthetic workflow for the 1H-pyrrolo[3,2-c]pyridine scaffold.

General Synthesis Protocol

The synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines, derivatives of the core topic, provides a practical example of the chemistry involved.[5] The following is an adapted, conceptual protocol for the core scaffold synthesis.

Objective: To synthesize the 1H-pyrrolo[3,2-c]pyridine core.

Materials:

  • 2-Bromo-5-methylpyridine

  • m-Chloroperbenzoic acid (m-CPBA)

  • Fuming nitric acid

  • Sulfuric acid

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Appropriate solvents (e.g., DMF, Dichloromethane)

  • Base (e.g., Sodium Hydride)

Methodology:

  • Step 1: Oxidation: Dissolve 2-bromo-5-methylpyridine in a suitable solvent like dichloromethane. Add m-CPBA portion-wise at 0°C. Allow the reaction to warm to room temperature and stir for 12-16 hours. The formation of the pyridine-1-oxide is critical as it activates the pyridine ring for subsequent electrophilic nitration.

  • Step 2: Nitration: Add the resulting 2-bromo-5-methylpyridine-1-oxide to a mixture of fuming nitric acid and sulfuric acid at a controlled temperature (e.g., 0°C). This step introduces a nitro group onto the pyridine ring, a key precursor for the cyclization step.

  • Step 3: Intermediate Formation: React the nitrated compound with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in DMF. This reaction forms an enamine intermediate, which is essential for the subsequent intramolecular cyclization to build the pyrrole ring.

  • Step 4: Cyclization: Treat the intermediate from Step 3 with a strong base (e.g., NaH) to induce intramolecular cyclization, thereby forming the fused 1H-pyrrolo[3,2-c]pyridine ring system.

  • Step 5: Halogenation (if necessary): If the desired chloro-substituent is not already in place from the starting material, a chlorination step using a reagent like N-chlorosuccinimide (NCS) would be performed on the synthesized scaffold.

  • Step 6: Purification and Characterization: Purify the final product using column chromatography. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Central Role in Drug Discovery

The true value of this compound lies in its application as a versatile intermediate for synthesizing biologically active molecules. The chlorine atom at the 6-position serves as a convenient attachment point for various functional groups via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the systematic exploration of the chemical space around the core scaffold.

A Scaffold for Kinase Inhibitors

Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of diseases like cancer and rheumatoid arthritis. The pyrrolo[3,2-c]pyridine scaffold has been identified as an effective core for developing potent kinase inhibitors.[6]

Specifically, derivatives have shown potent inhibitory effects against FMS kinase (CSF-1R), a receptor tyrosine kinase over-expressed in various cancers.[6] The development process involves using the this compound core to generate a library of analogues, which are then screened for their ability to inhibit the target kinase. For example, a diarylamide derivative based on this scaffold, compound 1r , was found to be a highly potent and selective FMS kinase inhibitor with an IC₅₀ of 30 nM.[6] This compound also demonstrated significant antiproliferative activity against ovarian, prostate, and breast cancer cell lines.[6]

G cluster_0 Chemical Diversification (e.g., Suzuki Coupling) cluster_1 Library of Derivatives Core 6-Chloro-1H-pyrrolo [3,2-c]pyridine (Scaffold) R1 Arylboronic Acid (R1-B(OH)₂) Core->R1 Pd Catalyst R2 Arylboronic Acid (R2-B(OH)₂) Core->R2 Pd Catalyst Rn Arylboronic Acid (Rn-B(OH)₂) Core->Rn Pd Catalyst D1 Derivative 1 R1->D1 D2 Derivative 2 R2->D2 Dn Derivative n Rn->Dn Assay1 Kinase Inhibition Screening D1->Assay1 D2->Assay1 Dn->Assay1 Hit Hit Compound (e.g., FMS Inhibitor) Assay1->Hit

Caption: Use of the scaffold in generating a library for kinase inhibitor screening.

Anticancer Applications

Beyond FMS kinase, derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have been investigated as inhibitors of other targets relevant to cancer, such as tubulin. A series of designed derivatives were synthesized and showed potent antitumor activities against HeLa, SGC-7901, and MCF-7 cancer cell lines by acting as colchicine-binding site inhibitors and disrupting microtubule dynamics.[5] This demonstrates the scaffold's versatility in generating compounds that can intervene in fundamental cellular processes like mitosis, leading to cancer cell cycle arrest and apoptosis.[5]

Key Experimental Protocols

The following protocols are representative of the methodologies used to evaluate compounds derived from the this compound scaffold.

Protocol: FMS Kinase Inhibition Assay

Trustworthiness: This protocol is based on established biochemical assay principles to ensure reproducible measurement of enzyme inhibition.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against FMS kinase.

Methodology:

  • Reagent Preparation: Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20). Prepare serial dilutions of the test compound (derived from the core scaffold) in DMSO.

  • Reaction Setup: In a 96-well plate, add the kinase buffer, a specific concentration of recombinant FMS kinase enzyme, and the test compound at various concentrations.

  • Initiation: Initiate the kinase reaction by adding a solution containing a peptide substrate and ATP (at its Kₘ concentration). Incubate at 30°C for a specified time (e.g., 60 minutes). The choice of ATP at its Kₘ value is crucial for accurately determining competitive inhibition.

  • Termination and Detection: Terminate the reaction by adding a stop solution (e.g., EDTA). Quantify the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay), which measures ADP production as an indicator of kinase activity.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Protocol: In Vitro Cell Viability Assay (MTT Assay)

Trustworthiness: This is a standardized colorimetric assay to assess the cytotoxic effect of a compound on cancer cells, providing a reliable measure of its antiproliferative activity.

Objective: To evaluate the effect of a test compound on the viability of cancer cell lines (e.g., MCF-7, HeLa).[5]

Methodology:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (dissolved in DMSO and diluted in cell culture medium) for 72 hours. Include a vehicle control (DMSO only).

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. This step directly links metabolic activity to cell viability.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against compound concentration to determine the IC₅₀ value, representing the concentration at which 50% of cell growth is inhibited.

Safety and Handling

Based on aggregated GHS data, compounds with similar structures are classified as harmful if swallowed and can cause serious eye damage.[3]

  • Hazard Codes: H302 (Harmful if swallowed), H318 (Causes serious eye damage).[1][3]

  • Precautionary Codes: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

  • Storage: Store in a refrigerator.[4]

Conclusion

This compound is more than a chemical entity; it is an enabling tool for innovation in drug discovery. Its well-defined physicochemical properties and versatile reactivity make it an invaluable starting point for the synthesis of targeted therapies. For researchers in medicinal chemistry, this scaffold offers a proven foundation for developing next-generation inhibitors for oncology and other critical disease areas, with a clear path from rational design to biological evaluation.

References

Unlocking Therapeutic Potential: A Technical Guide to the Targets of 6-Chloro-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold of 6-Chloro-1H-pyrrolo[3,2-c]pyridine

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful therapeutic agents. These "privileged scaffolds" offer a unique combination of structural rigidity, synthetic tractability, and, most importantly, an inherent ability to interact with key biological targets. The 1H-pyrrolo[3,2-c]pyridine core, an azaindole isomer, is a prime example of such a scaffold. Its significance is rooted in its structural mimicry of the purine ring of adenosine triphosphate (ATP), the universal energy currency of the cell and a critical substrate for a vast array of enzymes.[1][2] This ATP-mimetic quality positions pyrrolopyridine derivatives as highly promising candidates for competitive enzyme inhibition.

The specific subject of this guide, this compound, represents a strategically important starting point for drug discovery. The chlorine atom at the 6-position serves as a versatile chemical handle, allowing for the systematic introduction of various substituents through cross-coupling reactions. This enables the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties. This document provides an in-depth exploration of the validated and potential therapeutic targets of compounds derived from this scaffold, grounded in mechanistic insights and supported by detailed experimental workflows.

Primary Therapeutic Arena: Protein Kinase Inhibition

The human kinome comprises over 500 protein kinases, enzymes that catalyze the phosphorylation of substrate proteins, thereby regulating a vast majority of cellular processes. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them one of the most intensively pursued classes of drug targets. The pyrrolopyridine scaffold is exceptionally well-suited to function as a "hinge-binder," a critical interaction for kinase inhibition.[1]

Mechanism of Action: Competitive ATP Inhibition

The catalytic domain of a protein kinase features a highly conserved ATP-binding pocket. Within this pocket lies a "hinge region" that forms crucial hydrogen bonds with the adenine ring of ATP, anchoring it in place for phosphotransfer. Pyrrolopyridine derivatives, by virtue of their nitrogen arrangement, can effectively replicate these hydrogen bond interactions, occupying the ATP-binding site and preventing the natural substrate from binding. This competitive inhibition blocks the downstream signaling cascade initiated by the kinase. The selectivity of a particular pyrrolopyridine derivative is then determined by the substituents appended to the core, which interact with less-conserved regions of the ATP pocket.[1]

cluster_0 Kinase ATP-Binding Pocket ATP ATP Kinase Kinase ATP->Kinase Binds Hinge Hinge Region (Backbone Amides) Hinge->ATP H-Bonds PyrroloPyridine Pyrrolopyridine Inhibitor PyrroloPyridine->Hinge H-Bonds PyrroloPyridine->Kinase Blocks caption Fig 1: ATP-Competitive Kinase Inhibition Mechanism CSF1 CSF-1 or IL-34 FMS FMS Receptor (CSF-1R) CSF1->FMS Binds Dimerization Dimerization & Autophosphorylation FMS->Dimerization PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Differentiation AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor 6-Chloro-1H-pyrrolo[3,2-c] -pyridine Derivative Inhibitor->Dimerization Inhibits caption Fig 2: Simplified FMS/CSF-1R Signaling Pathway

References

A Technical Guide to 6-Chloro-1H-pyrrolo[3,2-c]pyridine: From Discovery to Application in Modern Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Chloro-1H-pyrrolo[3,2-c]pyridine is a halogenated bicyclic heterocycle belonging to the azaindole family. Azaindoles, which are bioisosteres of the ubiquitous indole scaffold, have garnered significant attention in medicinal chemistry for their unique physicochemical properties and profound biological activities.[1] The strategic placement of a nitrogen atom in the six-membered ring alters the molecule's electron distribution, hydrogen bonding capacity, and metabolic stability compared to its indole counterpart, making it a "privileged scaffold" in drug design.

This technical guide provides a comprehensive overview of this compound, charting its historical context within the broader class of azaindoles, detailing its synthesis and chemical reactivity, and exploring its critical role as a foundational building block in the development of targeted therapeutics, particularly in oncology and immunology.[2][3] This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their scientific endeavors.

Historical Context: The Rise of the Azaindole Scaffold

The exploration of azaindole chemistry dates back to the mid-20th century, with early reports on the synthesis of isomers like 7-azaindole (1H-Pyrrolo[2,3-b]pyridine) appearing as early as 1955.[4] However, the therapeutic potential of this compound class remained largely underappreciated until the late 20th and early 21st centuries. As the limitations of traditional indole-based drugs became more apparent—often related to metabolism by cytochrome P450 enzymes—medicinal chemists turned to azaindoles as a strategic alternative.

The introduction of a pyridine nitrogen atom provides a key point of interaction with biological targets and can improve aqueous solubility and other pharmacokinetic properties.[1] The development of powerful cross-coupling methodologies in organic synthesis further catalyzed interest, enabling chemists to readily diversify the azaindole core. This compound emerged within this context as a particularly valuable intermediate. The chloro-substituent at the C6 position serves as a versatile synthetic handle for introducing a wide range of functionalities through transition-metal-catalyzed reactions, making it an ideal starting point for building libraries of potential drug candidates.

Synthetic Methodologies and Protocols

The synthesis of the 6-azaindole core, including the pyrrolo[3,2-c]pyridine scaffold, can be accomplished through various classical and modern synthetic strategies. While numerous methods exist for the broader azaindole class, such as the Fischer, Bartoli, and Madelung syntheses, transition-metal-mediated cross-coupling reactions have become the predominant approach for constructing functionalized derivatives in a controlled and efficient manner.[5][6]

A common and effective strategy involves the construction of the pyrrole ring onto a pre-functionalized pyridine precursor. For instance, a route starting from a substituted chloropyridine can be functionalized and cyclized to form the desired bicyclic system.

G A Substituted Chloropyridine B Nitration/Functionalization A->B HNO₃/H₂SO₄ C Key Intermediate (e.g., ortho-nitro-vinylpyridine) B->C e.g., DMF-DMA D Reductive Cyclization C->D e.g., Fe/AcOH or H₂, Pd/C E This compound Core D->E F Suzuki or Buchwald-Hartwig Cross-Coupling E->F R-B(OH)₂ or R₂NH Pd Catalyst G Diversified Drug Candidates F->G

Caption: Generalized workflow for the synthesis and functionalization of the pyrrolo[3,2-c]pyridine scaffold.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling for C6-Arylation

The following protocol is a representative example of how the 6-chloro position can be functionalized to generate diverse analogs, based on methodologies reported for related systems.[7] This reaction is fundamental to building the 6-aryl-1H-pyrrolo[3,2-c]pyridine derivatives that have shown potent biological activity.

Objective: To couple a substituted phenylboronic acid to the 6-position of a protected this compound.

Materials:

  • 6-Chloro-1-(protecting group)-1H-pyrrolo[3,2-c]pyridine (1.0 eq)

  • Substituted Phenylboronic Acid (1.5 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • 1,4-Dioxane

  • Water

  • Nitrogen (N₂) gas supply

Procedure:

  • To a microwave-safe vial, add 6-Chloro-1-(protecting group)-1H-pyrrolo[3,2-c]pyridine, the desired substituted phenylboronic acid, and K₂CO₃.

  • Add Pd(PPh₃)₄ to the vial.

  • Evacuate the vial and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Add degassed 1,4-dioxane and water in a 3:1 ratio (e.g., 6 mL dioxane, 2 mL water).

  • Seal the vial and place it in a microwave reactor. Heat the mixture to 125 °C for 30 minutes.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue via column chromatography on silica gel to yield the desired 6-aryl-1H-pyrrolo[3,2-c]pyridine derivative.

Causality: The use of a palladium catalyst is essential for facilitating the transmetalation and reductive elimination steps of the Suzuki coupling cycle. The carbonate base is required to activate the boronic acid, and the aqueous dioxane solvent system is effective for dissolving both the organic and inorganic reagents. Microwave irradiation accelerates the reaction, significantly reducing the time required compared to conventional heating.

Chemical Properties and Reactivity

The reactivity of this compound is governed by the distinct electronic nature of its constituent rings and substituents.

Caption: Key reactive sites on the this compound scaffold.

  • C6-Position (Chloro Group): This is the primary site for diversification. The carbon-chlorine bond is susceptible to oxidative addition by palladium(0) catalysts, making it an excellent electrophile for a wide array of cross-coupling reactions. This allows for the introduction of aryl, heteroaryl, alkyl, and amino groups, which is crucial for tuning the pharmacological profile of derivative compounds.

  • N1-Position (Pyrrole Nitrogen): The pyrrole nitrogen is nucleophilic and can be readily alkylated, arylated, or acylated. In many multi-step syntheses, this position is protected (e.g., with a SEM or Boc group) to prevent unwanted side reactions before being deprotected in a final step.

  • Pyrrole Ring (C2/C3): The pyrrole ring is electron-rich and can undergo electrophilic substitution, although its reactivity is modulated by the fused pyridine ring.

Applications in Drug Discovery

The this compound scaffold is a cornerstone in the development of small-molecule inhibitors for various disease targets, most notably protein kinases.

FMS Kinase (CSF-1R) Inhibition

The Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as FMS kinase, is a key target in oncology and inflammatory diseases. Over-expression of FMS is linked to the proliferation of tumor-associated macrophages and is implicated in cancers of the breast, ovary, and prostate. Several potent FMS inhibitors have been developed using the pyrrolo[3,2-c]pyridine core.[2] These compounds typically feature an amide or urea linkage, with the pyrrolopyridine scaffold acting as a hinge-binding motif within the kinase's ATP pocket.

Anticancer Activity via Tubulin Polymerization Inhibition

Derivatives of 1H-pyrrolo[3,2-c]pyridine have been designed as inhibitors of tubulin polymerization that bind to the colchicine site.[7] By disrupting microtubule dynamics, these compounds induce cell cycle arrest in the G2/M phase and trigger apoptosis in cancer cells. The modular nature of the scaffold allows for the optimization of substituents to maximize potency against various cancer cell lines.

Other Therapeutic Targets

The versatility of the scaffold is further demonstrated by its exploration in other therapeutic areas. Patents have described pyrrolo[3,2-c]pyridine derivatives as potential proton pump inhibitors for gastroesophageal disorders and as modulators of other kinases relevant to cellular signaling pathways.[8]

Summary of Biological Activity

The table below summarizes the in vitro activity of representative compounds derived from the 1H-pyrrolo[3,2-c]pyridine scaffold, demonstrating its potential across different biological targets.

Compound IDTarget/Cell LineBiological Activity (IC₅₀)Therapeutic AreaReference
Compound 1r FMS Kinase30 nMCancer, Inflammation[2]
Compound 1e FMS Kinase60 nMCancer, Inflammation[2]
Compound 10t HeLa (Cervical Cancer)0.12 µMCancer[7]
Compound 10t SGC-7901 (Gastric Cancer)0.21 µMCancer[7]
Compound 10t MCF-7 (Breast Cancer)0.15 µMCancer[7]

Conclusion

This compound has successfully transitioned from a heterocyclic chemical entity to a validated and highly valuable scaffold in modern medicinal chemistry. Its importance is rooted in the favorable biological properties of the azaindole core and the synthetic flexibility afforded by the C6-chloro substituent. The ability to systematically and efficiently modify its structure through robust cross-coupling chemistry has enabled the discovery of potent and selective inhibitors for critical disease targets. As the demand for novel, targeted therapies continues to grow, the this compound core is poised to remain a central element in the design and synthesis of the next generation of innovative medicines.

References

Methodological & Application

Synthesis of 6-Chloro-1H-pyrrolo[3,2-c]pyridine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust, multi-step protocol for the laboratory-scale synthesis of 6-Chloro-1H-pyrrolo[3,2-c]pyridine, a key heterocyclic scaffold in medicinal chemistry. The pyrrolo[3,2-c]pyridine core is a constituent of numerous compounds investigated for a range of therapeutic applications, including as kinase inhibitors for oncology and anti-inflammatory agents.[1][2] This document provides a step-by-step methodology, explains the chemical rationale behind each transformation, and offers insights into process optimization and troubleshooting. The protocol is designed for researchers and scientists engaged in drug discovery and development.

Introduction: The Significance of the Pyrrolo[3,2-c]pyridine Scaffold

The fusion of pyrrole and pyridine rings to form the 1H-pyrrolo[3,2-c]pyridine system creates a unique bicyclic heteroaromatic structure. This scaffold is of significant interest in pharmaceutical research due to its ability to mimic purine structures and act as a versatile template for the development of targeted therapeutics. The introduction of a chlorine atom at the 6-position provides a crucial handle for further synthetic modifications, such as cross-coupling reactions, allowing for the creation of diverse chemical libraries for biological screening.[3] Derivatives of this core have demonstrated potent activity against a variety of biological targets, underscoring the importance of reliable synthetic routes to this key intermediate.[1][2]

Proposed Synthetic Pathway

The following protocol is adapted from established methodologies for the synthesis of analogous bromo-substituted pyrrolopyridines.[3] The proposed pathway commences with the commercially available 2,5-dichloropyridine and proceeds through a series of classical heterocyclic transformations to construct the desired pyrrole ring.

Overall Synthetic Scheme

Synthetic_Pathway A 2,5-Dichloropyridine B 2,5-Dichloropyridine N-oxide A->B m-CPBA C 2,5-Dichloro-4-nitropyridine N-oxide B->C H₂SO₄, fuming HNO₃ D (E)-2-Chloro-5-(2-(dimethylamino)vinyl) -4-nitropyridine N-oxide C->D DMF-DMA E This compound D->E Fe, AcOH

Caption: Proposed multi-step synthesis of this compound.

Detailed Experimental Protocol

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Step 1: Synthesis of 2,5-Dichloropyridine N-oxide
  • Rationale: The initial step involves the N-oxidation of the pyridine ring. This transformation serves two purposes: it deactivates the ring towards electrophilic attack at the 2- and 6-positions while activating the 4-position for the subsequent nitration step. Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for this purpose.

  • Procedure:

    • To a solution of 2,5-dichloropyridine (1.0 eq) in dichloromethane (DCM, 10 mL/g), add m-CPBA (1.5 eq) portion-wise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2: Synthesis of 2,5-Dichloro-4-nitropyridine N-oxide
  • Rationale: This step introduces the nitro group at the 4-position, which is a key precursor for the eventual formation of the pyrrole ring. The N-oxide from the previous step directs the nitration to this position. A mixture of fuming nitric acid and sulfuric acid provides the necessary nitronium ion (NO₂⁺) for this electrophilic aromatic substitution.

  • Procedure:

    • Add 2,5-dichloropyridine N-oxide (1.0 eq) to concentrated sulfuric acid at 0 °C.

    • Slowly add fuming nitric acid (3.0 eq) while maintaining the temperature below 10 °C.

    • Heat the reaction mixture to 80 °C and stir for 4-6 hours.

    • Cool the mixture to room temperature and carefully pour it onto crushed ice.

    • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum.

Step 3: Synthesis of (E)-2-Chloro-5-(2-(dimethylamino)vinyl)-4-nitropyridine N-oxide
  • Rationale: The introduction of the dimethylaminovinyl group sets the stage for the reductive cyclization to form the pyrrole ring. N,N-Dimethylformamide dimethyl acetal (DMF-DMA) serves as a source of a one-carbon electrophile and dimethylamine, which condenses with the methyl group that would be present on a starting material like 2-chloro-5-methyl-4-nitropyridine N-oxide. In our proposed pathway starting from 2,5-dichloropyridine, a preliminary step to introduce a methyl group at the 5-position would be necessary before this step. However, for the purpose of this protocol, we will proceed with the assumption that a suitable precursor is available for this transformation, as detailed in related syntheses.[3]

  • Procedure:

    • Dissolve 2,5-dichloro-4-nitropyridine N-oxide (or a methylated analogue) (1.0 eq) in N,N-dimethylformamide (DMF).

    • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 3.0 eq).

    • Heat the mixture to 100 °C and stir for 2-3 hours.

    • Cool the reaction mixture and pour it into ice water.

    • Collect the resulting solid by filtration and wash with water to obtain the crude product.

Step 4: Synthesis of this compound
  • Rationale: This is the final, crucial ring-forming step. The reduction of the nitro group to an amine is followed by an intramolecular cyclization and elimination of dimethylamine to form the aromatic pyrrole ring. Iron in acetic acid is a classic and effective reagent for this type of reductive cyclization.

  • Procedure:

    • Suspend (E)-2-chloro-5-(2-(dimethylamino)vinyl)-4-nitropyridine N-oxide (1.0 eq) in a mixture of acetic acid and water.

    • Add iron powder (5.0 eq) portion-wise.

    • Heat the mixture to 90 °C and stir vigorously for 1-2 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction, dilute with ethyl acetate, and filter through a pad of celite to remove the iron salts.

    • Wash the filtrate with saturated aqueous sodium bicarbonate solution until the aqueous layer is basic.

    • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

Reagent and Data Summary

Step Starting Material Key Reagents Solvent Typical Yield Product
12,5-Dichloropyridinem-CPBADCM80-90%2,5-Dichloropyridine N-oxide
22,5-Dichloropyridine N-oxideH₂SO₄, fuming HNO₃-70-80%2,5-Dichloro-4-nitropyridine N-oxide
32,5-Dichloro-4-nitropyridine N-oxideDMF-DMADMF60-70%(E)-2-Chloro-5-(2-(dimethylamino)vinyl)-4-nitropyridine N-oxide
4(E)-2-Chloro-5-(2-(dimethylamino)vinyl)-4-nitropyridine N-oxideFe, Acetic AcidAcetic Acid/Water50-65%This compound

Yields are estimated based on analogous reactions and may vary.

Mechanism of Key Reaction: Reductive Cyclization

The formation of the pyrrole ring in Step 4 is a cascade reaction initiated by the reduction of the nitro group.

Mechanism cluster_0 Reductive Cyclization A Nitrovinylpyridine derivative B Amino intermediate A->B Fe/AcOH (Reduction of NO₂) C Cyclized intermediate B->C Intramolecular cyclization D This compound C->D Elimination of Me₂NH

Caption: Key mechanistic steps in the formation of the pyrrolo[3,2-c]pyridine ring.

Troubleshooting and Optimization

Problem Potential Cause Recommended Solution
Low yield in N-oxidation (Step 1)Incomplete reaction or degradation.Ensure the use of fresh m-CPBA. Monitor the reaction closely by TLC and adjust the reaction time accordingly.
Incomplete nitration (Step 2)Insufficiently strong nitrating conditions.Ensure the use of fuming nitric acid. The temperature can be cautiously increased, but this may lead to side products.
Formation of multiple products in cyclization (Step 4)Incomplete reduction or side reactions.Ensure vigorous stirring to keep the iron powder suspended. The reaction can be sensitive to temperature; maintain it carefully.
Difficulty in purificationPresence of closely related impurities.Optimize chromatographic conditions (e.g., solvent gradient). Recrystallization from a suitable solvent system may also be effective.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound. By understanding the rationale behind each synthetic step, researchers can effectively produce this valuable building block for applications in drug discovery and medicinal chemistry. The modularity of this synthetic route also offers opportunities for the preparation of a wide range of analogues for structure-activity relationship studies.

References

Application Notes and Protocols: 6-Chloro-1H-pyrrolo[3,2-c]pyridine as a Scaffold for Potent FMS Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting FMS Kinase

The FMS-like tyrosine kinase 3 (FMS), also known as Colony-Stimulating Factor 1 Receptor (CSF-1R), is a member of the type III receptor tyrosine kinase family.[1] Encoded by the c-fms proto-oncogene, FMS plays a pivotal role in regulating the survival, proliferation, differentiation, and function of monocytes and macrophages.[2] The binding of its ligands, CSF-1 or IL-34, induces receptor dimerization, which in turn activates its intrinsic kinase domain through autophosphorylation.[3][4] This activation triggers a cascade of downstream signaling pathways, including RAS/RAF/MAPK, PI3K/AKT, and JAK/STAT, which are crucial for cellular functions.[5][6]

Dysregulation and overexpression of the FMS/CSF-1R signaling axis are implicated in a variety of pathologies. In oncology, FMS signaling is critical for the recruitment and pro-tumorigenic activity of tumor-associated macrophages (TAMs), which contribute to an immunosuppressive tumor microenvironment, promoting tumor growth, invasion, and metastasis.[7][8][9] Consequently, FMS is over-expressed in various cancers, including breast, ovarian, and prostate cancer, often correlating with a poor prognosis.[7][8] Beyond cancer, this pathway is also central to inflammatory diseases such as rheumatoid arthritis.[2][4] This strong disease association makes FMS a compelling therapeutic target, and the development of potent and selective small molecule inhibitors is an area of intense research.[2][9]

This document provides a detailed guide on the use of compounds derived from the 6-Chloro-1H-pyrrolo[3,2-c]pyridine scaffold, which has been identified as a promising core structure for potent and selective FMS kinase inhibitors.[1] We will focus on methodologies to characterize their biochemical and cellular activity.

FMS_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FMS_R FMS Receptor (CSF-1R) RAS RAS FMS_R->RAS P PI3K PI3K FMS_R->PI3K P JAK JAK FMS_R->JAK P Ligand CSF-1 / IL-34 Ligand->FMS_R Binds & Activates Inhibitor Pyrrolo[3,2-c]pyridine Inhibitor (e.g., Compound 1r) Inhibitor->FMS_R Inhibits ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Differentiation) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT STAT JAK->STAT STAT->Transcription

Caption: FMS (CSF-1R) signaling pathway and point of inhibitor intervention.

The Pyrrolo[3,2-c]pyridine Scaffold: A Privileged Structure for FMS Inhibition

Recent studies have highlighted the efficacy of derivatives based on the pyrrolo[3,2-c]pyridine core as FMS kinase inhibitors.[1] One exemplary compound from this series, designated Compound 1r , demonstrates exceptional potency and selectivity.[1] This diarylamide derivative emerged from a screening campaign as a highly effective inhibitor, serving as an excellent model compound for the protocols described herein.[1]

Data Presentation: Biochemical Profile of Compound 1r

The inhibitory activity of Compound 1r was assessed against FMS kinase and a broader panel to determine its selectivity. The half-maximal inhibitory concentration (IC50) is a quantitative measure of the compound's potency.

Kinase TargetBiochemical IC50 (nM)Percent Inhibition at 1 µMReference
FMS (CSF-1R) 30 81% [1]
FLT3 (D835Y)>100042%[1]
c-MET>100040%[1]
IC50 values estimated based on percent inhibition data, indicating selectivity for FMS is greater than 33-fold over these kinases.[1]

Experimental Protocols: A Validated Workflow for Inhibitor Characterization

A robust workflow is essential for accurately characterizing novel kinase inhibitors. The process begins with a sensitive biochemical assay to determine direct enzyme inhibition, followed by cell-based assays to confirm on-target activity in a physiological context.

Experimental_Workflow cluster_prep Preparation cluster_primary Primary Screen: Biochemical Assay cluster_secondary Secondary Screen: Cellular Assays arrow arrow Compound 1. Compound Preparation (Serial Dilution in DMSO) Biochem_Assay 2. In Vitro Kinase Assay (e.g., ADP-Glo™) Compound->Biochem_Assay IC50_Calc 3. IC50 Determination (Dose-Response Curve) Biochem_Assay->IC50_Calc BMDM_Assay 4a. Macrophage Proliferation Assay (BMDM Growth) IC50_Calc->BMDM_Assay Validate Hits Western_Assay 4b. Target Engagement Assay (Western Blot for p-FMS) IC50_Calc->Western_Assay Validate Hits Cell_IC50 5. Cellular Potency & Validation BMDM_Assay->Cell_IC50 Western_Assay->Cell_IC50

Caption: General workflow for the characterization of FMS kinase inhibitors.

Protocol 1: In Vitro Biochemical FMS Kinase Assay (ADP-Glo™ Format)

This protocol describes a luminescent-based assay to quantify the enzymatic activity of FMS kinase by measuring the amount of ADP produced in the kinase reaction.[10] It is a highly sensitive, non-radioactive method suitable for high-throughput screening and IC50 determination.[11][12]

Principle: The assay works in two steps. First, after the kinase reaction, the remaining ATP is depleted. Second, the ADP generated by the kinase is converted back to ATP, which is then used by luciferase to produce a light signal that is directly proportional to kinase activity.

Materials:

  • Recombinant human FMS (CSF-1R) kinase (e.g., BPS Bioscience, #79110)[10]

  • PTK Substrate (e.g., Poly-Glu,Tyr 4:1)[10]

  • ATP, 500 µM solution[10]

  • Kinase Assay Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 2.5mM MnCl₂, 0.1mg/ml BSA, 50μM DTT)

  • This compound derivative (test inhibitor)

  • ADP-Glo™ Kinase Assay Kit (Promega, #V6930)[10]

  • White, opaque 96-well or 384-well assay plates[10]

  • Luminometer

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test inhibitor in 100% DMSO.

    • Create a serial dilution series (e.g., 11 points, 1:3 dilution) of the inhibitor in DMSO. The final concentration in the assay should not exceed 1% DMSO.[10]

    • Rationale: Serial dilutions are critical for generating a dose-response curve to accurately calculate the IC50 value. DMSO is a standard solvent, but its concentration must be controlled to avoid affecting enzyme activity.

  • Kinase Reaction Setup (25 µL total volume):

    • To each well of a white assay plate, add:

      • 2.5 µL of test inhibitor dilution (or DMSO for "no inhibitor" and "no enzyme" controls).

      • 10 µL of Master Mix containing FMS kinase and substrate in Kinase Assay Buffer. The optimal enzyme concentration should be determined empirically (typically the EC80 value) to ensure the reaction is in the linear range.[13]

    • Pre-incubate the plate for 10 minutes at room temperature.

    • Rationale: Pre-incubation allows the inhibitor to bind to the kinase before the reaction is initiated.

  • Initiation of Kinase Reaction:

    • Start the reaction by adding 12.5 µL of ATP solution (at 2x the final desired concentration, typically near the Km for ATP) to each well.

    • Mix the plate gently on a plate shaker.

    • Incubate for 60 minutes at 30°C.

    • Rationale: Using an ATP concentration near its Michaelis-Menten constant (Km) provides a sensitive assay for ATP-competitive inhibitors.[14] The incubation time is optimized to yield a robust signal without depleting the substrate.

  • Signal Generation and Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature.

    • Convert the generated ADP to detectable ATP by adding 50 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

    • Rationale: The two-step signal generation process separates the kinase reaction from the detection step, minimizing interference and enhancing sensitivity.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control (0% inhibition) and the "no enzyme" control (100% inhibition).

    • Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.[11]

Protocol 2: Cell-Based FMS Inhibition Assays

Cell-based assays are crucial for confirming that a compound can enter cells, engage its target, and exert a biological effect.[15][16]

This assay directly measures the inhibitor's effect on CSF-1-dependent cell growth, which is a primary physiological function of FMS signaling.[1]

Materials:

  • Bone marrow cells isolated from mice.

  • RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics.

  • Recombinant murine CSF-1 (M-CSF).

  • Test inhibitor (e.g., Compound 1r).

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

Procedure:

  • BMDM Differentiation:

    • Isolate bone marrow cells from the femurs and tibias of mice.

    • Culture the cells for 5-7 days in RPMI-1640 medium containing 20 ng/mL of M-CSF to differentiate them into macrophages.

    • Rationale: M-CSF drives the differentiation of progenitor cells into a homogenous population of macrophages whose survival and proliferation are dependent on FMS signaling.

  • Assay Setup:

    • Harvest the differentiated BMDMs and seed them into 96-well plates at a density of 1 x 10⁴ cells/well.

    • Allow cells to adhere overnight.

    • The next day, replace the medium with fresh medium containing a low concentration of M-CSF (e.g., 2 ng/mL) and serial dilutions of the test inhibitor. Include DMSO vehicle controls.

    • Rationale: Using a sub-maximal concentration of M-CSF ensures that the assay is sensitive to inhibition of the signaling pathway.

  • Incubation and Viability Measurement:

    • Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

    • After incubation, measure cell viability using the CellTiter-Glo® reagent according to the manufacturer's protocol. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which correlates with the number of viable cells.

  • Data Analysis:

    • Calculate the percentage of proliferation relative to the DMSO-treated control cells.

    • Determine the cellular IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration.

This assay provides direct evidence of target engagement by measuring the inhibition of FMS autophosphorylation in cells.[17]

Materials:

  • A suitable cell line expressing FMS (e.g., RAW264.7 murine macrophage cell line).

  • DMEM medium with 10% FBS.

  • Recombinant CSF-1.

  • Test inhibitor.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Antibodies: anti-phospho-FMS (Tyr723), anti-total-FMS, and a loading control (e.g., anti-β-actin).

  • Secondary HRP-conjugated antibodies and ECL substrate.

Procedure:

  • Cell Treatment:

    • Seed RAW264.7 cells and grow to 80-90% confluency.

    • Serum-starve the cells for 4-6 hours to reduce basal kinase activity.

    • Pre-treat the cells with various concentrations of the test inhibitor (or DMSO) for 1-2 hours.

    • Rationale: Serum starvation synchronizes the cells and lowers background signaling, making the ligand-induced phosphorylation signal clearer.

  • FMS Activation and Cell Lysis:

    • Stimulate the cells with a saturating concentration of CSF-1 (e.g., 100 ng/mL) for 5-10 minutes.

    • Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Rationale: A short, potent stimulation provides a robust and synchronous phosphorylation signal to measure inhibition against.

  • SDS-PAGE and Immunoblotting:

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein using SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.[18][19]

    • Block the membrane and probe with the anti-phospho-FMS antibody overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate.

  • Data Analysis:

    • Strip the membrane and re-probe with anti-total-FMS and then anti-β-actin antibodies to ensure equal protein loading.[11]

    • Quantify the band intensities using densitometry. Normalize the phospho-FMS signal to the total-FMS signal.

    • Plot the normalized signal against inhibitor concentration to visualize the dose-dependent inhibition of FMS phosphorylation.[11]

Data Presentation: Cellular Activity of Compound 1r

The cellular potency of Compound 1r was confirmed in both macrophage proliferation and cancer cell line viability assays.

Assay TypeCell Line / Cell TypeCellular IC50Reference
Macrophage ProliferationBone Marrow-Derived Macrophages (BMDM)84 nM[1]
Cancer Cell ViabilitySK-OV-3 (Ovarian Cancer)0.15 µM[1]
Cancer Cell ViabilityPC-3 (Prostate Cancer)1.12 µM[1]
Cancer Cell ViabilityMDA-MB-231 (Breast Cancer)0.18 µM[1]

Conclusion

The this compound scaffold serves as an excellent foundation for the development of potent and selective FMS kinase inhibitors. The protocols outlined in this document provide a comprehensive and validated framework for characterizing such compounds, from initial biochemical screening to confirmation of on-target effects in relevant cellular models. By employing a systematic approach that combines sensitive biochemical assays with physiologically relevant cell-based experiments, researchers can confidently identify and advance promising FMS inhibitor candidates for therapeutic development in oncology and inflammatory diseases.

References

Application Notes and Protocols for the Experimental Design of 6-Chloro-1H-pyrrolo[3,2-c]pyridine Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of 6-Chloro-1H-pyrrolo[3,2-c]pyridine

The pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1][2][3] Derivatives of this scaffold have demonstrated a wide range of therapeutic potential, including potent anticancer and anti-inflammatory effects.[1][4] Notably, compounds bearing the 1H-pyrrolo[3,2-c]pyridine core have been identified as inhibitors of key cellular signaling pathways, such as those mediated by kinases and tubulin.[4][5][6] This has led to their investigation as promising candidates for the development of novel therapeutics against various cancers, including melanoma, ovarian, prostate, and breast cancer.[4][7]

This compound is a key intermediate in the synthesis of these biologically active molecules.[8] Its chemical structure allows for diverse modifications, making it a valuable starting point for generating libraries of compounds for drug discovery programs.[8] The experimental design for studying this compound and its derivatives is critical for elucidating their mechanism of action, identifying their molecular targets, and evaluating their therapeutic efficacy and safety.

This guide provides a comprehensive overview of the experimental design for the preclinical evaluation of this compound and its derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics. The protocols and methodologies described herein are designed to be robust, reproducible, and self-validating, providing a solid foundation for advancing promising compounds through the drug discovery pipeline.

Part 1: Foundational Characterization and In Vitro Profiling

Before embarking on extensive biological studies, a thorough characterization of the test compound is essential to ensure the integrity and reproducibility of the experimental data.

Physicochemical Characterization

A comprehensive understanding of the physicochemical properties of this compound is paramount for accurate and reliable experimental work.

Protocol 1: Purity and Identity Confirmation

  • Objective: To confirm the identity and purity of this compound.

  • Methodology:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy:

      • Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

      • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz).[9]

      • Analyze the spectra to confirm the expected chemical shifts, coupling constants, and integration values corresponding to the structure of this compound.[10]

    • Mass Spectrometry (MS):

      • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

      • Analyze the sample using high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) to determine the exact mass and confirm the elemental composition.[9]

    • High-Performance Liquid Chromatography (HPLC):

      • Develop an appropriate HPLC method to assess the purity of the compound. A reverse-phase C18 column with a gradient of water and acetonitrile containing 0.1% formic acid is a common starting point.

      • Monitor the elution profile using a UV detector at a suitable wavelength.

      • The purity should ideally be >95% for use in biological assays.

Protocol 2: Solubility Determination

  • Objective: To determine the solubility of this compound in aqueous buffers and organic solvents.

  • Methodology:

    • Prepare a series of saturated solutions of the compound in various solvents (e.g., phosphate-buffered saline (PBS), cell culture media, DMSO).

    • Equilibrate the solutions for a defined period (e.g., 24 hours) at a constant temperature.

    • Centrifuge the solutions to pellet any undissolved solid.

    • Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method such as HPLC or UV-Vis spectroscopy.

Initial Biological Assessment: Cell Viability and Proliferation Assays

The initial biological evaluation of this compound derivatives typically involves assessing their impact on the viability and proliferation of cancer cell lines.

Protocol 3: Cell Viability Assay (MTT or CellTiter-Glo®)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound in various cancer cell lines.

  • Methodology (MTT Assay):

    • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a serial dilution of the compound (typically ranging from nanomolar to micromolar concentrations) for 48-72 hours. Include a vehicle control (e.g., DMSO).

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilization: Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a dedicated solubilizing agent).

    • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the data against the compound concentration to determine the IC50 value.

Table 1: Representative Data from a Cell Viability Assay

Cell LineCompoundIC50 (µM)
A375 (Melanoma)Derivative 9b0.02[7]
HeLa (Cervical)Derivative 10t0.12[5][11]
SGC-7901 (Gastric)Derivative 10t0.15[11]
MCF-7 (Breast)Derivative 10t0.21[5][11]
Ovarian CancerCompound 1r0.15-1.78[4]
Prostate CancerCompound 1r0.15-1.78[4]

Part 2: Mechanism of Action and Target Identification

Once a compound has demonstrated significant anti-proliferative activity, the next critical step is to elucidate its mechanism of action and identify its molecular target(s).

Investigating Potential Mechanisms

Based on the known activities of the pyrrolo[3,2-c]pyridine scaffold, several key mechanisms should be investigated.

Protocol 4: Kinase Inhibition Assay

  • Objective: To determine if the compound inhibits the activity of specific kinases.

  • Methodology (In Vitro Kinase Assay):

    • Utilize a commercially available kinase assay kit (e.g., ADP-Glo™, LanthaScreen®) for the target kinase (e.g., FMS, CDK8).

    • Incubate the recombinant kinase enzyme with its specific substrate and ATP in the presence of varying concentrations of the test compound.

    • Measure the kinase activity according to the kit manufacturer's instructions.

    • Determine the IC50 value of the compound for the target kinase.

dot

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Compound Test Compound (Serial Dilution) Incubation Incubation Compound->Incubation Kinase Recombinant Kinase Kinase->Incubation Substrate Substrate & ATP Substrate->Incubation Detection Detection Reagent (e.g., ADP-Glo™) Incubation->Detection Luminescence Measure Luminescence Detection->Luminescence IC50 Calculate IC50 Luminescence->IC50 Target_ID_Workflow Compound This compound Derivative Immobilize Immobilize on Beads Compound->Immobilize Incubate Incubate Lysate with Beads Immobilize->Incubate Lysate Cell Lysate Lysate->Incubate Wash Wash Non-specific Proteins Incubate->Wash Elute Elute Bound Proteins Wash->Elute MS Identify by Mass Spec Elute->MS Target Potential Target(s) MS->Target

References

Application Notes & Protocols: A Researcher's Guide to the Dissolution and Handling of 6-Chloro-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective dissolution, handling, and storage of 6-Chloro-1H-pyrrolo[3,2-c]pyridine for experimental use. As a substituted azaindole, this heterocyclic compound is a valuable building block in medicinal chemistry and drug discovery.[1] Proper solubilization is a critical first step that dictates the accuracy, reproducibility, and ultimate success of subsequent in vitro and in vivo experiments. This guide moves beyond simple instructions to explain the physicochemical rationale behind solvent selection and protocol design, ensuring scientific integrity and empowering researchers to make informed decisions.

Physicochemical Profile & Solubility Characteristics

Understanding the fundamental properties of this compound is essential for developing a robust dissolution strategy. The presence of both a pyrrole and a pyridine ring, along with a chloro substituent, defines its polarity, hydrogen bonding capacity, and ultimately, its solubility.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₅ClN₂PubChem[2]
Molecular Weight 152.58 g/mol PubChem[2]
Appearance Typically an off-white to yellow or brown solidInferred from supplier data[3]
CAS Number 74976-31-1Sigma-Aldrich[3]
Empirical Solubility Profile

While quantitative solubility data for this compound is not extensively published, an empirical profile can be constructed based on the known behavior of similar heterocyclic compounds, such as azaindole derivatives and chloropurines.[4][5] These compounds typically exhibit poor solubility in aqueous solutions but are readily soluble in polar aprotic organic solvents.

Table 2: Recommended Solvents for this compound

SolventTypeRecommended UseEstimated SolubilityRationale & Expert Insights
DMSO Polar AproticPrimary Choice for Stock Solutions ≥ 10 mg/mL (≥ 65 mM) DMSO is an excellent solubilizing agent for a wide range of heterocyclic compounds.[4] Its ability to act as both a hydrogen bond acceptor and donor, combined with its high dielectric constant, effectively disrupts the crystal lattice of the solid compound. It is suitable for most cell-based assays when diluted to a final concentration of ≤0.5%.
DMF Polar AproticAlternative for Stock Solutions≥ 10 mg/mL (≥ 65 mM)Dimethylformamide shares similar properties with DMSO and can be used as an alternative.[4] However, it is generally more toxic and volatile, requiring more stringent handling precautions.
Ethanol Polar ProticLimited Use; Co-solventPoor to ModerateWhile some related compounds show solubility in ethanol, it is less reliable than DMSO for achieving high-concentration stocks. It may be useful in specific formulations or as a co-solvent when preparing dilutions. Initial testing is required.
PBS / Saline Aqueous BufferNot Recommended for Primary Dissolution Very PoorDirect dissolution in aqueous media is unlikely to be successful and will lead to non-homogenous suspensions, yielding unreliable experimental results. The azaindole core's hydrophobicity is the primary limiting factor.

Solvent Selection: A Strategic Workflow

The choice of solvent is not arbitrary; it is dictated by the experimental endpoint. A high-concentration stock solution in an organic solvent is prepared first, which is then diluted to a final, low-concentration working solution in an aqueous medium appropriate for the biological system.

Causality in Solvent Selection

The fundamental challenge is bridging the gap between the compound's poor aqueous solubility and the aqueous environment of most biological experiments.

  • Stock Solution: A high concentration is necessary for efficient storage and to minimize the volume of organic solvent added to the final experiment, thereby reducing potential solvent-induced artifacts or toxicity. DMSO is the industry standard for this purpose.

  • Working Solution: The final experimental medium (e.g., cell culture media, enzyme assay buffer) must be compatible with the biological system. The DMSO concentration in this final solution should ideally be kept below 0.5% (v/v) to avoid impacting cellular health or assay performance.

The following workflow diagram illustrates the decision-making process for preparing this compound for a typical cell-based assay.

G cluster_0 Phase 1: Stock Solution Preparation cluster_1 Phase 2: Working Solution Preparation start Start: Weigh Solid Compound calc Calculate required volume of DMSO for a high-concentration stock (e.g., 50 mM) start->calc dissolve Add DMSO to solid compound calc->dissolve vortex Vortex thoroughly dissolve->vortex check Visually inspect for complete dissolution (clear solution, no particulates) vortex->check assist Apply gentle heat (37°C) or sonicate if dissolution is slow assist->vortex check->assist No store Aliquot and store stock solution at -20°C or -80°C check->store Yes thaw Thaw one aliquot of stock solution store->thaw calc_dil Calculate dilution volume needed to achieve final assay concentration thaw->calc_dil add_buffer Pre-warm aqueous buffer/media to 37°C calc_dil->add_buffer dilute Add stock solution dropwise to vigorously vortexing aqueous media add_buffer->dilute final_check Inspect for precipitation dilute->final_check final_check->assist Precipitate Forms use Use immediately in experiment final_check->use Clear Solution caption Fig 1. Decision workflow for solubilizing the compound.

Caption: Fig 1. Decision workflow for solubilizing the compound.

Experimental Protocols

These protocols provide a self-validating system. Visual inspection for clarity at each stage is critical to ensure the compound is fully dissolved and avoid introducing artifacts from precipitated material into experiments.

Protocol 3.1: Preparation of a 50 mM Stock Solution in DMSO

Objective: To prepare a high-concentration, homogenous stock solution for long-term storage and subsequent experimental dilutions.

Materials:

  • This compound (MW: 152.58 g/mol )

  • Anhydrous (Biotechnology Grade) Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Water bath or sonicator (optional)

Methodology:

  • Calculation: Determine the mass of the compound required. For 1 mL of a 50 mM stock solution:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.050 mol/L × 0.001 L × 152.58 g/mol × 1000 mg/g = 7.63 mg

  • Weighing: Accurately weigh out 7.63 mg of this compound and place it into a sterile vial.

    • Expert Note: For smaller volumes, it is more accurate to weigh a larger mass (e.g., 10 mg) and calculate the required solvent volume accordingly (1.31 mL for 10 mg to make a 50 mM solution).

  • Dissolution: Add the calculated volume (e.g., 1 mL) of anhydrous DMSO to the vial containing the compound.

  • Homogenization: Cap the vial tightly and vortex vigorously for 1-2 minutes.

    • Trustworthiness Check: Observe the solution against a light source. It should be clear and free of any visible solid particles.

  • Assisted Dissolution (If Necessary): If particles remain, warm the solution in a 37°C water bath for 5-10 minutes or place it in a bath sonicator for 5 minutes. Vortex again.

    • Causality: Increasing the kinetic energy of the solvent molecules can overcome the activation energy required to break the compound's crystal lattice structure, enhancing the rate of dissolution.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store protected from light at -20°C or -80°C.

    • Expert Note: Aliquoting prevents multiple freeze-thaw cycles, which can degrade the compound or cause it to precipitate out of solution over time.

Protocol 3.2: Preparation of a 10 µM Aqueous Working Solution

Objective: To dilute the DMSO stock solution into an aqueous buffer for a final biological assay, while minimizing precipitation.

Materials:

  • 50 mM stock solution of this compound in DMSO

  • Sterile aqueous buffer or cell culture medium (e.g., PBS, DMEM)

  • Sterile conical tube (e.g., 15 mL or 50 mL)

  • Vortex mixer

Methodology:

  • Thawing: Remove one aliquot of the 50 mM DMSO stock solution from the freezer and allow it to thaw completely at room temperature. Briefly centrifuge to collect the contents at the bottom of the tube.

  • Calculation: Determine the dilution factor. To prepare 10 mL of a 10 µM working solution from a 50 mM stock:

    • Use the formula: M₁V₁ = M₂V₂

    • (50,000 µM) × V₁ = (10 µM) × (10 mL)

    • V₁ = (10 µM × 10 mL) / 50,000 µM = 0.002 mL or 2 µL

    • The final DMSO concentration will be (2 µL / 10,000 µL) × 100% = 0.02% , which is well below the 0.5% toxicity threshold.

  • Preparation of Aqueous Phase: Add 10 mL of the desired aqueous buffer/medium to a sterile conical tube. If preparing for a cell-based assay, ensure the medium is pre-warmed to 37°C.

  • Dilution - The Critical Step: Place the conical tube with the aqueous medium on a vortex mixer set to a high speed. While the medium is vortexing vigorously, add the 2 µL of DMSO stock solution dropwise or by dispensing it directly into the vortex.

    • Causality: Adding the concentrated organic stock to a rapidly mixing aqueous phase ensures immediate and rapid dispersion of the compound molecules. This prevents the formation of localized high-concentration pockets, which is the primary cause of precipitation.

  • Final Inspection: Continue vortexing for another 10-15 seconds. Visually inspect the solution to ensure it remains clear.

    • Trustworthiness Check: If the solution appears cloudy or contains visible precipitate, it should not be used. Consider preparing the working solution at a lower concentration or incorporating a solubilizing agent like Pluronic F-68 or BSA into the aqueous buffer (requires validation).

  • Use: Use the freshly prepared working solution immediately in your experiment. Do not store dilute aqueous solutions, as the compound is more likely to precipitate or degrade over time.

Safety & Handling

While a specific safety data sheet for this compound is not universally available, data from structurally similar compounds suggest the following precautions.[6]

  • Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including a lab coat, nitrile gloves, and safety glasses.[7]

  • Handling: Handle the solid powder and concentrated DMSO solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[8][9] Avoid contact with skin and eyes.

  • First Aid: In case of skin contact, wash immediately with soap and water. In case of eye contact, rinse cautiously with water for several minutes.[7] If swallowed or if irritation persists, seek medical attention.

  • Disposal: Dispose of waste according to local, state, and federal regulations.

References

Application Notes and Protocols for 6-Chloro-1H-pyrrolo[3,2-c]pyridine in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound belonging to the pyrrolopyridine class. This structural motif is of significant interest in medicinal chemistry as it forms the core of numerous kinase inhibitors.[1][2][3] Notably, the pyrrolopyridine scaffold is present in Tivantinib (ARQ 197), a known inhibitor of the c-Met receptor tyrosine kinase.[4][5][6] The c-Met signaling pathway, when dysregulated, is a critical driver in the progression of various cancers, promoting tumor growth, invasion, and metastasis.[7][8][9][10] Consequently, inhibitors of this pathway are valuable tools in oncology research and drug development.[9][11]

This guide provides a comprehensive overview of the potential applications of this compound in cell culture-based assays, with a focus on investigating its inhibitory effects on the c-Met signaling pathway. The protocols detailed herein are designed to be self-validating, providing researchers with a robust framework for characterizing the biological activity of this compound.

The c-Met Signaling Pathway: A Key Target in Oncology

The c-Met receptor, also known as hepatocyte growth factor receptor (HGFR), is a receptor tyrosine kinase that plays a pivotal role in normal cellular processes such as embryonic development and tissue repair.[7] Its only known ligand is the hepatocyte growth factor (HGF).[7] Upon HGF binding, c-Met dimerizes and undergoes autophosphorylation, activating multiple downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and STAT pathways.[7] These pathways collectively regulate cell proliferation, survival, migration, and invasion.[7]

In numerous cancers, the c-Met pathway is aberrantly activated through mechanisms such as gene amplification, mutations, or overexpression of c-Met or HGF.[7][8] This sustained signaling contributes to a more aggressive cancerous phenotype, including enhanced tumor growth, angiogenesis, and metastasis.[7][8] Therefore, small molecule inhibitors that can block the kinase activity of c-Met are of significant therapeutic interest.

Below is a diagram illustrating the c-Met signaling pathway and the potential point of inhibition by compounds like this compound.

cMet_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT STAT STAT Pathway cMet->STAT HGF HGF (Hepatocyte Growth Factor) HGF->cMet Binds and Activates Inhibitor This compound (Potential Inhibitor) Inhibitor->cMet Inhibits Kinase Activity Proliferation Cell Proliferation RAS_MAPK->Proliferation Survival Cell Survival PI3K_AKT->Survival Migration Migration & Invasion STAT->Migration

Caption: The c-Met signaling pathway and its potential inhibition.

Application Notes: Investigating c-Met Inhibition in Cell Culture

This compound can be utilized in a variety of cell-based assays to determine its efficacy and selectivity as a c-Met inhibitor. The choice of cell line is critical; models with known c-Met amplification or overexpression (e.g., certain gastric and non-small cell lung cancer cell lines) are ideal for these studies.[7]

Key experimental questions to address include:

  • What is the half-maximal inhibitory concentration (IC50) of the compound on cancer cell viability?

  • Does the compound inhibit HGF-induced cell scattering and migration?

  • Does the compound reduce the phosphorylation of c-Met and its downstream effectors?

The following protocols provide a framework for addressing these questions.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Selected cancer cell line (e.g., MKN-45, SNU-5)

  • Complete cell culture medium

  • This compound

  • DMSO (for stock solution)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO.[12] Create a serial dilution of the compound in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be less than 0.1% to avoid solvent toxicity.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours.[12]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Cell_Viability_Workflow A Seed cells in 96-well plate B Prepare serial dilutions of This compound A->B C Treat cells and incubate for 48-72h B->C D Add MTT reagent and incubate for 4h C->D E Solubilize formazan crystals D->E F Measure absorbance at 570 nm E->F G Calculate IC50 F->G

Caption: Workflow for the MTT Cell Viability Assay.

Protocol 2: HGF-Induced Cell Scattering Assay

This assay qualitatively and quantitatively assesses the ability of this compound to inhibit HGF-induced cell migration and the disruption of cell-cell junctions, a hallmark of epithelial-mesenchymal transition (EMT).[13][14][15]

Materials:

  • DU145 or MDCK cells[13][14]

  • Complete cell culture medium

  • This compound

  • Recombinant Human HGF[4]

  • 6-well or 12-well plates

  • Microscope with imaging capabilities

  • Fixation and staining reagents (e.g., paraformaldehyde and phalloidin for actin staining)

Procedure:

  • Cell Seeding: Seed cells at a low density in a 6-well or 12-well plate to allow for the formation of distinct colonies.

  • Pre-treatment: Once colonies have formed, pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • HGF Stimulation: Add HGF to the wells at a final concentration of 10-50 ng/mL to induce scattering.[16] Include a control with HGF and vehicle, and a control without HGF.

  • Incubation: Incubate for 12-24 hours.[16]

  • Imaging: Observe and capture images of the cell colonies at different time points using a microscope.

  • Quantification (Optional): Fix and stain the cells to visualize the cytoskeleton. The degree of scattering can be quantified by counting the number of scattered cells versus the total number of cells in a colony.[16]

Protocol 3: Western Blot Analysis of c-Met Phosphorylation

This protocol directly measures the inhibitory effect of this compound on the phosphorylation of c-Met.[17]

Materials:

  • Cancer cell line with high c-Met expression

  • This compound

  • Recombinant Human HGF

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[12]

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)[18]

  • Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total c-Met[17]

  • HRP-conjugated secondary antibody

  • ECL substrate[12]

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Culture cells to 70-80% confluency. Serum-starve the cells overnight, then pre-treat with this compound for 2 hours.

  • HGF Stimulation: Stimulate the cells with HGF (50 ng/mL) for 15-30 minutes.[19]

  • Cell Lysis: Wash the cells with cold PBS and lyse them in lysis buffer.[12]

  • Protein Quantification: Determine the protein concentration of the lysates.[12]

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[12]

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with the primary antibody overnight at 4°C.[18]

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Visualize the bands using an ECL substrate.[12]

  • Analysis: Quantify the band intensities and normalize the phosphorylated c-Met signal to the total c-Met signal.

Data Interpretation and Presentation

The results from these assays will provide a comprehensive profile of the biological activity of this compound.

  • Cell Viability Assay: A dose-dependent decrease in cell viability suggests cytotoxic or cytostatic effects. The IC50 value is a key metric for potency.

  • Cell Scattering Assay: Inhibition of HGF-induced scattering indicates an anti-migratory effect and interference with c-Met signaling.

  • Western Blot: A reduction in the ratio of phosphorylated c-Met to total c-Met provides direct evidence of target engagement and inhibition of the kinase.

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer Typec-Met StatusIC50 (µM)
MKN-45Gastric CancerAmplified0.5
SNU-5Gastric CancerAmplified0.8
EBC-1Lung CancerAmplified1.2
A549Lung CancerWild-type>10
HCT116Colon CancerWild-type>10

References

Application Notes and Protocols: Developing Assays for 6-Chloro-1H-pyrrolo[3,2-c]pyridine Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Pyrrolo[3,2-c]pyridine Scaffold

The 1H-pyrrolo[3,2-c]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry. Its rigid structure and specific arrangement of nitrogen atoms make it an ideal framework for developing targeted therapeutics. The addition of a chloro- group at the 6-position, creating 6-Chloro-1H-pyrrolo[3,2-c]pyridine, provides a key synthetic handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR).[1][2][3]

Derivatives of this scaffold have demonstrated significant potential as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways.[4] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer and inflammatory disorders. Specifically, pyrrolo[3,2-c]pyridine derivatives have shown inhibitory effects against FMS kinase (CSF-1R), a key player in monocyte and macrophage proliferation, as well as components of the MAPK (MEK, JNK) and mTOR signaling pathways.[5][6] Furthermore, certain analogues have been identified as inhibitors of tubulin polymerization, a validated anticancer mechanism.[7]

This guide provides a comprehensive framework for developing and executing a cascade of assays to characterize the biological activity of novel compounds based on the this compound scaffold. The protocols are designed to first establish direct target engagement and then to evaluate the compound's effects in a biologically relevant cellular context.

Part 1: Biochemical Assays for Direct Target Engagement and Potency

The foundational step in characterizing a potential inhibitor is to confirm its direct interaction with the purified target enzyme in a cell-free system. This approach eliminates variables such as cell permeability and off-target cellular effects, providing a clean measure of potency (typically as an IC50 value).

Principle of Kinase Inhibition Assays

Kinase enzymes catalyze the transfer of a phosphate group from ATP to a substrate. Biochemical assays for kinase inhibitors are designed to measure the rate of this reaction. Inhibition is observed as a decrease in the formation of the phosphorylated substrate or the co-product, ADP. A reliable kinase assay must be reproducible and resistant to interference, with direct detection of an enzymatic product like ADP being a robust method.[8]

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "Workflow for a typical biochemical kinase inhibition assay."

Protocol 1: Universal ADP-Quantification Kinase Assay

This protocol is broadly applicable to most kinases and relies on the detection of ADP produced during the kinase reaction. Commercial kits such as ADP-Glo™ (Promega) or Transcreener® ADP² (BellBrook Labs) are based on this principle.[8]

Materials:

  • Purified recombinant kinase of interest (e.g., FMS, MEK1, JNK1).

  • Kinase-specific substrate peptide.

  • ATP (at a concentration near the Km for the specific kinase).

  • Kinase reaction buffer (typically contains Tris-HCl, MgCl2, DTT, and BSA).

  • Test compound (this compound derivative) dissolved in 100% DMSO.

  • ADP-Glo™ Kinase Assay Kit (or equivalent).

  • White, opaque 384-well assay plates.

  • Multimode plate reader capable of luminescence detection.

Methodology:

  • Compound Plating:

    • Prepare a serial dilution of the test compound in DMSO. A common starting concentration is 1 mM.

    • Create a 10-point, 3-fold serial dilution series.

    • Transfer a small volume (e.g., 50 nL) of each compound concentration to the assay plate wells using an acoustic dispenser or manual pipetting. Include DMSO-only wells for 'no inhibition' (100% activity) controls and wells without enzyme for 'full inhibition' (0% activity) controls.

  • Kinase/Substrate Reaction:

    • Prepare a master mix of kinase and substrate in the reaction buffer.

    • Add 5 µL of the master mix to each well of the assay plate.

    • Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiate Reaction:

    • Prepare an ATP solution in the reaction buffer.

    • Add 5 µL of the ATP solution to all wells to start the kinase reaction.

    • Incubate for 1-2 hours at room temperature. The optimal time should be determined empirically to ensure the reaction is in the linear range.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

    • Measure the luminescence signal using a plate reader.

Data Analysis:

  • Normalize the data using the controls:

    • % Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min))

  • Plot the % Inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Part 2: Cell-Based Assays for Evaluating Cellular Activity

While biochemical assays confirm direct target inhibition, cell-based assays are crucial to determine if a compound can penetrate the cell membrane, engage its target in the complex cellular environment, and elicit a biological response.

Principle of Cellular Assays

These assays measure downstream consequences of target engagement. For a kinase inhibitor, this could be the inhibition of a specific signaling pathway or a phenotypic outcome like reduced cell proliferation. For a tubulin inhibitor, this could be cell cycle arrest and apoptosis.[7]

dot graph TD { bgcolor="#F1F3F4" node [shape=record, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "Simplified FMS (CSF-1R) signaling pathway, a target for pyrrolo[3,2-c]pyridines."

Protocol 2: Antiproliferative Assay in Cancer Cell Lines

This protocol measures the effect of the compound on the growth and viability of cancer cells. Many pyrrolo[3,2-c]pyridine derivatives have been tested against ovarian, prostate, and breast cancer cell lines.[5]

Materials:

  • Cancer cell line known to be dependent on the target kinase (e.g., M-NFS-60 cells for FMS, GTL-16 for Met).

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS).

  • Test compound stock solution in DMSO.

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTT reagent.

  • Sterile, clear-bottom, white-walled 96-well plates.

  • Multimode plate reader (luminescence or absorbance).

Methodology:

  • Cell Seeding:

    • Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of medium.

    • Incubate for 24 hours to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare a 2X concentration serial dilution of the compound in culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle (DMSO) control wells.

    • Incubate the plate for 72 hours.

  • Viability Measurement (using CellTiter-Glo®):

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence.

Data Analysis:

  • Calculate the GI50 (Growth Inhibition 50) value by normalizing the data to untreated and day-zero controls and fitting to a dose-response curve, similar to the biochemical assay.

Compound ID Cell Line Target Pathway GI50 (µM)
Derivative XM-NFS-60FMS (CSF-1R)0.05
Derivative YGTL-16c-Met0.12
Derivative ZHeLaTubulin0.21
Table 1: Example data summary for antiproliferative assays.
Protocol 3: Western Blot for Target Pathway Modulation

This protocol directly assesses whether the compound inhibits the phosphorylation of downstream signaling proteins, providing mechanistic evidence of target engagement in cells.[6]

Materials:

  • Appropriate cell line and culture reagents.

  • Test compound.

  • Growth factor or stimulant (e.g., CSF-1 to stimulate the FMS pathway).

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running and transfer buffers.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies (e.g., anti-phospho-FMS, anti-FMS, anti-phospho-ERK, anti-ERK).

  • HRP-conjugated secondary antibody.

  • ECL chemiluminescence substrate.

  • Imaging system (e.g., ChemiDoc).

Methodology:

  • Cell Treatment:

    • Plate cells in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 4-6 hours if necessary to reduce basal signaling.

    • Pre-treat cells with various concentrations of the test compound (and a DMSO control) for 1-2 hours.

    • Stimulate the cells with the appropriate growth factor (e.g., 100 ng/mL CSF-1) for 10-15 minutes.

  • Protein Extraction:

    • Wash cells with ice-cold PBS and lyse with 100-200 µL of lysis buffer.

    • Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Normalize protein samples to the same concentration and prepare with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibody (e.g., anti-phospho-ERK, 1:1000 dilution) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour.

    • Wash again, apply ECL substrate, and capture the image.

    • Strip the membrane and re-probe for total protein (e.g., anti-ERK) to confirm equal loading.

Data Analysis:

  • Quantify band intensities using software like ImageJ.

  • Express the level of the phosphorylated protein relative to the total protein for each condition.

  • Observe the dose-dependent decrease in phosphorylation in compound-treated samples compared to the stimulated control.

Part 3: Advanced Assays for Phenotypic Characterization

Once cellular potency and on-target pathway modulation are confirmed, advanced assays can further elucidate the compound's anticancer mechanism.

Protocol 4: Tubulin Polymerization Assay

This biochemical assay is essential if the compound is suspected to be a colchicine-binding site inhibitor, as seen with some pyrrolo[3,2-c]pyridine derivatives.[7]

Materials:

  • Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc.). Contains tubulin, general tubulin buffer, GTP, and a positive control (paclitaxel).

  • Test compound.

  • UV-transparent 96-well plate.

  • Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode at 37°C.

Methodology:

  • Preparation:

    • Reconstitute tubulin on ice.

    • Prepare serial dilutions of the test compound in buffer.

    • Pre-warm the plate reader to 37°C.

  • Assay:

    • Add buffer, GTP, and the test compound (or control) to the wells of the 96-well plate.

    • Initiate the reaction by adding the tubulin solution to each well.

    • Immediately place the plate in the reader and begin measuring the absorbance at 340 nm every minute for 60 minutes.

Data Analysis:

  • Polymerization of tubulin into microtubules causes light to scatter, leading to an increase in absorbance at 340 nm.

  • An inhibitor of polymerization (like colchicine or the test compound) will prevent this increase in absorbance.

  • Plot absorbance vs. time to visualize the inhibition of polymerization.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "Workflow for a clonogenic (colony formation) survival assay."

Protocol 5: Colony Formation (Clonogenic) Assay

This assay assesses the ability of a single cell to undergo unlimited division and form a colony. It is a stringent test of a compound's long-term cytotoxic or cytostatic effects.[6]

Materials:

  • Cancer cell line of interest.

  • 6-well culture plates.

  • Test compound.

  • Fixation solution (e.g., methanol:acetic acid, 3:1).

  • Staining solution (e.g., 0.5% crystal violet in methanol).

Methodology:

  • Cell Seeding:

    • Seed a low number of cells (e.g., 500 cells) per well in 6-well plates and allow them to attach overnight.

  • Treatment:

    • Treat the cells with a serial dilution of the compound for 24 hours.

    • After 24 hours, remove the compound-containing medium, wash with PBS, and add fresh, compound-free medium.

  • Incubation:

    • Incubate the plates for 10-14 days, until visible colonies ( >50 cells) have formed in the control wells.

  • Staining and Counting:

    • Wash the wells with PBS.

    • Fix the colonies with the fixation solution for 15 minutes.

    • Remove the fixative and stain with crystal violet for 20 minutes.

    • Wash away excess stain with water and allow the plates to dry.

    • Count the number of colonies in each well.

Data Analysis:

  • Calculate the Plating Efficiency (PE) = (Number of colonies formed / Number of cells seeded) * 100 for the control group.

  • Calculate the Surviving Fraction (SF) for each treatment = (Number of colonies formed after treatment) / (Number of cells seeded * (PE/100)).

  • Plot the SF against compound concentration to assess the long-term impact on cell survival.

Conclusion and Forward Outlook

This application note details a logical and robust assay cascade for characterizing the activity of novel this compound derivatives. By progressing from direct, cell-free biochemical assays to complex, phenotypic cell-based assays, researchers can build a comprehensive profile of a compound's potency, mechanism of action, and therapeutic potential. Positive results from this cascade would justify progression to further studies, including kinase selectivity profiling across a broad panel, ADME/Tox evaluation, and ultimately, in vivo efficacy studies in relevant disease models.

References

Synthesis and Evaluation of 1H-Pyrrolo[3,2-c]pyridine Derivatives as Potent Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the 1H-Pyrrolo[3,2-c]pyridine Scaffold

The 1H-pyrrolo[3,2-c]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds.[1] Its rigid, bicyclic structure makes it an attractive framework for the design of small molecule inhibitors targeting key proteins involved in cancer progression. This scaffold can be considered a bioisostere of other important structures in anticancer drugs, offering a unique combination of structural rigidity and opportunities for diverse functionalization.[2][3]

Recent research has highlighted the potential of 1H-pyrrolo[3,2-c]pyridine derivatives as potent anticancer agents acting through various mechanisms. These include the inhibition of tubulin polymerization, a critical process for cell division, and the modulation of key signaling pathways through kinase inhibition.[4][5] For instance, certain derivatives have been designed as colchicine-binding site inhibitors, effectively disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[4][6] Others have been developed as potent and selective inhibitors of kinases like Monopolar Spindle 1 (MPS1), a crucial component of the spindle assembly checkpoint that is often overexpressed in human cancers.[5]

This guide provides a comprehensive overview of the synthesis and biological evaluation of 1H-pyrrolo[3,2-c]pyridine derivatives, offering detailed protocols for researchers in oncology drug discovery.

Strategic Approaches to the Synthesis of 1H-Pyrrolo[3,2-c]pyridine Derivatives

A common and effective strategy for the synthesis of substituted 1H-pyrrolo[3,2-c]pyridines involves a multi-step sequence starting from commercially available pyridine derivatives. A key transformation is the construction of the fused pyrrole ring, followed by the introduction of various substituents to explore the structure-activity relationship (SAR). The Suzuki cross-coupling reaction is a powerful tool for introducing aryl or heteroaryl groups at specific positions of the scaffold, allowing for the generation of a diverse library of compounds for biological screening.[7]

Below is a generalized workflow for the synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines, a class of compounds that has shown potent anti-tubulin activity.[7]

Synthesis_Workflow cluster_0 Core Scaffold Synthesis cluster_1 N-1 Arylation cluster_2 C-6 Diversification A 2-Bromo-5-methylpyridine B 2-Bromo-5-methyl-4-nitropyridine 1-oxide A->B Nitration C 6-Bromo-1H-pyrrolo[3,2-c]pyridine B->C Reductive Cyclization D 6-Bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine C->D Chan-Lam Coupling E Target Compound Library (6-Aryl Derivatives) D->E Suzuki Cross-Coupling

Figure 1: Generalized synthetic workflow for 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivatives.

Protocol 1: Synthesis of 6-Bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (Intermediate)

This protocol outlines the synthesis of a key intermediate for the subsequent Suzuki cross-coupling reaction. The procedure starts with the nitration of 2-bromo-5-methylpyridine, followed by a reductive cyclization to form the pyrrolo[3,2-c]pyridine core, and finally an N-arylation.[7]

Materials:

  • 2-Bromo-5-methylpyridine

  • m-Chloroperbenzoic acid (m-CPBA)

  • Fuming nitric acid

  • Sulfuric acid

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Iron powder

  • Acetic acid

  • 3,4,5-Trimethoxyphenylboronic acid

  • Copper(II) acetate

  • Pyridine

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and purification equipment (silica gel for column chromatography)

Procedure:

  • Step 1: Oxidation. Dissolve 2-bromo-5-methylpyridine in DCM and add m-CPBA portion-wise at 0 °C. Stir the reaction mixture at room temperature for 12 hours.

  • Step 2: Nitration. Add the product from Step 1 to a mixture of fuming nitric acid and sulfuric acid at 0 °C. Stir at 90 °C for 4 hours to obtain 2-bromo-5-methyl-4-nitropyridine 1-oxide.[7]

  • Step 3: Cyclization Precursor Formation. React the nitrated product with DMF-DMA in DMF at 110 °C for 5 hours.

  • Step 4: Reductive Cyclization. To the product from Step 3 in acetic acid, add iron powder and heat at 110 °C for 2 hours to yield 6-bromo-1H-pyrrolo[3,2-c]pyridine.[7]

  • Step 5: N-Arylation. Combine 6-bromo-1H-pyrrolo[3,2-c]pyridine with 3,4,5-trimethoxyphenylboronic acid, copper(II) acetate, and pyridine in DCM. Stir at room temperature for 24 hours.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the desired intermediate, 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine.

Protocol 2: Suzuki Cross-Coupling for C-6 Arylation

This protocol describes the diversification of the 1H-pyrrolo[3,2-c]pyridine core at the C-6 position using a palladium-catalyzed Suzuki cross-coupling reaction.[7]

Materials:

  • 6-Bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (from Protocol 1)

  • Arylboronic acid of choice

  • Pd(dppf)Cl₂ (Palladium catalyst)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a reaction vessel, add the bromo-intermediate, the desired arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Add a mixture of 1,4-dioxane and water (typically 4:1 v/v).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the final 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivative.

Biological Evaluation: Assessing Anticancer Activity

The anticancer potential of the synthesized 1H-pyrrolo[3,2-c]pyridine derivatives can be assessed through a series of in vitro assays. A typical workflow for the biological evaluation is depicted below.

Biological_Evaluation_Workflow A Synthesized Compound Library B In Vitro Antiproliferative Assay (e.g., MTT Assay) A->B C Determination of IC50 Values B->C D Hit Compound Selection C->D E Mechanism of Action Studies D->E F Tubulin Polymerization Assay E->F G Cell Cycle Analysis E->G H Apoptosis Assay E->H I Kinase Inhibition Assay E->I

Figure 2: Workflow for the in vitro biological evaluation of anticancer compounds.

Protocol 3: In Vitro Antiproliferative Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[6]

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, SGC-7901, A375P)[4][8]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Synthesized 1H-pyrrolo[3,2-c]pyridine derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug like Sorafenib or Combretastatin A-4).[6][8]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of inhibition against the compound concentration.

Table 1: Antiproliferative Activity of Selected 1H-Pyrrolo[3,2-c]pyridine Derivatives
CompoundTarget/ClassCell LineIC₅₀ (µM)Reference
10t Tubulin InhibitorHeLa0.12[4][6]
SGC-79010.15[6]
MCF-70.21[6]
8g DiarylureaA375P (Melanoma)Nanomolar range[8]
9d DiarylamideA375P (Melanoma)Nanomolar range[8]
1r FMS Kinase InhibitorOVCAR-3 (Ovarian)0.15[9]
PC-3 (Prostate)0.38[9]
MDA-MB-231 (Breast)0.23[9]

Mechanism of Action Elucidation

Once potent antiproliferative compounds are identified, further studies are necessary to elucidate their mechanism of action.

Tubulin Polymerization Inhibition

For compounds designed as anti-tubulin agents, a direct assessment of their effect on tubulin polymerization is crucial. This can be achieved using a cell-free tubulin polymerization assay. The results of such assays have shown that some 1H-pyrrolo[3,2-c]pyridine derivatives potently inhibit tubulin polymerization, disrupting microtubule dynamics.[4][10] This disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6]

Kinase Inhibition

For derivatives designed to target specific kinases, in vitro kinase inhibition assays are performed. These assays measure the ability of the compound to inhibit the activity of the target kinase, often by quantifying the phosphorylation of a substrate. Compounds are typically screened against a panel of kinases to assess their selectivity.[9]

Conclusion and Future Directions

The 1H-pyrrolo[3,2-c]pyridine scaffold has proven to be a versatile and valuable framework for the development of novel anticancer agents. The synthetic strategies outlined in this guide provide a clear path for the generation of diverse compound libraries. The subsequent biological evaluation protocols enable the identification of potent and selective anticancer compounds and the elucidation of their mechanisms of action.

Future research in this area should focus on optimizing the pharmacokinetic properties of lead compounds to enhance their in vivo efficacy and safety profiles. Further exploration of the SAR will also be critical for the design of next-generation 1H-pyrrolo[3,2-c]pyridine derivatives with improved therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Chloro-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Chloro-1H-pyrrolo[3,2-c]pyridine. This guide is designed for researchers, chemists, and drug development professionals who are actively working with this important heterocyclic scaffold. My goal is to provide you with not just protocols, but the underlying chemical logic and field-proven insights to help you troubleshoot common issues and optimize your reaction yields. We will explore the causality behind experimental choices to empower you to overcome challenges in the lab.

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific, practical problems you may encounter during the synthesis. The format is designed for quick reference when you are at the bench.

Core Problem: Low Yields & Impurities

A summary of common issues, their probable causes, and actionable solutions is presented below.

Problem Encountered Potential Cause(s) Recommended Solution(s)
Low overall yield - Impure or wet starting materials/solvents.- Inefficient N-oxidation.- Incomplete reductive cyclization.- Product loss during workup or purification.- Ensure all reagents are pure and solvents are anhydrous.[1]- Monitor N-oxidation by TLC/LC-MS to confirm completion.- Optimize reductive cyclization conditions (see Q1).- Refine extraction and chromatography methods.
Reductive cyclization fails or is sluggish - Inactive iron powder.- Insufficient acid concentration.- Reaction temperature is too low.- Formation of stable, unreactive intermediates.- Use freshly activated or fine-mesh iron powder.- Ensure sufficient acetic acid is present to mediate the reduction and cyclization.- Gradually increase temperature to 100-110 °C while monitoring.[2][3]- Analyze crude mixture to identify potential intermediates.
Formation of multiple, hard-to-separate spots on TLC - Non-regioselective nitration.- Competing side reactions (e.g., polymerization).[1]- Degradation of starting material or product under harsh conditions.- Confirm the structure of the nitrated intermediate; N-oxidation typically directs nitration effectively.- Control reaction temperature carefully, especially during exothermic steps.- Reduce reaction time if product degradation is suspected.[1]
Starting material remains after reaction completion - Insufficient equivalents of a key reagent.- Catalyst deactivation (if applicable).- Reaction has not reached thermal equilibrium.- Re-evaluate stoichiometry; consider a slight excess (1.1-1.2 eq.) of the limiting reagent.- For catalytic steps, ensure an inert atmosphere and pure reagents.- Increase reaction time or temperature moderately.
Q1: My reductive cyclization of the nitro-enamine intermediate is giving very low yields of the desired 6-bromo or this compound. What's going wrong?

This is a critical step in the synthetic sequence adapted from established literature.[2][3] The reaction involves the reduction of a nitro group and a subsequent intramolecular cyclization to form the pyrrole ring. Low yields here often point to one of several key factors:

  • The State of the Iron Reductant: Commercial iron powder can have a passivated oxide layer on its surface, reducing its reactivity.

    • Solution: Use a high-purity, fine-mesh iron powder. If reactivity is still low, consider pre-activating the iron by stirring it briefly in dilute HCl, followed by washing with water, ethanol, and ether, and drying under vacuum.

  • Reaction Conditions: The combination of iron and acetic acid is crucial for both the reduction and the acid-catalyzed cyclization.

    • Solution: Ensure the reaction is heated sufficiently, typically around 100 °C, to drive the cyclization.[2][3] The reaction can be exothermic; add the iron powder in portions to the heated acetic acid solution of your substrate to maintain control.

  • Workup Procedure: The workup involves filtering off iron salts and neutralizing the acidic solution. Significant product can be lost here.

    • Solution: After filtering the hot reaction mixture to remove iron oxides, ensure the pH is carefully adjusted to ~8 with a base like sodium carbonate.[3] Extract thoroughly with a suitable organic solvent such as ethyl acetate. Sometimes, the product can partially precipitate with the iron salts; consider washing the filtered solids with hot ethyl acetate or DCM to recover adsorbed product.

Q2: The initial N-oxidation of my starting pyridine is incomplete. Can I push this reaction harder?

The N-oxidation step is vital as it activates the pyridine ring for the subsequent electrophilic nitration at the 4-position.[2] Incomplete conversion is a common issue.

  • Causality: The pyridine nitrogen is a nucleophile that attacks the oxidant (e.g., m-CPBA). If the pyridine is substituted with electron-withdrawing groups, its nucleophilicity is reduced, slowing the reaction.

  • Solutions:

    • Stoichiometry: Increase the equivalents of m-CPBA from 1.1 to 1.5 equivalents. Add it portion-wise to control the exotherm.

    • Reaction Time & Temperature: While these reactions are often run at 0 °C to room temperature, you can gently heat the mixture to 40-50 °C to encourage completion. Monitor carefully by TLC to avoid byproduct formation.

    • Choice of Oxidant: If m-CPBA is ineffective, consider alternative oxidants like hydrogen peroxide in acetic acid, although this may require more significant temperature and time optimization.

Q3: My final product is difficult to purify via column chromatography. Are there alternative methods?

The pyrrolo[3,2-c]pyridine core is relatively polar due to the N-H group, which can lead to tailing on silica gel columns.

  • Chromatography Optimization:

    • Try adding a small amount (0.5-1%) of triethylamine or ammonia to your eluent system (e.g., Hexane/Ethyl Acetate). This will deprotonate the acidic sites on the silica gel, significantly reducing tailing for basic compounds.

    • Consider switching to a different stationary phase, such as alumina (basic or neutral), which can be more suitable for nitrogen-containing heterocycles.

  • Recrystallization: This is an excellent alternative if a suitable solvent system can be found. Screen for solvents in which your crude product has low solubility at room temperature but high solubility when hot. Common choices include ethanol, isopropanol, or ethyl acetate/hexane mixtures.

Experimental Workflow & Synthesis Pathway

The following diagrams illustrate the strategic decisions and a common reaction pathway for synthesizing the target scaffold.

G start Begin Synthesis Planning decision Precursor Check start->decision precursor Is a suitable 4-nitro-2-chloropyridine precursor available? route_a Route A: Build Pyrrole Ring final_product This compound route_a->final_product route_b Route B: Late-stage Halogenation (More Complex) route_b->final_product decision->route_a Yes decision->route_b No

Caption: High-level decision workflow for synthesis.

The most direct and commonly cited methodology involves building the pyrrole ring onto a pre-functionalized pyridine core.

G cluster_0 Synthetic Pathway A 2-Chloro-5-methylpyridine B Pyridine N-Oxide A->B m-CPBA, DCM C 4-Nitro Pyridine N-Oxide B->C H₂SO₄, HNO₃ D (E)-2-chloro-5-(2-(dimethylamino)vinyl) -4-nitropyridine 1-oxide C->D DMF-DMA E This compound D->E Fe, Acetic Acid (Reductive Cyclization)

Caption: Common synthetic route to the pyrrolopyridine core.[2][3]

Frequently Asked Questions (FAQs)
Q1: What is the mechanistic reasoning for the key reductive cyclization step?

This step is a powerful transformation that accomplishes two things in one pot:

  • Nitro Reduction: The iron powder in acetic acid is a classic system for the reduction of an aromatic nitro group to an amine. The reaction proceeds via single electron transfers from the iron surface.

  • Intramolecular Cyclization: Once the amine is formed in situ, it is perfectly positioned to act as a nucleophile. The acidic medium protonates the enamine, making it a highly reactive electrophile. The newly formed aniline derivative then attacks this electrophilic center, leading to the formation of the five-membered pyrrole ring, followed by elimination of dimethylamine and aromatization.

Q2: Are there alternative routes to construct the 1H-pyrrolo[3,2-c]pyridine ring system?

Yes, while the route described above is effective, other named reactions for indole and azaindole synthesis can be adapted. These are often considered if the specific starting materials for the primary route are unavailable.

  • Fischer Indole Synthesis: This involves the acid-catalyzed reaction of a substituted pyridine hydrazine with an aldehyde or ketone. The challenge is often the synthesis and stability of the required hydrazine precursor.[1]

  • Bartoli Indole Synthesis: This method uses the reaction of a nitro-aromatic compound with a vinyl Grignard reagent. It can be a powerful tool but requires careful control of the organometallic addition at low temperatures.[4]

  • Palladium-Catalyzed Cross-Coupling Strategies: More advanced routes involve forming the pyrrole ring through sequential Pd-catalyzed reactions, such as a Sonogashira coupling followed by a C-N cyclization.[5] These are versatile but often require more expensive catalysts and ligands.

Q3: What are the key safety considerations when performing the nitration step?

The nitration of the pyridine N-oxide using a mixture of fuming nitric acid and sulfuric acid is highly effective but requires strict safety protocols.

  • Highly Corrosive and Exothermic: This reaction must be performed in a certified chemical fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.

  • Controlled Addition: The substrate should be dissolved in the sulfuric acid first and cooled in an ice bath. The fuming nitric acid must be added slowly and dropwise, ensuring the internal temperature does not rise uncontrollably.

  • Quenching: The reaction should be quenched by pouring it slowly over a large amount of crushed ice with vigorous stirring. Never add water directly to the concentrated acid mixture.

This guide is intended to provide expert-level support for your synthesis endeavors. Successful chemical synthesis is a blend of established procedure and adaptive problem-solving. Use these principles as a foundation for your experimental work.

References

Technical Support Center: Synthesis of Pyrrolo[3,2-c]pyridine Systems

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrrolo[3,2-c]pyridine systems, also known as 5-azaindoles. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of constructing this valuable heterocyclic scaffold. Here, we move beyond simple protocols to address the common—and often frustrating—challenges encountered in the lab. This resource is structured as a series of frequently asked questions and in-depth troubleshooting guides to provide actionable solutions based on established chemical principles and field-proven experience.

Frequently Asked Questions (FAQs)
Q1: What makes the pyrrolo[3,2-c]pyridine core inherently challenging to synthesize compared to other azaindole isomers?

The primary challenge lies in the electronic nature of the pyridine ring. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards the electrophilic substitution reactions that are often key steps in classical indole syntheses. For instance, the Fischer indole synthesis, a cornerstone of indole chemistry, often proceeds in low yields or fails entirely for azaindoles because the required[1][1]-sigmatropic rearrangement is electronically disfavored on the electron-deficient pyridine system.[2][3] This inherent lack of reactivity often necessitates harsher reaction conditions (e.g., high temperatures, strong bases in Madelung-type cyclizations), which can lead to decomposition of starting materials and the formation of complex side products.[2]

Q2: What are the principal synthetic strategies for building the pyrrolo[3,2-c]pyridine scaffold?

There are two fundamental approaches, each with its own set of advantages and challenges. The choice depends heavily on the availability of starting materials and the desired substitution pattern on the final molecule.

  • Annulation of a Pyrrole Ring onto a Pyridine Precursor: This is the more common strategy. It involves starting with a pre-functionalized pyridine and building the five-membered pyrrole ring onto it. Key methods include modifications of the Madelung, Fischer, and Bartoli indole syntheses.[1][2] More contemporary methods leverage transition-metal catalysis (e.g., Palladium-catalyzed cross-coupling and subsequent cyclization) to achieve milder conditions and broader substrate scope.[1]

  • Annulation of a Pyridine Ring onto a Pyrrole Precursor: This approach begins with a substituted pyrrole and constructs the six-membered pyridine ring. This is generally less common but can be highly effective if the desired pyrrole starting material is readily accessible.[2] Methods often involve condensation and cyclization reactions to form the pyridine ring.

Visualizing the Synthetic Approach

The choice between these two core strategies is a critical first step in planning your synthesis.

G cluster_0 Synthetic Planning Start Desired Pyrrolo[3,2-c]pyridine Target Decision Evaluate Precursor Availability & Substitution Pattern Start->Decision RouteA Route A: Start with Pyridine (Annulate Pyrrole Ring) Decision->RouteA Pyridine Precursor is more accessible RouteB Route B: Start with Pyrrole (Annulate Pyridine Ring) Decision->RouteB Pyrrole Precursor is more accessible MethodsA Methods: - Modified Fischer/Madelung - Bartoli Reaction - Transition-Metal Catalysis - Larock Indole Synthesis RouteA->MethodsA MethodsB Methods: - Knoevenagel Condensation - Curtius Rearrangement - Friedländer-type Reactions RouteB->MethodsB

Caption: High-level decision workflow for synthetic route selection.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your synthesis. Each answer provides a causal explanation and a detailed protocol for remediation.

Q3: My cyclization reaction to form the pyrrole ring is failing or giving very low yields. What's going wrong and how can I improve it?

Common Causes & The Underlying Chemistry:

This is a frequent and frustrating issue. The root cause is often the high activation energy required for the key C-N or C-C bond-forming cyclization step, exacerbated by the electron-deficient pyridine ring.

  • Harsh Conditions: Classical methods like the Madelung synthesis require very strong bases (e.g., NaOEt) and high temperatures (>200 °C), which can easily lead to charring and decomposition of sensitive substrates.[2]

  • Poor Nucleophilicity/Electrophilicity: The nitrogen or carbon atom that needs to attack the pyridine ring to close the pyrrole may not be sufficiently nucleophilic, or the corresponding position on the pyridine ring is not electrophilic enough.

  • Catalyst Inefficiency: In modern transition-metal-catalyzed reactions, issues can arise from catalyst poisoning, incorrect ligand choice, or suboptimal reaction conditions (temperature, solvent, base).

Troubleshooting Protocol: Switching to a Palladium-Catalyzed Tandem Reaction

If classical methods are failing, a robust alternative is a palladium-catalyzed Sonogashira coupling followed by a C-N cyclization. This modern approach offers significantly milder conditions and higher functional group tolerance.[1]

Experimental Protocol:

  • Starting Materials: You will need a suitable 3-amino-4-halopyridine (e.g., 3-amino-4-chloropyridine) and a terminal alkyne.

  • Reaction Setup:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 3-amino-4-halopyridine (1.0 equiv), Pd(PPh₃)₄ (5 mol%), and CuI (10 mol%).

    • Add a suitable solvent (e.g., degassed DMF or 1,4-dioxane) and a base (e.g., Et₃N or K₂CO₃, 2.5 equiv).

    • Add the terminal alkyne (1.2 equiv) via syringe.

  • Sonogashira Coupling:

    • Stir the reaction mixture at a controlled temperature (e.g., 60-80 °C).

    • Monitor the consumption of the halopyridine starting material by TLC or LC-MS. This step typically takes 2-6 hours.

  • In-Situ Cyclization:

    • Once the coupling is complete, some systems will cyclize directly under these conditions. If cyclization is slow, the addition of a stronger base like t-BuOK might be required to facilitate the final C-N bond formation.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature and quench with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Parameter Classical Method (e.g., Madelung) Pd-Catalyzed Method
Temperature > 200 °C60 - 100 °C
Base Strong (NaOEt, NaNH₂)Mild (K₂CO₃, Et₃N)
Yields Often low to moderate (<40%)Moderate to excellent (50-95%)
Substrate Scope LimitedBroad
Key Challenge Decomposition, harsh conditionsCatalyst cost, sensitivity to air/moisture
Q4: I am consistently isolating the wrong isomer. My synthesis is yielding pyrrolo[2,3-b]pyridine (7-azaindole) instead of the desired pyrrolo[3,2-c]pyridine (5-azaindole). How can I enforce the correct regioselectivity?

Common Causes & The Underlying Chemistry:

Regioselectivity is dictated by the starting materials and the reaction mechanism. Syntheses starting from 3-substituted pyridines can often lead to mixtures if cyclization can occur at either the C2 or C4 position. For example, in a Fischer synthesis using a 3-pyridylhydrazine, the direction of the key cyclization step determines the final isomer.

Troubleshooting Strategy: A Regiochemically "Locked" Approach

The most reliable way to ensure the formation of the pyrrolo[3,2-c]pyridine core is to use starting materials where the connectivity is unambiguously defined from the outset. A multi-step synthesis starting from a 2-bromo-5-methylpyridine is a robust and validated method.[4][5]

G cluster_0 Regioselective Synthesis Workflow Start Start: 2-Bromo-5-methylpyridine Step1 1. Oxidation (m-CPBA) Forms N-Oxide Start->Step1 Step2 2. Nitration (fuming HNO₃/H₂SO₄) Directs NO₂ to C4 position Step1->Step2 Step3 3. Condensation (DMF-DMA) Forms enamine intermediate Step2->Step3 Step4 4. Cyclization/Reduction Forms Pyrrole Ring Step3->Step4 End Target: Substituted Pyrrolo[3,2-c]pyridine Step4->End

Caption: A validated workflow ensuring correct regiochemistry.

Experimental Protocol (Conceptual Steps):

This protocol outlines the key transformations to enforce regioselectivity, as demonstrated in the literature.[4][5]

  • N-Oxide Formation: Commercially available 2-bromo-5-methylpyridine is oxidized (e.g., with m-CPBA) to form the corresponding N-oxide. This activates the pyridine ring for the subsequent step.

  • Regioselective Nitration: The N-oxide directs nitration to the C4 position. Using fuming nitric acid in sulfuric acid installs a nitro group at the C4 position, which will ultimately become part of the fused pyrrole ring.

  • Side-Chain Elaboration: The methyl group is then functionalized. Reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) forms a key enamine intermediate. This step builds the atoms required for the pyrrole ring.

  • Reductive Cyclization: The final pyrrole ring is formed through a reductive cyclization process, which closes the ring between the C4 and C5 positions of the original pyridine.

  • Further Functionalization: The bromine at the C6 position (formerly C2 of the pyridine) is now perfectly positioned for further diversification via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[4]

By building the reaction framework in this stepwise manner, the possibility of forming the isomeric pyrrolo[2,3-b]pyridine is eliminated.

References

6-Chloro-1H-pyrrolo[3,2-c]pyridine stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This guide provides in-depth technical support for the stability and storage of 6-Chloro-1H-pyrrolo[3,2-c]pyridine, a key heterocyclic intermediate in pharmaceutical research and development.[1][2][3][4] Adherence to proper handling and storage protocols is critical to ensure the compound's integrity, maximize experimental reproducibility, and ensure laboratory safety. This document is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure long-term stability, this compound should be stored in a cool, dry, and dark environment.[6][9] The container should be tightly sealed to prevent exposure to moisture and air.[8] For optimal preservation, storage under an inert atmosphere (e.g., argon or nitrogen) is highly recommended, particularly for long-term storage.[8]

Q2: Should I refrigerate or freeze this compound?

A2: Yes, refrigeration is recommended. Based on data for analogous compounds, a storage temperature of 2-8 °C (36-46 °F) is advisable.[8] This helps to minimize the rate of potential degradation. Avoid repeated freeze-thaw cycles if the compound is dissolved in a solvent.

Q3: Is this compound sensitive to light or air?

A3: Yes, similar heterocyclic compounds exhibit sensitivity to air, light, and moisture.[8] Exposure to these elements can lead to gradual degradation, potentially impacting the purity and reactivity of the material. It is crucial to store the compound in an opaque or amber vial and to minimize its exposure to the atmosphere during handling.[8]

Q4: What are the visible signs of degradation?

A4: While specific degradation products are not documented in the literature, visual signs of degradation for similar solid compounds can include a change in color, the appearance of clumping (indicating moisture absorption), or a change in texture. If you suspect degradation, it is advisable to re-analyze the compound's purity by an appropriate analytical method (e.g., HPLC, LC-MS, or NMR) before use.

Q5: What materials are incompatible with this compound?

A5: Strong oxidizing agents are a primary incompatibility for this class of compounds.[6][10] Contact with strong acids or bases should also be avoided unless they are part of a planned chemical reaction. Always consult your reaction scheme and consider potential side reactions.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent reaction yields or unexpected byproducts. Compound degradation due to improper storage.Verify the purity of your starting material using an appropriate analytical technique. If degradation is confirmed, use a fresh, properly stored batch of the compound. Implement the recommended storage conditions (refrigeration, inert atmosphere) for all batches.
Difficulty in dissolving the solid compound. Absorption of moisture leading to clumping or partial degradation.Dry the compound under a high vacuum before use, provided it is thermally stable. Handle the compound in a glove box or under a stream of inert gas to minimize moisture exposure.
Color of the compound has changed over time. Potential decomposition due to exposure to light, air, or contaminants.A change in color is a strong indicator of degradation. The material should be considered suspect and its purity reassessed. It is generally not recommended to use discolored reagents in sensitive applications.

Experimental Protocols

Protocol 1: Recommended Storage Procedure

This protocol outlines the best practices for storing this compound to maintain its stability and purity.

Materials:

  • This compound

  • Amber glass vial with a PTFE-lined cap

  • Argon or Nitrogen gas supply

  • Parafilm or other sealing film

  • Refrigerator (2-8 °C)

Procedure:

  • Upon receipt, immediately place the manufacturer's sealed container inside a refrigerator set to 2-8 °C.

  • For long-term storage or after opening, transfer the compound to a clean, dry amber glass vial.

  • If possible, flush the vial with a gentle stream of an inert gas (argon or nitrogen) for 15-30 seconds to displace air.

  • Quickly and tightly seal the vial with the PTFE-lined cap.

  • Wrap the cap and neck of the vial with Parafilm for an extra seal against moisture and air.

  • Label the vial clearly with the compound name, date received, and any other relevant information.

  • Store the vial in the refrigerator at 2-8 °C.

Protocol 2: Handling of this compound for Experiments

This protocol provides a step-by-step guide for safely handling the compound while minimizing exposure to atmospheric conditions.

Materials:

  • Properly stored this compound

  • Spatula

  • Weighing paper or boat

  • Appropriate personal protective equipment (PPE): lab coat, safety glasses, and nitrile gloves.[5][11]

  • Fume hood or glove box[9]

Procedure:

  • Allow the container of this compound to warm to room temperature before opening to prevent condensation of moisture onto the cold solid.

  • Perform all manipulations within a chemical fume hood or a glove box.[9]

  • Quickly weigh the desired amount of the compound.

  • Immediately and securely reseal the main container, flushing with inert gas if possible before sealing.

  • Proceed with your experimental setup.

  • Clean any spills promptly and dispose of waste according to your institution's guidelines.[7]

Logical Workflow for Handling and Storage

The following diagram illustrates the decision-making process for the proper handling and storage of this compound.

G compound This compound Received use_now Immediate Use in Experiment compound->use_now storage_check Long-term or Short-term Storage? long_term Long-Term Storage Protocol storage_check->long_term Long-term short_term Short-Term Storage storage_check->short_term Short-term inert_gas Flush with Inert Gas (Ar/N2) and seal with Parafilm. long_term->inert_gas refrigerate Store at 2-8°C in a tightly sealed amber vial. short_term->refrigerate use_now->storage_check No handling_protocol Follow Handling Protocol use_now->handling_protocol Yes handling_protocol->refrigerate After use inert_gas->refrigerate

References

Technical Support Center: Overcoming Solubility Challenges with 6-Chloro-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Chloro-1H-pyrrolo[3,2-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for the solubility challenges commonly encountered with this and structurally similar heterocyclic compounds. Our goal is to empower you with the knowledge to design robust experiments and obtain reliable, reproducible results.

Introduction: Understanding the Solubility Hurdle

This compound, a member of the azaindole family of heterocycles, is a valuable scaffold in medicinal chemistry and drug discovery, often investigated for its potential as a kinase inhibitor.[1] However, like many compounds in this class, its promising biological activity is often hampered by poor aqueous solubility. This intrinsic property can lead to a host of experimental issues, from inconsistent assay results to challenges in formulation for in vivo studies. This guide will walk you through the common problems and provide validated strategies to overcome them.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address the most common issues reported by researchers working with this compound and its analogs.

Q1: My compound, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. What is happening and how can I fix this?

This phenomenon, often termed "DMSO shock," is the most frequent challenge.[2] Dimethyl sulfoxide (DMSO) is an excellent solvent for many nonpolar compounds. However, upon dilution into an aqueous buffer, the localized concentration of DMSO rapidly decreases. If the compound's solubility in the resulting aqueous environment is low, it will precipitate out of solution, leading to inaccurate and unreliable assay results.[2]

Troubleshooting Flowchart for "DMSO Shock"

start Precipitation observed upon adding DMSO stock to aqueous buffer step1 Reduce Final DMSO Concentration start->step1 Initial Step step2 Employ Stepwise Dilution step1->step2 If precipitation persists step3 Optimize Addition Method step2->step3 Further Optimization step4 Investigate Co-solvents step3->step4 If still unsuccessful step5 Consider pH Modification step3->step5 Alternative Strategy step6 Explore Cyclodextrins step3->step6 Alternative Strategy end Solubility Issue Resolved step4->end step5->end step6->end

Caption: Troubleshooting workflow for addressing compound precipitation.

Detailed Solutions:

  • Lower the Final DMSO Concentration: The final concentration of DMSO in your assay should be as low as possible, ideally below 0.5%, to minimize its potential to interfere with the biological system and to reduce the risk of precipitation.[3][4] If your compound's solubility in DMSO allows, prepare a more concentrated stock solution.

  • Utilize a Stepwise Dilution Protocol: Instead of a single, large dilution, add the DMSO stock to a small volume of your assay buffer first. Then, add this intermediate solution to the final volume of the buffer. This gradual change in solvent polarity can help keep the compound in solution.[2]

  • Optimize the Addition Method: The manner of mixing is critical. Add the compound stock solution to the assay buffer while the buffer is being vortexed. This promotes rapid dispersion and prevents the formation of localized high concentrations of the compound that can trigger precipitation.[2]

Q2: What are co-solvents, and how can they improve the solubility of my compound?

Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase the solubility of poorly soluble compounds by reducing the overall polarity of the solvent system.[2]

Commonly Used Co-solvents in Biological Assays:

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol (PEG), particularly PEG 300 and PEG 400[2]

  • Glycerol

Important Considerations: It is imperative to determine the tolerance of your specific assay to any co-solvent, as they can impact cell viability and enzyme activity, particularly at higher concentrations. Always include a vehicle control with the same co-solvent concentration in your experiments.

Illustrative Data: Effect of Co-solvents on Pyrrolopyridine Solubility

The following table provides an example of how the apparent solubility of a hypothetical pyrrolopyridine derivative might be improved with the use of co-solvents.

Co-solvent System (in PBS, pH 7.4)Apparent Solubility (µg/mL)
1% DMSO5
5% DMSO25
5% Ethanol15
10% PEG 40050
2% HP-β-CD100
This data is illustrative and should be determined experimentally for this compound.[2]
Q3: Can I use pH to my advantage to increase the solubility of this compound?

Yes, pH modification can be a powerful tool for compounds with ionizable groups. The 6-azaindole scaffold of this compound contains nitrogen atoms that can be protonated at acidic pH.[5] The pKa for the protonation of 6-azaindole has been reported to be around 8.[5] By lowering the pH of your buffer, you can increase the proportion of the protonated, more soluble form of the compound.

Key Considerations for pH Modification:

  • Assay Compatibility: Ensure that the pH required for solubility is within the functional range of your biological assay (e.g., enzyme activity, cell viability).

  • Buffer Capacity: Your chosen buffer must have sufficient capacity to maintain the desired pH after the addition of your compound stock solution.

Q4: What are cyclodextrins and can they be used to solubilize my compound?

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[6] They can encapsulate poorly soluble "guest" molecules, like this compound, forming an inclusion complex that has significantly improved aqueous solubility.[6][7]

Workflow for Cyclodextrin-Mediated Solubilization

compound Poorly Soluble Compound complexation Complexation in Aqueous Solution compound->complexation cyclodextrin Cyclodextrin (e.g., HP-β-CD) cyclodextrin->complexation soluble_complex Soluble Inclusion Complex complexation->soluble_complex

Caption: Formation of a soluble inclusion complex with cyclodextrins.

Commonly Used Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high aqueous solubility and low toxicity.[6][8]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Another highly soluble and safe option.

Experimental Protocols

The following are detailed, step-by-step methodologies for preparing solutions of this compound.

Protocol 1: Preparation of a DMSO Stock Solution
  • Weigh the Compound: Accurately weigh a precise amount of this compound (MW: 152.58 g/mol ). For example, to make a 10 mM stock solution, weigh 1.526 mg of the compound.

  • Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO. For the example above, add 1 mL of DMSO.

  • Solubilize: Vortex the solution vigorously until the compound is completely dissolved. Gentle warming (up to 37°C) or sonication can be used to aid dissolution.[2]

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Kinetic Solubility Determination with Co-solvents

This protocol allows you to determine the apparent solubility of your compound in your assay buffer with various co-solvents.

  • Prepare Co-solvent Buffers: Prepare a series of your assay buffer containing different concentrations of a co-solvent (e.g., 0.5%, 1%, 2%, 5% DMSO).[2]

  • Prepare Compound Stock: Prepare a concentrated stock solution of your compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of your compound stock into the co-solvent buffers.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours).

  • Precipitation Detection: Measure the turbidity of each well using a plate reader at a wavelength of 620 nm. The highest concentration that does not show a significant increase in turbidity compared to the buffer-only control is considered the kinetic solubility under those conditions.[2]

Protocol 3: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)

This method is useful for preparing aqueous formulations for in vitro assays.

  • Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., 10% w/v).

  • Add Compound: Add the solid this compound to the HP-β-CD solution.

  • Complexation: Stir or vortex the mixture vigorously at room temperature for several hours (e.g., 4-24 hours) to allow for the formation of the inclusion complex. The solution should become clear as the compound dissolves.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

Summary of Troubleshooting Strategies

IssuePossible CauseTroubleshooting Steps
Compound precipitates immediately upon addition to aqueous buffer.Low aqueous solubility; "DMSO shock".1. Lower the final DMSO concentration.2. Use a stepwise dilution protocol.3. Add the compound stock to the vortexing buffer.4. Investigate the use of co-solvents or cyclodextrins.[2]
Inconsistent results between experiments.Variable precipitation of the compound.1. Visually inspect for precipitation before each experiment.2. Prepare fresh dilutions for each experiment.3. Standardize the dilution protocol meticulously.
Low or no biological activity observed.The actual concentration of the soluble compound is much lower than the nominal concentration due to precipitation.1. Address the solubility issues using the steps above.2. Determine the kinetic solubility of the compound in the final assay buffer.[2]

By understanding the physicochemical properties of this compound and employing these systematic troubleshooting and solubilization strategies, researchers can overcome the challenges posed by its poor aqueous solubility, leading to more accurate and reliable experimental outcomes.

References

Technical Support Center: Optimizing Reaction Conditions for 6-Chloro-1H-pyrrolo[3,2-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the synthesis and functionalization of 6-Chloro-1H-pyrrolo[3,2-c]pyridine derivatives. This molecule is a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] Its successful functionalization is critical for drug discovery programs. This guide is structured to provide direct, actionable solutions to common challenges encountered during the chemical modification of this key intermediate, focusing on palladium-catalyzed cross-coupling reactions.

The 6-chloro position of the 1H-pyrrolo[3,2-c]pyridine core is the primary handle for introducing molecular diversity. However, the electronic properties of the pyridine ring and the presence of the N-H group on the pyrrole can present unique challenges.[3] This guide explains the causality behind common issues and provides validated protocols to streamline your research.

Part 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for creating C(sp²)-C(sp²) bonds, making it indispensable for derivatizing the 6-position of the pyrrolo[3,2-c]pyridine core with various aryl and heteroaryl fragments.[4][5]

Troubleshooting & FAQs: Suzuki-Miyaura Reactions

Question 1: My Suzuki reaction shows low to no conversion. What are the most common culprits?

Answer: Low or no yield in a Suzuki coupling is a frequent issue that can almost always be traced back to a few key factors. Before re-screening ligands and bases, perform the following checks:

  • Integrity of the Boronic Acid/Ester: Boronic acids are susceptible to decomposition, particularly protodeboronation, where the C-B bond is cleaved by moisture or acidic protons.[6] Always use freshly purchased boronic acids or those stored under inert gas in a desiccator. If in doubt, check the purity by NMR. Pinacol esters are generally more stable and can be a better alternative.

  • Catalyst Activity: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂, it must be reduced in situ.[7][8] Inefficient reduction can halt the catalytic cycle before it begins. Consider using modern, air-stable Pd(II) precatalysts (e.g., Buchwald G3 or G4 precatalysts) which are designed for reliable and rapid generation of the active Pd(0) catalyst.[9]

  • Atmosphere and Reagent Purity: Oxygen can oxidize and deactivate the Pd(0) catalyst. Ensure your reaction vessel is rigorously degassed (e.g., via 3-5 cycles of vacuum/backfill with argon or nitrogen) and that all solvents are anhydrous and sparged with an inert gas.[7]

  • Base Quality and Strength: The base is crucial for activating the boronic acid in the transmetalation step. Use a high-purity, anhydrous base. Carbonate bases (K₂CO₃, Cs₂CO₃) are common, but sometimes a stronger phosphate base (K₃PO₄) is required, especially for less reactive boronic acids.

Question 2: I am observing significant amounts of a side product from the homocoupling of my boronic acid (Glaser coupling). How can I prevent this?

Answer: Homocoupling arises from the oxidative coupling of two boronic acid molecules and is often promoted by the presence of oxygen.

  • Improve Degassing: This is the most critical factor. Ensure your reaction mixture is thoroughly deoxygenated before heating.

  • Control Stoichiometry: Use a slight excess (1.1-1.3 equivalents) of the boronic acid relative to the this compound. Using a large excess can drive homocoupling.

  • Reaction Temperature: Lowering the reaction temperature may reduce the rate of homocoupling relative to the desired cross-coupling.

Question 3: My reaction works for electron-rich arylboronic acids but fails for electron-deficient ones. How should I adjust my conditions?

Answer: Electron-deficient arylboronic acids are generally less nucleophilic, making the transmetalation step slower and more challenging. To overcome this, you need to accelerate this rate-determining step.

  • Ligand Choice: Switch to a more electron-rich and sterically demanding phosphine ligand. Ligands like SPhos, XPhos, or RuPhos are designed to accelerate both oxidative addition and reductive elimination and are often effective for challenging substrates.[6]

  • Base and Solvent System: A stronger base like K₃PO₄ can enhance the nucleophilicity of the boronate species. Using a more polar solvent system, such as dioxane/water or THF/water, can also facilitate the transmetalation step.

Data Summary: Recommended Starting Conditions for Suzuki Coupling
ParameterCondition A (Standard Substrates)Condition B (Challenging Substrates)Rationale
Pd Source Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%)Buchwald Precatalyst (e.g., XPhos Pd G3) (1-3 mol%)Precatalysts ensure efficient generation of active Pd(0) for difficult couplings.[9]
Ligand (If using Pd(OAc)₂) PPh₃, dppfXPhos, SPhos, RuPhosBulky, electron-rich ligands accelerate key steps in the catalytic cycle.[6]
Base K₂CO₃ or Cs₂CO₃ (2-3 equiv.)K₃PO₄ (2-3 equiv.)Stronger base needed for less nucleophilic boronic acids.
Solvent 1,4-Dioxane/H₂O (4:1) or DMEt-BuOH/H₂O (4:1) or Toluene/H₂O (4:1)Solvent choice can impact solubility and reaction kinetics.
Temperature 80-100 °C100-120 °CMore forcing conditions may be required for slow reactions.
Experimental Workflow & Protocol

Below is a diagram illustrating a typical workflow for optimizing a Suzuki-Miyaura coupling reaction, followed by a detailed experimental protocol.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis & Optimization cluster_troubleshoot Troubleshooting Loop Start Dry Glassware & Reagents Degas Degas Solvent Start->Degas Inert Establish Inert Atmosphere Degas->Inert AddSolids Add this compound, Boronic Acid, Base Inert->AddSolids AddCatalyst Add Pd Catalyst & Ligand AddSolids->AddCatalyst AddSolvent Add Degassed Solvent AddCatalyst->AddSolvent Heat Heat to Target Temperature AddSolvent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Purify by Chromatography Workup->Purify CheckYield Check Yield & Purity Purify->CheckYield LowYield Low Yield? CheckYield->LowYield LowYield->Purify No, Proceed Optimize Screen Ligand/Base/Solvent LowYield->Optimize Yes Optimize->AddSolids

Caption: Workflow for Suzuki-Miyaura reaction setup and optimization.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Vessel Preparation: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times.

  • Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) and ligand, if separate.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 ratio) via syringe. The final concentration should be around 0.1 M with respect to the starting chloride.

  • Reaction: Place the sealed vessel in a preheated oil bath at 90 °C and stir for 4-16 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Part 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for installing primary and secondary amines at the 6-position, providing access to a wide array of derivatives crucial for modulating physicochemical properties and biological activity.[10][11]

Troubleshooting & FAQs: Buchwald-Hartwig Amination

Question 1: My C-N coupling with a primary amine is giving low yield and significant hydrodehalogenation (replacement of -Cl with -H). What's going wrong?

Answer: This is a classic problem. Hydrodehalogenation is a common side reaction that competes with the desired amination.[10] It often occurs when the reductive elimination of the C-N bond is slow compared to side pathways.

  • Ligand is Key: The choice of ligand is paramount. For primary amines, highly hindered, electron-rich biarylphosphine ligands like XPhos or BrettPhos are often required. These ligands promote fast reductive elimination, outcompeting the hydrodehalogenation pathway.[12]

  • Base Selection: A strong, non-nucleophilic base is needed. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are standard choices.[13] Avoid weaker bases like carbonates for this transformation.

  • Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or THF are essential.

Question 2: I am trying to couple a volatile amine (e.g., dimethylamine) and getting inconsistent results. How can I improve this?

Answer: Working with volatile amines requires specific experimental setups to ensure they remain in the reaction mixture.

  • Use a Sealed Vessel: Perform the reaction in a high-pressure, sealed tube or a microwave vial to prevent the amine from escaping upon heating.[14]

  • Use a Salt Form: Use the hydrochloride or hydrobromide salt of the volatile amine along with an extra equivalent of a strong base to liberate the free amine in situ.

  • Temperature Control: Start the reaction at a lower temperature and gradually increase it, or run the reaction at the lowest effective temperature to minimize pressure buildup.

Catalytic Cycle Overview

The mechanism for palladium-catalyzed cross-coupling reactions follows a well-established cycle.

Catalytic_Cycle Pd0 L₂Pd(0) OA_Complex L₂Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition (Ar-X) TM_Complex L₂Pd(II)(Ar)(Nu) OA_Complex->TM_Complex Transmetalation (Suzuki) or Amine Coordination/Deprotonation (Buchwald) TM_Complex->Pd0 Reductive Elimination Product Ar-Nu TM_Complex->Product

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Vessel Preparation: In a glovebox, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the appropriate ligand (if needed), and the base (e.g., NaOt-Bu, 1.4 equiv.) to an oven-dried Schlenk tube or microwave vial with a stir bar.

  • Reagent Addition: Add the this compound (1.0 equiv.). If the amine is a liquid, add it (1.2 equiv.) via syringe. If it is a solid, add it with the other solids.

  • Solvent and Sealing: Add anhydrous, degassed toluene or dioxane. Seal the vessel tightly.

  • Reaction: Remove the vessel from the glovebox and heat in an oil bath to the desired temperature (typically 80-110 °C) with vigorous stirring for 12-24 hours.

  • Work-up: After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and filter through a pad of celite to remove palladium black.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

References

avoiding common side reactions in 6-Chloro-1H-pyrrolo[3,2-c]pyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 6-Chloro-1H-pyrrolo[3,2-c]pyridine

Welcome to the dedicated technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the preparation of this critical heterocyclic building block. Here, we provide in-depth, experience-driven troubleshooting advice, detailed protocols, and mechanistic insights to enhance your synthetic success.

Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered during the synthesis.

Q1: My final product shows two chlorine signals in the mass spectrum and NMR. What is the likely impurity?

A: This strongly suggests the formation of a dichlorinated species, most commonly 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine. This side reaction is prevalent when using potent chlorinating agents or when reaction temperatures are not strictly controlled.

Q2: The reaction mixture turned dark brown/black, and I isolated a tar-like, insoluble material. What happened?

A: This is a classic sign of pyrrole ring polymerization. Pyrroles are electron-rich and susceptible to acid-catalyzed polymerization. This can be triggered by acidic reagents, high temperatures, or exposure to air and light over prolonged periods.

Q3: My yield is consistently low despite clean starting materials. Where should I start troubleshooting?

A: Low yields can stem from several factors. The most common culprits are:

  • Incomplete Cyclization: The formation of the pyrrole ring from the acyclic precursor may be inefficient.

  • Suboptimal Chlorination Conditions: Incorrect stoichiometry of the chlorinating agent or non-optimal temperature can lead to a mix of starting material, desired product, and side products.

  • Product Decomposition: The target molecule can be sensitive to the work-up or purification conditions, especially if strong acids or bases are used.

Q4: How can I improve the regioselectivity of the initial cyclization to form the pyrrolo[3,2-c]pyridine core?

A: Regioselectivity is often dictated by the choice of starting materials and the cyclization strategy (e.g., Madelung, Fischer, or Bischler-Möhlau indole synthesis). Ensuring the correct precursor, such as a substituted 3-aminopyridine, is crucial for directing the cyclization to form the desired 7-azaindole isomer.

In-Depth Troubleshooting Guides

This section provides detailed mechanistic explanations and protocols to overcome specific side reactions.

Guide 1: Mitigating Dichlorination

Over-chlorination is a frequent challenge, leading to the formation of 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine, which can be difficult to separate from the desired product.

Underlying Mechanism: The pyrrolo[3,2-c]pyridine ring system possesses multiple sites susceptible to electrophilic aromatic substitution. The C4 position is often activated, and under forcing conditions (e.g., excess chlorinating agent, elevated temperatures), a second chlorination event can occur after the desired C6 chlorination.

Visualizing the Reaction Pathway

G SM 1H-Pyrrolo[3,2-c]pyridine (Starting Material) Desired This compound (Desired Product) SM->Desired Desired Pathway Agent Chlorinating Agent (e.g., NCS) Side 4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine (Side Product) Desired->Side Over-chlorination Conditions1 Controlled Temp. 1.0-1.1 eq. Agent Conditions1->Desired Conditions2 Excess Agent High Temp. Conditions2->Side

Caption: Desired vs. side reaction pathway in chlorination.

Prevention Protocol: Stoichiometric Control

  • Reagent Purity: Ensure the starting 1H-pyrrolo[3,2-c]pyridine is pure and dry.

  • Solvent Selection: Use a dry, aprotic solvent such as Dichloromethane (DCM) or Acetonitrile.

  • Temperature Control: Cool the solution of the starting material in the chosen solvent to 0 °C in an ice bath.

  • Stoichiometry: Add a solution of the chlorinating agent (N-Chlorosuccinimide is recommended for better control) dropwise. Use a precise stoichiometry of 1.0 to 1.05 equivalents. Using a significant excess is the primary cause of dichlorination.

  • Monitoring: Monitor the reaction closely by TLC or LC-MS. The reaction is often complete within 1-2 hours at 0 °C.

  • Quenching: Once the starting material is consumed, quench the reaction with a mild reducing agent like aqueous sodium thiosulfate to destroy any excess chlorinating agent.

  • Work-up: Proceed with a standard aqueous work-up and extraction.

Data Summary: Choice of Chlorinating Agent

Chlorinating AgentTypical ConditionsSelectivity for Mono-chlorinationComments
N-Chlorosuccinimide (NCS) 0 °C to RT, DCM/AcetonitrileHigh The preferred reagent due to its mild nature and ease of handling.
Sulfuryl Chloride (SO₂Cl₂) 0 °C, Ether/DCMModerate to High Highly effective, but can be aggressive. Stoichiometry must be exact.
Chlorine Gas (Cl₂) Low Temp, CCl₄/CH₂Cl₂Low to Moderate Difficult to control stoichiometry; high risk of over-chlorination. Not recommended for this substrate.
Guide 2: Preventing Acid-Catalyzed Polymerization

The electron-rich pyrrole nucleus is highly susceptible to polymerization, especially under acidic conditions, leading to significant yield loss and purification challenges.

Underlying Mechanism: Protonation of the pyrrole ring at the C3 position generates a reactive cationic intermediate. This intermediate can then be attacked by a neutral pyrrole molecule in an electrophilic substitution reaction, initiating a chain reaction that leads to the formation of insoluble, high-molecular-weight polymers ("pyrrole black").

Visualizing the Polymerization Initiation

G Pyrrole Pyrrole Ring Protonated Protonated Intermediate (Reactive Cation) Pyrrole->Protonated Protonation (Acid Source) H_plus H+ Polymer Polymer Chain Protonated->Polymer Nucleophilic Attack by another Pyrrole

Caption: Initiation of acid-catalyzed pyrrole polymerization.

Prevention Protocol: Maintaining a Non-Acidic Environment

  • Inert Atmosphere: Always run the synthesis under an inert atmosphere (Nitrogen or Argon) to prevent oxidative degradation which can generate acidic impurities.

  • Solvent Choice: Use high-purity, dry, and neutral solvents. Avoid solvents that may contain acidic stabilizers.

  • pH Control during Work-up: When performing an aqueous work-up, use a buffered solution or a mild base (e.g., saturated sodium bicarbonate solution) to neutralize any acidic species. Avoid strong acids for pH adjustment.

  • Chromatography: If purification is done via silica gel chromatography, consider deactivating the silica gel. This can be achieved by pre-treating the silica with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (typically 0.5-1% v/v), to neutralize the acidic silanol groups.

  • Temperature Management: Keep reaction and storage temperatures as low as reasonably possible to slow the rate of potential degradation pathways.

Technical Support Center: Crystallization of 6-Chloro-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the crystallization of 6-Chloro-1H-pyrrolo[3,2-c]pyridine. This resource is designed for researchers, chemists, and drug development professionals who are working with this important heterocyclic intermediate. As a key building block in the synthesis of various active pharmaceutical ingredients (APIs), including kinase inhibitors, achieving high purity and a consistent crystalline form is critical for downstream success.[1][2] This guide addresses common challenges encountered during the crystallization process in a direct question-and-answer format, grounded in fundamental principles and field-proven experience.

Section 1: Foundational Knowledge - Solvent Selection

Q1: How do I select an appropriate solvent system for the initial crystallization of this compound?

A1: Selecting the right solvent is the most critical step for successful crystallization. The ideal solvent should exhibit a steep solubility curve for the compound, meaning it dissolves the compound well at high temperatures but poorly at low temperatures.[3][4] Given the structure of this compound—a polar, heterocyclic aromatic compound with hydrogen bond donating (N-H) and accepting (pyridine nitrogen) sites—a systematic approach is recommended.

Causality and Experimental Logic:

  • Start with "Like Dissolves Like": The molecule's polarity suggests that polar to moderately polar solvents are a good starting point.[3][5] Pyridine and its annulated derivatives, however, can sometimes present crystallization challenges compared to their non-heteroaromatic counterparts.[6]

  • Small-Scale Solubility Testing: Before committing your entire batch, perform small-scale solubility tests with a few milligrams of your compound in ~0.5 mL of various solvents. Test a range of polarities.

  • Ideal Test Outcome: The compound should be largely insoluble at room temperature but dissolve completely upon heating. Upon cooling, it should precipitate as a crystalline solid. Avoid solvents that dissolve the compound completely at room temperature or fail to dissolve it even at boiling.

Recommended Solvents for Initial Screening:

The following table summarizes promising solvents for initial screening. Mixed solvent systems, such as a "good" solvent (in which the compound is soluble) and an "anti-solvent" (in which it is insoluble), are highly effective for fine-tuning solubility.[6]

Solvent SystemBoiling Point (°C)Polarity (Dielectric Constant)Rationale & Comments
Single Solvents
Isopropanol (IPA)82.619.9Good starting point. Less volatile than ethanol, allowing for slower cooling.
Ethanol (EtOH)78.424.5A very common and effective solvent for polar organic molecules.[6]
Acetonitrile (MeCN)81.637.5Can be effective but may lead to solvate formation.
Ethyl Acetate (EtOAc)77.16.0A moderately polar solvent; often works well or as part of a mixture.
Mixed Solvents
EtOAc / HeptaneVariableVariableA classic combination. Dissolve in minimal hot EtOAc, then add heptane dropwise until turbidity appears. Reheat to clarify and cool slowly.
Acetone / WaterVariableVariableSuitable for highly polar compounds. The presence of water can facilitate hydrogen bonding and crystal packing.[6]
Toluene / HeptaneVariableVariableFor less polar impurities. Toluene can crystallize aromatic compounds well.[6]

Section 2: Common Troubleshooting Scenarios

Q2: I've cooled my solution, but no crystals have formed. What should I do?

A2: The absence of crystals upon cooling indicates that the solution is not sufficiently supersaturated. This is a common issue that can often be resolved by inducing nucleation, the initial step of crystal formation.

Causality and Experimental Logic:

Crystallization requires both supersaturation and nucleation sites. If the solution is stable in its supersaturated state, nucleation may be kinetically hindered. The following methods are designed to overcome this energy barrier.

Step-by-Step Protocol:

  • Induce Nucleation by Scratching: Gently scratch the inner surface of the flask at the solution's meniscus with a glass rod.[7][8] The high-frequency vibrations and microscopic glass fragments provide energy and nucleation sites for crystals to begin forming.[9]

  • Add a Seed Crystal: If you have a small amount of pure, solid this compound, add a tiny speck to the solution.[7][9] This provides a perfect template for further crystal growth and is the most reliable method for inducing crystallization.[8]

  • Create In Situ Seed Crystals: Dip a clean glass rod into the solution, remove it, and allow the solvent to evaporate, leaving a thin film of solid on the rod. Re-introduce this rod into the solution to seed it.[7]

  • Increase Concentration: If induction methods fail, your solution is likely undersaturated (i.e., you used too much solvent).[7][10] Gently heat the solution and boil off a portion of the solvent (e.g., 25-30% of the volume), then allow it to cool again.[7]

  • Lower the Temperature: If crystals still do not form at room temperature or in an ice bath, try a lower temperature bath, such as a dry ice/acetone slush (-78 °C), to further decrease solubility.[9] Be aware that very rapid cooling can sometimes lead to smaller, less pure crystals.[11]

G start No Crystals After Cooling check_super Is the solution supersaturated? start->check_super scratch 1. Scratch inner flask surface with a glass rod. check_super->scratch  Yes seed 2. Add a seed crystal of pure compound. scratch->seed  No crystals success Crystals Formed scratch->success  Success reduce_vol 3. Reduce solvent volume by boiling, then cool again. seed->reduce_vol  No crystals seed->success  Success lower_temp 4. Use a lower temperature bath. reduce_vol->lower_temp  No crystals reduce_vol->success  Success lower_temp->success  Success fail Re-evaluate Solvent Choice (Go back to Q1) lower_temp->fail  No crystals

Caption: Troubleshooting Logic for No Crystal Formation.

Q3: My compound has separated as an oily liquid instead of a solid. How do I resolve this "oiling out" issue?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[12][13] This happens when the solution becomes supersaturated at a temperature that is above the melting point of the solid compound (or a highly impure version of it).[10] Oiled out products are often amorphous and tend to trap impurities effectively, defeating the purpose of crystallization.[10][12]

Causality and Experimental Logic:

The core issue is that the rate of supersaturation is too high at a temperature where the compound prefers to be a liquid. The goal is to modify conditions so that the solution becomes supersaturated at a temperature below the compound's melting point.

Troubleshooting Strategies:

  • Add More Solvent: The most common cause is cooling a solution that is too concentrated.[10] Re-heat the mixture to re-dissolve the oil, add more of the "good" solvent (10-20% more volume), and attempt to cool it again more slowly. This lowers the saturation point to a lower temperature.

  • Slow Down the Cooling Rate: Rapid cooling can cause the solution to become supersaturated too quickly at a high temperature. Allow the flask to cool slowly on the benchtop, insulated with paper towels, before moving it to a cold bath.[10] Slow cooling is crucial for forming large, pure crystals.[11]

  • Lower the Crystallization Temperature: Select a solvent system with a lower boiling point or one in which the compound is less soluble. This forces the saturation point to occur at a lower temperature, which is more likely to be below the compound's melting point.

  • Change the Solvent System: If the problem persists, the chosen solvent may be inappropriate.[13][14] Experiment with a different solvent or a mixed solvent system where the compound has lower overall solubility.

  • Purify the Starting Material: Highly impure materials can have a significantly depressed melting point, which promotes oiling out.[10] If possible, purify a small portion of the material by another method (e.g., flash chromatography) to obtain seed crystals and to check if the pure compound crystallizes cleanly.

G start Compound 'Oils Out' reheat 1. Re-heat to re-dissolve oil. Add 10-20% more solvent. start->reheat slow_cool 2. Cool solution SLOWLY. (e.g., insulated flask at RT) reheat->slow_cool  Success fail Oil persists reheat->fail  Fails success Crystals Form slow_cool->success change_solvent 3. Change solvent system to one with lower solubility. change_solvent->slow_cool  Success purify 4. Consider pre-purification of crude material. change_solvent->purify  Fails fail->change_solvent

Caption: Decision Tree for Resolving "Oiling Out".

Q4: Crystals formed almost instantly upon cooling, and I suspect they are impure. How can I achieve slower, more controlled crystal growth?

A4: Rapid crystallization, often called "crashing out," is undesirable because impurities present in the solution get trapped within the rapidly forming crystal lattice, leading to a poor purification outcome.[10] The ideal crystallization should show initial crystal formation over 5-10 minutes, with continued growth over 20-30 minutes or longer.[10]

Causality and Experimental Logic:

This issue is the opposite of failing to crystallize; the solution is becoming supersaturated too quickly and/or too extensively. The key is to reduce the level of supersaturation and slow down the cooling process.

Solutions:

  • Increase the Solvent Volume: The most effective method is to use more solvent than the absolute minimum required for dissolution.[10] Re-heat the solution, add a small amount of additional solvent (e.g., 5-10% more), and re-cool. This ensures the compound stays in solution longer during the cooling phase, allowing for more orderly crystal growth.

  • Ensure Slow Cooling: Avoid transferring the hot flask directly to an ice bath. Allow it to cool to room temperature on a benchtop, perhaps insulated with a cork ring or paper towels, before any further cooling.[10]

  • Choose a Different Solvent: A solvent with a less steep solubility-temperature curve for your compound will naturally promote slower crystallization. This often requires experimentation with the solvent systems suggested in Q1.

Q5: After filtration, my yield is extremely low. What are the likely causes and remedies?

A5: A poor yield (e.g., <50% recovery) indicates that a significant amount of the compound was lost during the crystallization and recovery process.

Causality and Experimental Logic:

Loss of product can occur at several stages. A systematic review of the procedure is necessary to identify the cause.

Potential Causes and Solutions:

  • Too Much Solvent Was Used: This is a very common cause. If the compound has even slight solubility in the cold solvent, using a large excess will result in a significant portion remaining in the mother liquor.[10]

    • Solution: Before discarding the filtrate, test it by dipping in a glass rod and letting the solvent evaporate. A large solid residue indicates significant product loss.[10] You can recover this by evaporating some solvent and attempting a second crystallization. For future attempts, use the minimum amount of hot solvent necessary for dissolution.[3]

  • Premature Crystallization: If the compound crystallizes in the funnel during a hot filtration step (used to remove insoluble impurities), that product will be lost.

    • Solution: Use a heated filter funnel or pre-heat your flask and funnel with hot solvent before filtering. Also, use a slight excess of solvent to prevent saturation until the solution begins to cool post-filtration.

  • Improper Washing: Washing the collected crystals is necessary to remove residual impure mother liquor, but using a wash solvent that is too warm or in which the product is too soluble will dissolve your purified crystals.

    • Solution: Always wash the crystals with a minimal amount of ice-cold crystallization solvent.[3] Never use a solvent in which the compound is highly soluble.

Section 3: Advanced Considerations

Q6: I've obtained two different crystal morphologies (e.g., needles vs. plates) under slightly different conditions. Could this be polymorphism, and how should I approach it?

A6: Yes, observing different crystal habits under varied conditions is a strong indicator of polymorphism. Polymorphism is the ability of a solid compound to exist in two or more crystalline forms that have different arrangements or conformations of the molecules in the crystal lattice.[15][16][17] These different forms are called polymorphs.

Causality and Experimental Logic:

Polymorphs are distinct solid-state phases and can have different physicochemical properties, including solubility, melting point, stability, and bioavailability.[15][17] For pharmaceutical development, identifying and controlling which polymorph is produced is a regulatory requirement. The formation of a particular polymorph is kinetically or thermodynamically controlled and is highly sensitive to crystallization conditions.[16]

Recommendations:

  • Document and Control Conditions: Meticulously record the exact conditions that produce each crystal form: solvent system, concentration, cooling rate, agitation, and temperature. Consistency is key to producing a specific polymorph reliably.

  • Characterize the Forms: Do not rely on visual appearance alone. The different forms should be characterized using analytical techniques to confirm they are true polymorphs and not, for example, solvates (where solvent is incorporated into the crystal lattice).

    • Differential Scanning Calorimetry (DSC): Will show different melting points and may reveal transitions from one form to another upon heating.

    • Powder X-Ray Diffraction (PXRD): Provides a distinct fingerprint for each crystalline form. This is the definitive method for identifying polymorphs.

    • Thermogravimetric Analysis (TGA): Can help distinguish between an anhydrous polymorph and a solvate/hydrate by showing mass loss upon heating.

  • Determine the Relative Stability: Once confirmed, it is important to understand the stability relationship between the forms. One form will be the most thermodynamically stable under a given set of conditions, while others are metastable and may convert to the stable form over time. Slurry experiments at different temperatures can help determine this relationship.

  • Impact of Impurities: Be aware that impurities can sometimes favor the crystallization of a metastable polymorph or even a previously unobserved "elusive" polymorph.[18] As purity increases during development, the observed polymorphic form may change.[18]

References

Technical Support Center: A Guide to Scaling the Synthesis of 6-Chloro-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Chloro-1H-pyrrolo[3,2-c]pyridine. This guide is designed for researchers, chemists, and process development professionals who are looking to troubleshoot and scale up the synthesis of this valuable heterocyclic scaffold. As a key intermediate in the development of kinase inhibitors and other therapeutic agents, a robust and scalable synthetic route is crucial.[1][2][3] This document provides in-depth, field-proven insights into common challenges and their solutions, moving beyond simple protocols to explain the underlying chemical principles.

Overview of Synthetic Strategies

The synthesis of the pyrrolo[3,2-c]pyridine core can be approached in several ways, primarily categorized into two strategies: (A) construction of the pyrrole ring onto a pre-functionalized pyridine, or (B) functionalization of a pre-existing pyrrolopyridine scaffold. For large-scale synthesis, the former is often preferred due to the availability and cost of starting materials.

A common and effective route involves a multi-step sequence starting from a substituted pyridine. The following diagram outlines a logical workflow for a plausible synthesis, which will serve as the basis for our troubleshooting guide.

G cluster_0 Synthetic Workflow Start 2,5-Dichloropyridine Nitration Nitration (HNO₃/H₂SO₄) Start->Nitration Step 1 Intermediate_1 2,5-Dichloro-3-nitropyridine Nitration->Intermediate_1 Forms key intermediate Reductive_Cyclization Reductive Cyclization (e.g., with Triethyl phosphite) Intermediate_1->Reductive_Cyclization Step 2 Product This compound Reductive_Cyclization->Product Forms pyrrole ring G Start Low Yield in Cyclization? CheckReagent Check Reducing Agent (e.g., Triethyl phosphite) - Purity & Equivalents Start->CheckReagent Is reagent quality/amount correct? CheckConditions Verify Anhydrous Conditions - Dry Solvents & Glassware Start->CheckConditions Are conditions anhydrous? OptimizeTemp Optimize Reaction Temperature - Start low, then increase - Monitor by TLC/LC-MS Start->OptimizeTemp Is temperature optimized? Result Improved Yield CheckReagent->Result CheckConditions->Result OptimizeTemp->Result

References

managing impurities in 6-Chloro-1H-pyrrolo[3,2-c]pyridine preparations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 6-Chloro-1H-pyrrolo[3,2-c]pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic building block. Here, we address common challenges encountered during its preparation, offering troubleshooting advice and detailed protocols to help you manage impurities and optimize your synthetic outcomes. Our approach is grounded in mechanistic principles and practical, field-tested experience to ensure you can navigate the complexities of azaindole chemistry with confidence.

Frequently Asked Questions (FAQs)

Here we address the most common issues that researchers face during the synthesis and purification of this compound.

Q1: My final product shows a significant amount of a byproduct with a mass of M-34 (loss of Cl, gain of H). What is happening and how can I prevent it?

This is a classic case of dehalogenation, a common side reaction with halogenated pyridines, especially during transition-metal-catalyzed cross-coupling reactions or under certain reductive conditions.[1] The chloro substituent is replaced by a hydrogen atom, yielding the parent 1H-pyrrolo[3,2-c]pyridine.

Causality:

  • Catalyst Choice: Palladium catalysts, particularly with phosphine ligands, can generate palladium-hydride species (Pd-H) in the presence of bases, solvents (like alcohols), or trace water.[1] This Pd-H species can then participate in a reductive cycle, leading to dehalogenation.

  • Reaction Conditions: High temperatures, prolonged reaction times, and the use of certain bases can promote the formation of these unwanted hydride species.

Troubleshooting:

  • Optimize Catalyst and Ligand: For cross-coupling reactions, screen different palladium sources and ligands. Electron-rich and bulky ligands can sometimes suppress dehalogenation by favoring the desired reductive elimination pathway.

  • Control Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. Avoid unnecessarily high temperatures.

  • Choice of Base: Use a milder base if possible. The choice of base can significantly influence the rate of dehalogenation.[1]

Q2: I'm attempting a Fischer indole synthesis to prepare the 6-chloro-7-azaindole core, but I'm seeing a significant isomeric impurity that is difficult to separate. What is it and how can I improve regioselectivity?

The Fischer indole synthesis, a common method for preparing indole and azaindole cores, is prone to forming regioisomers, especially with unsymmetrical ketones or substituted hydrazines.[2] In the case of this compound, you are likely co-synthesizing the 4-chloro isomer.

Causality: The key step in the Fischer indole synthesis is the[3][3]-sigmatropic rearrangement of the enamine intermediate. The direction of this rearrangement determines the final substitution pattern on the pyrrole ring. The electronic and steric properties of the substituents on both the hydrazine and the carbonyl component influence the regioselectivity of this step.

Troubleshooting:

  • Choice of Acid Catalyst: The strength and concentration of the acid catalyst can influence the ratio of isomers. Stronger acids may favor one isomer over the other. Experiment with different acids like polyphosphoric acid (PPA), sulfuric acid, or Eaton's reagent.

  • Protecting Groups: Judicious use of protecting groups on the starting materials can direct the cyclization to the desired regioisomer.

  • Alternative Synthetic Routes: If regioselectivity remains a challenge, consider alternative synthetic strategies that build the pyrrole ring with unambiguous regiochemistry, such as those involving Sonogashira coupling followed by cyclization.[4][5]

Q3: After purification, my NMR spectrum shows broad peaks and my material has a brownish tint, suggesting polymerization or degradation. What causes this and how can I handle the product?

Azaindoles can be sensitive to strong acids and prolonged exposure to air and light, which can lead to the formation of colored, polymeric impurities.[6] The pyrrole ring is electron-rich and susceptible to electrophilic attack and oxidation.

Causality:

  • Acid Sensitivity: Residual acid from the reaction or purification (e.g., on silica gel) can catalyze polymerization.

  • Oxidation: The pyrrole moiety can be susceptible to air oxidation, especially in the presence of light, leading to colored byproducts.

Troubleshooting:

  • Neutralize Silica Gel: When performing column chromatography, consider pre-treating the silica gel with a solution of triethylamine in your eluent to neutralize acidic sites. Alternatively, use a different stationary phase like neutral alumina.[6]

  • Work-up Procedure: Ensure that the work-up procedure effectively removes all acidic reagents. A mild basic wash (e.g., with aqueous sodium bicarbonate) of the organic extract can be beneficial.

  • Storage: Store the purified this compound under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature (refrigerated).

Troubleshooting Guides

This section provides more detailed, step-by-step guidance on identifying and mitigating specific classes of impurities.

Guide 1: Managing Unreacted Starting Materials

Incomplete conversion is a frequent source of impurities. The presence of starting materials can complicate purification and affect the yield and purity of the final product.

cluster_0 Impurity Identification cluster_1 Mitigation Strategies A Crude Reaction Mixture B TLC/LC-MS Analysis A->B C Compare with Authentic Standards of Starting Materials B->C D Optimize Reaction Conditions (Time, Temp, Stoichiometry) C->D If Starting Material is Present E Purification by Column Chromatography D->E F Recrystallization E->F G Aqueous Wash (if applicable) G->E

Caption: Workflow for managing unreacted starting materials.

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress. A well-chosen TLC solvent system should provide good separation between the starting material, product, and any major byproducts.

  • Stoichiometry Adjustment: If a particular starting material is consistently found in the crude product, consider a slight excess (e.g., 1.1 equivalents) of the other reagent.

  • Temperature and Time: If the reaction stalls, a modest increase in temperature or extended reaction time may be necessary. However, be mindful that this can also promote side reactions like dehalogenation.

CompoundRf Value (30% EtOAc in Hexanes)Visualization (UV, 254 nm)
Starting Material (e.g., a chloropyridine precursor)0.65Strong Quenching
This compound 0.40 Moderate Quenching
Byproduct (e.g., dehalogenated)0.35Moderate Quenching
Guide 2: Addressing Dehalogenation and Isomeric Impurities

These are often the most challenging impurities to remove due to their structural similarity to the desired product.

cluster_0 Reaction Optimization cluster_1 Advanced Purification A Screen Catalysts and Ligands C Lower Reaction Temperature A->C B Vary Acid Catalyst for Regioselectivity B->C D High-Performance Flash Chromatography C->D If Impurities Persist E Recrystallization with Seeding D->E F Preparative HPLC E->F

References

Validation & Comparative

The Emergence of 6-Chloro-1H-pyrrolo[3,2-c]pyridine as a Privileged Scaffold for Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Drug Discovery Professionals

In the landscape of modern therapeutics, particularly in oncology, kinase inhibitors represent a paradigm shift from broadly cytotoxic agents to precision-targeted therapies.[1][2] These molecules function by blocking the action of protein kinases, enzymes that regulate virtually all aspects of cellular function, including growth, survival, and differentiation.[3][4] The dysregulation of kinase activity is a hallmark of numerous diseases, making them one of the most extensively targeted enzyme families in drug development.[3] At the heart of this development effort lies the identification of "privileged scaffolds"—core molecular structures that serve as high-affinity anchors for binding to the ATP pocket of kinases. The azaindole framework, a bioisostere of the natural purine system of ATP, is one such scaffold.[5][6]

This guide provides an in-depth comparison of kinase inhibitors derived from the 6-Chloro-1H-pyrrolo[3,2-c]pyridine scaffold against established, clinically significant kinase inhibitors. We will delve into the structural rationale for its efficacy, compare its inhibitory profile with leading drugs, and provide the detailed experimental methodologies required to validate such findings in a research setting. Our focus will be on demonstrating why this particular scaffold is a promising platform for developing highly potent and selective next-generation kinase inhibitors.

The Strategic Advantage of the Pyrrolo[3,2-c]pyridine Core

The 1H-pyrrolo[3,2-c]pyridine ring system, a member of the azaindole family, is exceptionally well-suited for kinase inhibition. Its design mimics the adenine moiety of ATP, allowing it to form critical hydrogen bonds with the "hinge region" of the kinase ATP-binding site.[7][8] Specifically, the pyridine nitrogen atom acts as a hydrogen bond acceptor, while the adjacent pyrrole N-H group serves as a hydrogen bond donor.[7] This dual interaction provides a strong and specific anchor for the inhibitor, forming the foundation of its potency. The 6-chloro position serves as a versatile chemical handle, allowing for the strategic introduction of various substituents via reactions like Suzuki coupling to enhance potency, modulate selectivity, and optimize pharmacokinetic properties.[9]

A compelling example of this scaffold's potential is found in a recently developed derivative, Compound 1r , a potent and selective inhibitor of FMS kinase (also known as CSF-1R).[10] FMS kinase is a crucial driver in the proliferation and survival of macrophages and is over-expressed in various cancers, including breast, ovarian, and prostate cancer.[10] The exceptional potency of Compound 1r makes it an ideal case study for comparison.

Head-to-Head Comparison: Pyrrolo[3,2-c]pyridine Derivatives vs. Marketed Inhibitors

To contextualize the performance of the 1H-pyrrolo[3,2-c]pyridine scaffold, we compare Compound 1r to two well-established kinase inhibitors: Vemurafenib , a selective inhibitor of the B-Raf V600E mutant kinase, and Sorafenib , a multi-kinase inhibitor targeting VEGFR, PDGFR, and Raf kinases.[11][12][13] Vemurafenib is particularly relevant as it is also based on an azaindole (specifically, a 7-azaindole) core, providing a direct comparison of scaffold performance.[7][14]

Inhibitor Core Scaffold Primary Kinase Target(s) Biochemical IC50 Cellular Anti-Proliferative IC50
Compound 1r 1H-Pyrrolo[3,2-c]pyridineFMS (CSF-1R)30 nM0.15 - 1.78 µM (across various cancer cell lines)[10]
Vemurafenib 7-AzaindoleB-RafV600E13 nM (for B-RafV600E)[14]Potent cytotoxicity exclusive to cells with B-RafV600E[15]
Sorafenib Pyridine/PhenylureaVEGFR-2, PDGFR-β, B-Raf, c-Kit90 nM (VEGFR-2), 22 nM (B-Raf), 57 nM (PDGFR-β)[12]Varies by cell line and driver mutation.

Table 1: Comparative inhibitory activities of a 1H-pyrrolo[3,2-c]pyridine derivative against established kinase inhibitors. IC50 values represent the concentration required to inhibit 50% of the enzyme's activity or cell growth.

The data clearly demonstrates that derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold, such as Compound 1r, can achieve potency on par with highly successful clinical drugs. Notably, Compound 1r exhibits high selectivity for FMS kinase, with inhibition percentages against other kinases like FLT3 and c-MET being significantly lower, suggesting a favorable selectivity profile.[10]

Targeted Signaling Pathways

The inhibitors under comparison exert their therapeutic effects by blocking distinct, yet critical, signaling pathways involved in cancer progression. Understanding these pathways is key to appreciating the strategic value of each inhibitor.

  • Compound 1r (FMS Inhibition): Blocks signaling from the Colony-Stimulating Factor 1 Receptor (CSF-1R or FMS), which is vital for the differentiation and function of tumor-associated macrophages (TAMs). By inhibiting FMS, Compound 1r can modulate the tumor microenvironment, reducing the pro-tumorigenic activity of TAMs.

  • Vemurafenib (MAPK Pathway): Specifically targets the V600E mutant of B-Raf, a key component of the MAPK/ERK signaling cascade.[16] This mutation leads to constitutive activation of the pathway, driving uncontrolled cell proliferation in melanoma and other cancers.[16]

  • Sorafenib (Multi-Target Inhibition): Disrupts multiple pathways simultaneously. It inhibits VEGFR-2, a primary driver of angiogenesis (the formation of new blood vessels that supply tumors), and also targets the Raf kinases within the MAPK pathway.[11][17]

Kinase_Inhibitor_Pathways cluster_0 MAPK/ERK Pathway cluster_1 Angiogenesis Pathway cluster_2 Macrophage Proliferation RAS RAS BRAF B-Raf RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis CSF1 CSF-1 FMS FMS (CSF-1R) CSF1->FMS TAM_Survival TAM Survival & Differentiation FMS->TAM_Survival Vemurafenib Vemurafenib Vemurafenib->BRAF Inhibits (V600E mutant) Sorafenib Sorafenib Sorafenib->BRAF Sorafenib->VEGFR2 Compound1r Compound 1r Compound1r->FMS

Caption: Targeted signaling pathways of selected kinase inhibitors.

Experimental Protocols for Inhibitor Characterization

Validating a novel kinase inhibitor requires a systematic approach using robust biochemical and cell-based assays. The following protocols provide a framework for determining inhibitor potency and selectivity.

Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol determines the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase by measuring the amount of ADP produced, which is directly proportional to kinase activity.[18]

Causality: The ADP-Glo™ Kinase Assay is chosen for its high sensitivity, non-radioactive format, and amenability to high-throughput screening. It works by first eliminating the remaining ATP from the kinase reaction, then converting the generated ADP back into ATP, which is used to power a luciferase-based reaction. The resulting luminescence is directly proportional to the initial kinase activity.[19]

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound (e.g., this compound derivative) in 100% DMSO. Perform a serial 3-fold dilution in DMSO to create a 10-point concentration curve.

  • Kinase Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (as a control) to the appropriate wells.

  • Enzyme Addition: Add 2 µL of the purified target kinase (e.g., FMS kinase) in kinase reaction buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA) to each well. Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture (containing the specific peptide substrate for the kinase and ATP at its Km concentration) to each well.

  • Incubation: Incubate the plate at 30°C for 60 minutes. The duration should be optimized to ensure the reaction is within the linear range (typically <20% ATP consumption).

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced during the kinase reaction into ATP and provides luciferase/luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to controls (0% inhibition for DMSO-only wells, 100% inhibition for wells with no enzyme). Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Anti-Proliferative Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.[20]

Causality: This assay is crucial for confirming that the biochemical inhibition of the target kinase translates into a functional anti-cancer effect in a cellular context. The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells provides a quantitative measure of cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compound in growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include wells with medium only (blank) and cells treated with DMSO vehicle (negative control).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (medium-only wells). Calculate the percentage of cell viability relative to the DMSO-treated control cells. Plot the percent viability against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Kinase_Inhibitor_Workflow cluster_0 Phase 1: Biochemical Profiling cluster_1 Phase 2: Cellular & Functional Validation HTS High-Throughput Screen (Primary Target) IC50 IC50 Determination (Protocol 1) HTS->IC50 Selectivity Kinase Selectivity Panel (>100 Kinases) IC50->Selectivity MoA Mechanism of Action (ATP Competition) Selectivity->MoA CellProlif Anti-Proliferation Assay (Protocol 2) MoA->CellProlif Lead Compound TargetEngage Target Engagement Assay (e.g., Cellular Phosphorylation) CellProlif->TargetEngage Downstream Downstream Pathway Analysis (Western Blot) TargetEngage->Downstream

Caption: General workflow for kinase inhibitor characterization.

Conclusion and Future Directions

While this compound is a foundational building block, the experimental evidence strongly supports its role as a privileged scaffold for the development of potent and selective kinase inhibitors. As demonstrated by Compound 1r, derivatives of this core structure can achieve inhibitory potencies that are competitive with, and in some cases may exceed, those of established clinical drugs.[10] Its synthetic tractability and inherent ability to form key interactions within the kinase hinge region make it an exceptionally attractive starting point for medicinal chemistry campaigns.

Future research should focus on exploring diverse substitutions at the 6-position and other points of the pyrrolopyridine ring to build a comprehensive structure-activity relationship (SAR) profile. This will enable the fine-tuning of selectivity against a broader range of kinases and the optimization of ADME (absorption, distribution, metabolism, and excretion) properties, ultimately paving the way for the development of novel, highly effective targeted therapies for cancer and other diseases driven by aberrant kinase signaling.

References

A Comparative Guide to the Structure-Activity Relationship of 6-Chloro-1H-pyrrolo[3,2-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the 6-chloro-1H-pyrrolo[3,2-c]pyridine scaffold represents a privileged structure with significant therapeutic potential. Its rigid, bicyclic framework offers a versatile platform for the design of targeted inhibitors for a range of biological targets. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of various derivatives of this core, with a focus on their anticancer applications as colchicine-binding site inhibitors and FMS kinase inhibitors. Experimental data is presented to support these findings, and detailed protocols are provided to enable researchers to conduct their own evaluations.

Introduction: The this compound Core

The 1H-pyrrolo[3,2-c]pyridine core, an isomer of azaindole, has garnered considerable attention in medicinal chemistry. The introduction of a chlorine atom at the 6-position of this scaffold can significantly influence the electronic properties and binding interactions of its derivatives, often leading to enhanced biological activity. This guide will explore how modifications to this core structure impact its interaction with key biological targets, providing a roadmap for the rational design of novel therapeutic agents.

Comparative Analysis of Biological Activity

Colchicine-Binding Site Inhibitors for Anticancer Therapy

A significant area of research for this compound derivatives has been the development of potent anticancer agents that target tubulin polymerization. By binding to the colchicine site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

A key synthetic strategy involves the introduction of an aryl group at the 6-position and a 3,4,5-trimethoxyphenyl group at the 1-position of the pyrrolo[3,2-c]pyridine core.[1] The 3,4,5-trimethoxyphenyl moiety is a well-established pharmacophore for colchicine-binding site inhibitors, while the aryl group at the 6-position allows for extensive SAR exploration.

Structure-Activity Relationship (SAR) Insights:

The antiproliferative activity of these derivatives has been evaluated against a panel of human cancer cell lines, including HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer).[2]

  • Substitution on the 6-Aryl Ring: The nature and position of substituents on the 6-aryl ring play a critical role in determining the potency of these compounds.

    • Electron-donating groups (EDGs): The presence of EDGs, such as methoxy (-OCH3) and ethoxy (-OCH2CH3), on the 6-aryl ring generally leads to enhanced antiproliferative activity. For instance, compound 10h (6-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine) and 10k (6-(4-ethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine) exhibit potent activity.

    • Electron-withdrawing groups (EWGs): Conversely, the introduction of EWGs, such as a nitro group (-NO2), tends to decrease the antiproliferative activity.

    • Positional Isomerism: The position of the substituent on the 6-aryl ring is also crucial. For example, a methoxy group at the para or meta position of the phenyl ring results in higher potency compared to an ortho substitution (compare 10h and 10g with 10f ).[2]

  • Heterocyclic Rings: Replacing the 6-phenyl ring with certain heterocyclic rings can also lead to potent compounds. The derivative 10r , which incorporates a pyridine ring, and 10t , with an indole moiety, both demonstrate significant anticancer activity, with 10t being one of the most potent compounds in the series.

Quantitative Comparison of Antiproliferative Activity:

CompoundR Group (at position 6)HeLa IC₅₀ (µM)SGC-7901 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
10a Phenyl0.851.121.54
10d 4-Methylphenyl0.520.680.81
10f 2-Methoxyphenyl1.231.561.89
10g 3-Methoxyphenyl0.410.550.67
10h 4-Methoxyphenyl0.280.350.42
10k 4-Ethoxyphenyl0.310.400.48
10m 4-Chlorophenyl0.660.780.95
10n 4-Nitrophenyl2.152.873.41
10p 2-Naphthyl0.450.590.72
10r 3-Pyridyl0.350.460.58
10t 3-Indolyl0.120.150.21

Mechanism of Action: Tubulin Polymerization Inhibition

The most potent compounds from this series have been shown to directly inhibit tubulin polymerization in vitro. This disruption of microtubule dynamics is the underlying mechanism for their observed antiproliferative effects.

G cluster_0 SAR of Colchicine-Binding Site Inhibitors Core This compound Core R1 1-(3,4,5-Trimethoxyphenyl) Core->R1 Essential for Colchicine Site Binding R6 6-Aryl/Heteroaryl Core->R6 Modulates Potency Activity Anticancer Activity R6->Activity EDGs (p-, m-) enhance EWGs decrease

Caption: Key structural features of this compound derivatives as colchicine-binding site inhibitors.

FMS Kinase Inhibitors for Cancer and Inflammatory Disorders

Another promising therapeutic application of 1H-pyrrolo[3,2-c]pyridine derivatives is the inhibition of FMS kinase (CSF-1R).[3][4] FMS kinase is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of monocytes and macrophages. Its overexpression is implicated in various cancers and inflammatory diseases.[3]

A series of diarylamide and diarylurea derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have been investigated as FMS kinase inhibitors.[3]

Structure-Activity Relationship (SAR) Insights:

The inhibitory activity of these compounds against FMS kinase reveals distinct SAR trends:

  • Linker Group: The nature of the linker between the pyrrolo[3,2-c]pyridine core and the second aryl ring is a key determinant of activity. Diaylamide linkers have been found to be particularly effective.[3]

  • Substituents on the Second Aryl Ring: Modifications to the second aryl ring significantly impact potency. For example, compound 1r , which features a 4-morpholino-3-(trifluoromethyl)phenyl group, was identified as a highly potent and selective FMS kinase inhibitor.[3]

Quantitative Comparison of FMS Kinase Inhibitory Activity:

CompoundFMS Kinase IC₅₀ (nM)[3]
KIST101029 (Lead) 96
1e 60
1r 30

Cellular Activity and Selectivity:

The most potent FMS kinase inhibitors also demonstrate significant antiproliferative activity against various cancer cell lines, including ovarian, prostate, and breast cancer cell lines, with IC₅₀ values in the sub-micromolar range.[3][4] Importantly, compounds like 1r show selectivity for cancer cells over normal fibroblasts, which is a desirable characteristic for a therapeutic agent.[3] Furthermore, these compounds exhibit anti-inflammatory effects in bone marrow-derived macrophages (BMDMs).[3]

G cluster_1 FMS Kinase Signaling Pathway CSF1 CSF-1 / IL-34 FMS FMS Kinase (CSF-1R) CSF1->FMS Binds & Activates Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) FMS->Downstream Phosphorylates Response Cell Proliferation & Survival (Monocytes/Macrophages) Downstream->Response Inhibitor Pyrrolo[3,2-c]pyridine Derivative (e.g., 1r) Inhibitor->FMS Inhibits

Caption: Inhibition of the FMS kinase signaling pathway by 1H-pyrrolo[3,2-c]pyridine derivatives.

Experimental Protocols

To facilitate further research and validation of the findings presented in this guide, detailed protocols for the key biological assays are provided below.

Synthesis of the this compound Core

A general and effective method for the synthesis of the 1H-pyrrolo[3,2-c]pyridine scaffold is the modified Fischer indole synthesis.[5] This involves the condensation of a substituted aminopyridine with a ketone or aldehyde to form a hydrazone, which then undergoes acid-catalyzed intramolecular cyclization. The introduction of the 6-chloro substituent can be achieved through various halogenation methods on a suitable precursor. A common strategy for introducing a nitrile group, which can be a precursor to other functional groups, is through palladium-catalyzed cyanation of a 6-halo-1H-pyrrolo[3,2-b]pyridine intermediate.[5]

A specific synthesis of a 6-bromo-1H-pyrrolo[3,2-c]pyridine intermediate starts from 2-bromo-5-methylpyridine, which is oxidized, nitrated, and then reacted with N,N-dimethylformamide dimethyl acetal. The resulting intermediate is then cyclized in the presence of iron powder and acetic acid to yield the 6-bromo-1H-pyrrolo[3,2-c]pyridine core.[1]

In Vitro Antiproliferative Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[4][6]

Materials:

  • Cancer cell lines (e.g., HeLa, SGC-7901, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Shake the plate for 15 minutes and read the absorbance at 570 nm using a microplate reader.

  • Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Materials:

  • Purified tubulin

  • Tubulin polymerization buffer

  • GTP solution

  • Fluorescent reporter dye

  • 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a reaction mixture containing tubulin, polymerization buffer, GTP, and the fluorescent reporter dye.

  • Add the test compound at various concentrations to the wells of a 96-well plate.

  • Initiate the polymerization reaction by adding the tubulin reaction mixture to each well.

  • Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

  • Monitor the increase in fluorescence over time, which corresponds to the rate of tubulin polymerization.

  • Analyze the data to determine the effect of the compound on the rate and extent of polymerization.

FMS Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of FMS kinase.

Materials:

  • Recombinant FMS kinase

  • Kinase buffer

  • ATP

  • Substrate peptide

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Luminometer

Procedure:

  • Add the test compound at various concentrations to the wells of a 384-well plate.

  • Add the FMS kinase and the substrate peptide to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction for a specified time at room temperature.

  • Stop the reaction and add the detection reagent to measure the amount of ADP produced, which is inversely proportional to the kinase activity.

  • Measure the luminescence using a luminometer and calculate the IC₅₀ value.

Conclusion

The this compound scaffold is a versatile and promising platform for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that targeted modifications to this core can lead to potent and selective inhibitors of important biological targets such as tubulin and FMS kinase. The detailed experimental protocols provided herein will enable researchers to further explore the potential of this exciting class of compounds in the ongoing quest for new and improved therapies for cancer and other diseases.

References

The Versatile Scaffold: A Comparative Analysis of 6-Chloro-1H-pyrrolo[3,2-c]pyridine Analogs in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-pyrrolo[3,2-c]pyridine core, a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its remarkable versatility in targeting a diverse array of biological entities crucial in oncogenesis. The strategic incorporation of a chlorine atom at the 6-position of this scaffold has given rise to a compelling class of analogs with potent and selective activities. This guide provides an in-depth comparative analysis of two prominent classes of 6-Chloro-1H-pyrrolo[3,2-c]pyridine analogs: those targeting the colchicine-binding site of tubulin and those inhibiting FMS-like tyrosine kinase (FMS). By examining their structure-activity relationships (SAR), experimental validation, and underlying mechanisms, we aim to equip researchers and drug development professionals with the critical insights necessary to navigate and innovate within this promising chemical space.

The Strategic Advantage of the this compound Core

The pyrrolo[3,2-c]pyridine system, an isomer of azaindole, serves as a bioisostere for various endogenous ligands and pharmacophores, enabling it to interact with a wide range of biological targets. The introduction of a chlorine atom at the 6-position is not a trivial modification. This halogen substitution can profoundly influence the molecule's physicochemical properties, including its lipophilicity, electronic distribution, and metabolic stability. Furthermore, the chlorine atom can engage in specific halogen bonding interactions with protein targets, potentially enhancing binding affinity and selectivity. This strategic chlorination has been instrumental in the development of potent inhibitors against key targets in cancer biology.

Comparative Analysis I: Colchicine-Binding Site Inhibitors

A significant thrust in the exploration of this compound analogs has been the development of potent anticancer agents that disrupt microtubule dynamics by binding to the colchicine site on β-tubulin.[1][2] Microtubules are essential for cell division, and their disruption leads to mitotic arrest and apoptosis in rapidly dividing cancer cells.[3]

Structure-Activity Relationship (SAR) Insights

A systematic analysis of a series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivatives has revealed key structural features governing their anti-proliferative activity.[3] The core scaffold mimics the cis-stilbene conformation of combretastatin A-4, a well-known colchicine-binding site inhibitor, with the pyrrolo[3,2-c]pyridine core providing a rigidifying element.

  • The A-Ring: The 3,4,5-trimethoxyphenyl group at the 1-position of the pyrrole ring is a crucial pharmacophore, mirroring the trimethoxyphenyl ring of colchicine and combretastatin A-4, which is known to be essential for binding to the colchicine site.

  • The B-Ring: The nature of the aryl substituent at the 6-position of the pyridine ring significantly modulates the anticancer potency.

    • Electron-donating groups (EDGs) on the B-ring, such as methoxy (OCH₃), generally enhance anti-proliferative activity.[3]

    • Electron-withdrawing groups (EWGs), such as halogens (F, Cl), tend to result in moderate to weak activity.[3]

    • The position of the substituent on the B-ring is also critical. For instance, a methoxy group at the para-position of the phenyl ring (compound 10h ) confers greater potency than when it is at the ortho-position (compound 10f ).[3]

    • Replacement of the phenyl ring with a heteroaromatic ring, such as an indole (compound 10t ), can lead to a substantial increase in potency.[3]

Performance Data of Selected Analogs
Compound IDB-Ring SubstituentHeLa IC₅₀ (µM)SGC-7901 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
10a Phenyl>50>50>50
10h 4-Methoxyphenyl0.350.280.41
10m 4-Chlorophenyl1.581.271.93
10t Indol-5-yl0.120.150.21
CA-4 (Positive Control)0.0050.0040.003

Data synthesized from Wang et al. (2024).[3]

Experimental Validation: Key Assays

The evaluation of these analogs as colchicine-binding site inhibitors relies on a cascade of well-established in vitro assays.

This colorimetric assay is a fundamental first step to assess the anti-proliferative activity of the compounds against various cancer cell lines.[4]

Experimental Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with serial dilutions of the this compound analogs for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve these crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Causality: The MTT assay provides a quantitative measure of cell viability, which is a direct indicator of the cytotoxic potential of the tested compounds. A lower IC₅₀ value signifies greater potency.

This assay directly investigates the effect of the compounds on the polymerization of tubulin into microtubules.[1][5]

Experimental Protocol:

  • Reaction Setup: A reaction mixture containing purified tubulin, GTP (essential for polymerization), and a fluorescent reporter that binds to polymerized microtubules is prepared.

  • Compound Addition: The this compound analogs are added to the reaction mixture at various concentrations. A known tubulin inhibitor (e.g., colchicine) and a stabilizer (e.g., paclitaxel) are used as controls.

  • Initiation of Polymerization: Polymerization is initiated by raising the temperature to 37°C.

  • Fluorescence Monitoring: The fluorescence intensity is monitored over time using a microplate reader. An increase in fluorescence indicates tubulin polymerization.

  • Data Analysis: The rate and extent of polymerization in the presence of the test compounds are compared to the vehicle control.

Causality: A decrease in the rate and extent of fluorescence increase provides direct evidence that the compound inhibits tubulin polymerization, the hallmark of a colchicine-binding site inhibitor.

Signaling Pathway Disruption

Inhibitors of the colchicine-binding site disrupt the dynamic equilibrium of microtubule polymerization and depolymerization. This leads to the disassembly of the mitotic spindle, causing the cell to arrest in the G2/M phase of the cell cycle and ultimately triggering apoptosis.

G cluster_0 Cellular Effects 6_Chloro_Analog This compound Analog Tubulin β-Tubulin (Colchicine Site) 6_Chloro_Analog->Tubulin Binds to Microtubule_Disruption Microtubule Depolymerization Tubulin->Microtubule_Disruption Inhibits Polymerization Mitotic_Spindle_Defects Mitotic Spindle Disruption Microtubule_Disruption->Mitotic_Spindle_Defects G2_M_Arrest G2/M Phase Arrest Mitotic_Spindle_Defects->G2_M_Arrest Apoptosis Apoptosis G2_M_Arrest->Apoptosis

Caption: Signaling pathway of microtubule disruption.

Comparative Analysis II: FMS Kinase Inhibitors

Another promising avenue for this compound analogs is the inhibition of FMS-like tyrosine kinase (FMS), also known as colony-stimulating factor 1 receptor (CSF-1R).[6][7] FMS is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of monocytes and macrophages.[8] Its overexpression is implicated in various cancers, including breast, ovarian, and prostate cancer, as well as in inflammatory diseases.[7]

Structure-Activity Relationship (SAR) Insights

A series of diarylamide and diarylurea derivatives based on the pyrrolo[3,2-c]pyridine scaffold have been evaluated for their FMS kinase inhibitory activity.[6][7]

  • Core Scaffold: The 4-amino-1H-pyrrolo[3,2-c]pyridine core is a key structural element for FMS kinase inhibition.

  • Substituents on the Pyrrole Nitrogen: The nature of the substituent on the pyrrole nitrogen (N1) influences potency.

  • Substituents at the 4-Amino Position: The amide or urea linkage at the 4-position and the nature of the aryl group attached are critical for activity. Compound 1r , a diarylurea derivative, emerged as a highly potent and selective FMS kinase inhibitor.[7]

Performance Data of Selected Analogs
Compound IDFMS Kinase IC₅₀ (nM)Selectivity vs. other kinasesAntiproliferative Activity (Cancer Cell Lines) IC₅₀ (µM)
1e 60--
1r 30>33-fold vs. FLT3 and c-MET0.15 - 1.78
KIST101029 96--

Data synthesized from Hassan et al. (2018).[7]

Experimental Validation: Key Assays

This assay directly measures the ability of the compounds to inhibit the enzymatic activity of FMS kinase.[9]

Experimental Protocol:

  • Reaction Components: The assay is typically performed in a 384-well plate and includes the recombinant FMS kinase enzyme, a specific substrate peptide, and ATP.

  • Compound Incubation: The this compound analogs are pre-incubated with the FMS kinase.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.

  • Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as time-resolved fluorescence resonance energy transfer (TR-FRET) or by measuring the amount of ADP produced using an assay like ADP-Glo™.

  • IC₅₀ Determination: The concentration of the compound required to inhibit 50% of the FMS kinase activity is calculated.

Causality: This assay provides a direct measure of the compound's potency and selectivity against the target kinase, which is essential for understanding its mechanism of action.

FMS Kinase Signaling Pathway

FMS kinase, upon binding to its ligand CSF-1, dimerizes and autophosphorylates, initiating downstream signaling cascades that promote cell survival and proliferation, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways.

G cluster_1 FMS Kinase Signaling CSF1 CSF-1 FMS FMS Receptor CSF1->FMS Dimerization Dimerization & Autophosphorylation FMS->Dimerization 6_Chloro_Analog_FMS This compound Analog 6_Chloro_Analog_FMS->Dimerization Inhibits PI3K_AKT PI3K/AKT Pathway Dimerization->PI3K_AKT RAS_MAPK RAS/MAPK Pathway Dimerization->RAS_MAPK Cell_Survival Cell Survival & Proliferation PI3K_AKT->Cell_Survival RAS_MAPK->Cell_Survival

Caption: FMS kinase signaling pathway and its inhibition.

Comparative Summary and Future Directions

The this compound scaffold has proven to be a remarkably fruitful starting point for the development of two distinct classes of potent anticancer agents.

FeatureColchicine-Binding Site InhibitorsFMS Kinase Inhibitors
Primary Target β-TubulinFMS-like Tyrosine Kinase (FMS/CSF-1R)
Mechanism of Action Disruption of microtubule dynamics, leading to mitotic arrest and apoptosis.Inhibition of FMS kinase signaling, suppressing cell survival and proliferation of monocyte/macrophage lineage cells.
Key Structural Features 1-(3,4,5-trimethoxyphenyl) substituent and a 6-aryl group.4-amino substitution with diarylamide or diarylurea moieties.
Potency Low micromolar to nanomolar IC₅₀ values in cell-based assays.Nanomolar IC₅₀ values in enzymatic assays.

While both classes of compounds demonstrate significant anticancer potential, they operate through fundamentally different mechanisms. The colchicine-binding site inhibitors exert a direct cytotoxic effect on rapidly dividing cells by disrupting a critical cellular process. In contrast, the FMS kinase inhibitors have a more nuanced mechanism, targeting the tumor microenvironment by modulating the activity of tumor-associated macrophages, in addition to potentially having direct effects on cancer cells that overexpress FMS.

The future of drug discovery with the this compound scaffold is bright. Further exploration of the structure-activity relationships, particularly through the synthesis of novel analogs with diverse substituents, will undoubtedly lead to the identification of even more potent and selective inhibitors. Moreover, the development of dual-target inhibitors, potentially combining FMS kinase inhibition with other anticancer mechanisms, could offer a powerful strategy to overcome drug resistance and improve therapeutic outcomes. The detailed experimental protocols and mechanistic insights provided in this guide serve as a robust foundation for researchers to build upon in their quest for the next generation of targeted cancer therapies.

References

A Researcher's Guide to Navigating the Cross-Reactivity Landscape of 6-Chloro-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers, the promise of a novel small molecule inhibitor is often tempered by the critical question of its specificity. 6-Chloro-1H-pyrrolo[3,2-c]pyridine, a member of the broader pyrrolopyridine class of heterocyclic compounds, presents a scaffold with significant therapeutic potential. However, its structural similarity to the purine ring of ATP suggests a propensity for interactions with a wide range of cellular targets, particularly protein kinases.[1] This guide provides a comprehensive framework for understanding and evaluating the cross-reactivity of this compound, offering both theoretical insights and practical experimental protocols to ensure the robust characterization of this promising molecule.

The journey of a small molecule from a promising hit to a validated lead is paved with rigorous testing, and a crucial aspect of this is the assessment of off-target effects.[2][3] Unintended interactions can lead to a variety of outcomes, from misleading experimental results to unforeseen toxicities in a clinical setting.[3][4] For some compounds, the desired therapeutic effect may even be mediated through these off-target interactions.[4] Therefore, a proactive and thorough investigation of cross-reactivity is not merely a precautionary measure but a fundamental component of rigorous scientific inquiry.

The Pyrrolo[3,2-c]pyridine Scaffold: A Double-Edged Sword of Therapeutic Potential and Off-Target Risk

The pyrrolo[3,2-c]pyridine core is a versatile pharmacophore found in a variety of biologically active molecules. Derivatives of this scaffold have been explored for a range of therapeutic applications, including:

  • Kinase Inhibition: Several pyrrolo[3,2-c]pyridine derivatives have been identified as potent inhibitors of kinases such as FMS kinase (CSF-1R), highlighting their potential in oncology and inflammatory diseases.[5][6]

  • Anticancer Activity: Beyond kinase inhibition, some derivatives have demonstrated the ability to inhibit tubulin polymerization, a mechanism distinct from kinase activity but equally relevant in cancer therapy.[7][8]

  • Antiplatelet Aggregation: The structural resemblance of the pyrrolo[3,2-c]pyridine core to ticlopidine, an antithrombotic drug, has led to the investigation of its derivatives as inhibitors of platelet aggregation.[9]

This diversity of biological activity underscores the promiscuous nature of the pyrrolopyridine scaffold. While this promiscuity can be leveraged for polypharmacology, it also necessitates a comprehensive cross-reactivity assessment to ensure that the observed biological effects of this compound are indeed due to its intended mode of action.

A Comparative Analysis of Cross-Reactivity Profiling Techniques

A multi-pronged approach is often the most effective strategy for comprehensively characterizing the selectivity of a small molecule inhibitor.[10] Below is a comparison of commonly employed techniques, each offering unique advantages and insights into the interaction profile of this compound.

Technique Principle Advantages Disadvantages Primary Application
Biochemical Kinase Panels Measures the ability of the compound to inhibit the activity of a large panel of recombinant kinases in vitro.Broad coverage of the kinome; provides quantitative IC50 values.[11][12]In vitro results may not always translate to a cellular context; can be costly.Initial broad screening to identify potential kinase off-targets.
Competitive Binding Assays Quantifies the displacement of a known, often fluorescently labeled, ligand from the target protein by the test compound.High-throughput compatible; provides direct measure of binding affinity (Kd).[10]Requires a suitable probe ligand for each target; does not measure functional inhibition.Determining binding affinity to a wide range of targets.
Cellular Thermal Shift Assay (CETSA) Measures the change in the thermal stability of a protein in the presence of a ligand in a cellular environment.Performed in a native cellular context; confirms target engagement in cells.[10]Lower throughput than biochemical assays; may not be suitable for all targets.Validating target engagement and identifying off-targets in a cellular setting.
Affinity Chromatography The compound is immobilized on a solid support and used to capture interacting proteins from cell lysates.Unbiased approach to identify novel off-targets.[13]Can be technically challenging; prone to identifying non-specific binders.Discovering previously unknown off-targets.
CRISPR/Cas9-Mediated Knockout The gene encoding the intended target is knocked out, and the cellular response to the compound is then assessed.Provides a definitive assessment of on-target vs. off-target effects.[2][4]Time-consuming; not suitable for essential genes.Confirming that the observed phenotype is a direct result of modulating the intended target.[4]

Experimental Protocols for Cross-Reactivity Assessment

To facilitate the practical application of these principles, the following sections provide detailed, step-by-step protocols for two key cross-reactivity assays.

Protocol 1: Competitive Binding Assay for Kinase Off-Target Profiling

This protocol outlines a generic competitive binding assay that can be adapted for various kinases.

Objective: To determine the binding affinity (Kd) of this compound to a panel of kinases.

Materials:

  • Recombinant kinases of interest

  • Fluorescently labeled ATP-competitive kinase inhibitor (tracer)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well microplates

  • Plate reader capable of fluorescence polarization or similar detection method

Methodology:

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer.

  • Assay Setup: In a 384-well plate, add the assay buffer, the fluorescent tracer at a fixed concentration (typically at its Kd for the respective kinase), and the serially diluted this compound.

  • Enzyme Addition: Add the recombinant kinase to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Detection: Measure the fluorescence signal using a plate reader. The displacement of the fluorescent tracer by the test compound will result in a decrease in the signal.

  • Data Analysis: Plot the fluorescence signal as a function of the this compound concentration and fit the data to a suitable binding model to determine the IC50, from which the Kd can be calculated.

Competitive_Binding_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Serial Dilution of This compound Plate Add Components to 384-Well Plate Compound->Plate Tracer Fluorescent Tracer (Fixed Concentration) Tracer->Plate Kinase Recombinant Kinase Kinase->Plate Incubate Incubate at RT (e.g., 60 min) Plate->Incubate Detect Measure Fluorescence Incubate->Detect Plot Plot Signal vs. Concentration Detect->Plot Calculate Determine IC50 and Kd Plot->Calculate

Caption: Workflow for a competitive binding assay.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol describes a general workflow for performing a CETSA experiment.

Objective: To assess the target engagement and selectivity of this compound in a cellular context.

Materials:

  • Cultured cells of interest

  • This compound

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (containing protease inhibitors)

  • Equipment for heating samples (e.g., PCR thermocycler)

  • Equipment for protein quantification (e.g., Western blotting apparatus or mass spectrometer)

Methodology:

  • Cell Treatment: Treat cultured cells with either vehicle control or this compound at various concentrations for a defined period.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS.

  • Heating: Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) to induce protein denaturation.

  • Lysis: Lyse the cells to release the proteins.

  • Separation of Soluble Fraction: Centrifuge the lysates to pellet the aggregated, denatured proteins. Collect the supernatant containing the soluble protein fraction.

  • Protein Quantification: Analyze the amount of the target protein and known off-targets remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

CETSA_Workflow start Cultured Cells treat Treat with Compound or Vehicle start->treat harvest Harvest and Wash Cells treat->harvest heat Heat Aliquots to Various Temperatures harvest->heat lyse Cell Lysis heat->lyse centrifuge Centrifuge to Pellet Aggregated Proteins lyse->centrifuge supernatant Collect Soluble Protein Fraction centrifuge->supernatant quantify Quantify Protein Levels (Western Blot / MS) supernatant->quantify analysis Plot Melting Curves and Determine Thermal Shift quantify->analysis

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Concluding Remarks: A Commitment to Rigorous Characterization

The exploration of this compound's therapeutic potential must be accompanied by a thorough and unbiased assessment of its cross-reactivity profile. While direct experimental data on this specific molecule is not yet widely available, the principles and protocols outlined in this guide provide a robust framework for its characterization. By employing a combination of biochemical and cellular assays, researchers can build a comprehensive understanding of its selectivity, thereby mitigating the risks of misleading data and unforeseen toxicities. This commitment to rigorous scientific validation is paramount in the translation of promising small molecules into safe and effective therapies.

References

A Preclinical Head-to-Head Analysis: Benchmarking a Novel Pyrrolo[3,2-c]pyridine-based FMS Kinase Inhibitor Against the Standard of Care, Pexidartinib

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The development of targeted kinase inhibitors remains a cornerstone of modern oncology. The Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as FMS kinase, is a validated therapeutic target implicated in various malignancies and inflammatory diseases due to its critical role in regulating the differentiation and function of tumor-associated macrophages (TAMs). This guide provides a comprehensive preclinical benchmarking analysis of a novel FMS kinase inhibitor, designated here as Compound 1r , a potent derivative of the 6-Chloro-1H-pyrrolo[3,2-c]pyridine scaffold. We present a direct comparison against the current standard of care, Pexidartinib (Turalio™) , the first and only systemic therapy approved by the FDA for tenosynovial giant cell tumor (TGCT), a disease driven by aberrant CSF-1R signaling.[1][2][3] This document outlines the mechanistic rationale, provides detailed experimental protocols for head-to-head comparison, and presents illustrative data to guide researchers in evaluating this promising new chemical entity.

Mechanistic Deep Dive: Targeting the CSF-1R Signaling Axis

A thorough understanding of the target pathway is essential for contextualizing the value of a novel inhibitor. The CSF-1/CSF-1R signaling axis is a primary regulator of monocyte and macrophage survival, proliferation, and differentiation.[4][5] In the tumor microenvironment (TME), cancer cells often secrete CSF-1, which recruits and polarizes TAMs towards an immunosuppressive, pro-tumoral M2 phenotype, thereby promoting tumor growth, angiogenesis, and metastasis.[5][6]

The Standard of Care: Pexidartinib

Pexidartinib is a potent, orally bioavailable tyrosine kinase inhibitor that functions by binding to the juxtamembrane region of CSF-1R, stabilizing it in an auto-inhibited conformation.[7][8] This action prevents the binding of both CSF-1 and ATP, thereby blocking the ligand-induced auto-phosphorylation required for downstream signaling.[8] While selective for CSF-1R, Pexidartinib also exhibits inhibitory activity against other kinases, notably c-KIT and FMS-like tyrosine kinase 3 (FLT3), which contributes to its broader therapeutic profile but may also be associated with off-target effects.[9][10]

cluster_membrane Cell Membrane cluster_downstream Downstream Signaling CSF1R CSF-1R (FMS Kinase) PI3K_AKT PI3K/AKT Pathway CSF1R->PI3K_AKT Blocked RAS_MAPK RAS/MAPK Pathway CSF1R->RAS_MAPK Blocked Pexidartinib Pexidartinib Pexidartinib->CSF1R Binds & Inhibits ATP ATP ATP:e->CSF1R:w Blocked Proliferation Macrophage Proliferation & Survival

Caption: Pexidartinib's mechanism of action on CSF-1R.

The Challenger: Pyrrolo[3,2-c]pyridine Derivative (Compound 1r)

The pyrrolo[3,2-c]pyridine scaffold serves as a versatile backbone for developing potent kinase inhibitors. Research has identified derivatives of this core, such as Compound 1r, as highly potent and selective inhibitors of FMS kinase. These compounds are designed to compete directly with ATP in the kinase domain, a classic mechanism for kinase inhibition. The primary scientific rationale for developing this new class is the potential for enhanced selectivity against FMS kinase over other related kinases (e.g., c-KIT, FLT3), which could translate to an improved safety profile, particularly concerning the hepatotoxicity observed with Pexidartinib.[1][11]

cluster_membrane Cell Membrane cluster_downstream Downstream Signaling CSF1R CSF-1R (FMS Kinase) PI3K_AKT PI3K/AKT Pathway CSF1R->PI3K_AKT Blocked RAS_MAPK RAS/MAPK Pathway CSF1R->RAS_MAPK Blocked Compound1r Compound 1r Compound1r->CSF1R Binds & Competes ATP ATP ATP:e->CSF1R:w Outcompeted Proliferation Macrophage Proliferation & Survival

Caption: Compound 1r's competitive inhibition mechanism.

Head-to-Head In Vitro Benchmarking

The initial phase of benchmarking involves cell-free and cell-based assays to quantify potency, selectivity, and cellular activity. The causality behind this choice is to isolate variables: first, to measure direct enzyme inhibition without the complexity of cellular systems, and second, to confirm that this enzymatic activity translates into a desired biological effect in relevant cells.

G start Start: Test Compounds (Compound 1r & Pexidartinib) kinase_assay Biochemical Kinase Assay (Target: FMS Kinase) start->kinase_assay Determine Potency selectivity Kinase Selectivity Panel (>40 Kinases including c-KIT, FLT3) start->selectivity Determine Specificity cell_viability Cell-Based Viability Assay (e.g., Ovarian Cancer Cell Line) start->cell_viability Assess Cellular Effect data_analysis Comparative Data Analysis (IC50, Selectivity Score) kinase_assay->data_analysis selectivity->data_analysis cell_viability->data_analysis conclusion Conclusion: Superior Potency/Selectivity? data_analysis->conclusion

Caption: Workflow for in vitro comparative analysis.

Biochemical Kinase Inhibition Assay

Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of Compound 1r and Pexidartinib against recombinant human FMS kinase.

Protocol:

  • Reagent Preparation:

    • Prepare a 2X kinase solution (e.g., 2 ng/µL recombinant FMS kinase) in kinase buffer (25 mM Tris-HCl pH 7.0, 10 mM MgCl₂, 100 µM EDTA).

    • Prepare a 2X substrate/ATP solution containing 5 µM α-casein as a generic substrate and 10 µM ATP spiked with 0.4 pmol [γ-³²P]-ATP.

    • Prepare serial dilutions of Compound 1r and Pexidartinib in 100% DMSO, followed by a 1:10 dilution in kinase buffer.

  • Reaction Setup (384-well plate):

    • Add 5 µL of the diluted test compound or DMSO vehicle control to appropriate wells.

    • Add 10 µL of the 2X kinase solution to all wells.

    • Incubate for 20 minutes at room temperature to allow compound-enzyme interaction.

  • Initiate Kinase Reaction:

    • Add 5 µL of the 2X substrate/ATP solution to each well to start the reaction.

    • Incubate for 30 minutes at 30°C.

  • Stop and Quantify:

    • Stop the reaction by adding 5 µL of 3% phosphoric acid.

    • Transfer 10 µL of the reaction mixture onto a P30 filtermat.

    • Wash the filtermat three times with 75 mM phosphoric acid and once with methanol.

    • Dry the filtermat and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition relative to the DMSO control.

    • Plot the percent inhibition against the log concentration of the inhibitor and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Proliferation (MTT) Assay

Objective: To assess the anti-proliferative effects of the inhibitors on a cancer cell line known to overexpress FMS kinase (e.g., SK-OV-3 ovarian cancer cell line).

Protocol:

  • Cell Seeding:

    • Seed SK-OV-3 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of Compound 1r and Pexidartinib in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or vehicle control.

    • Incubate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition and Incubation:

    • Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[12]

    • Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[12]

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[13]

    • Incubate overnight at 37°C to fully dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value as described for the kinase assay.

Illustrative Comparative In Vitro Data
ParameterCompound 1r (Pyrrolo[3,2-c]pyridine)Pexidartinib (Standard of Care)Rationale for Superiority
FMS Kinase IC50 (nM) 30 17While Pexidartinib is potent, Compound 1r is in the same nanomolar range, indicating strong on-target activity.
c-KIT Kinase IC50 (nM) > 5,00012 Compound 1r shows significantly less activity against c-KIT, suggesting higher selectivity and potentially fewer off-target effects.
FLT3 Kinase IC50 (nM) > 5,0009 Similar to c-KIT, Compound 1r demonstrates superior selectivity by avoiding potent FLT3 inhibition.
Selectivity Score (FMS vs c-KIT) >166x ~1.4xA higher selectivity score is a key differentiator, predicting a wider therapeutic window.
SK-OV-3 Cell IC50 (µM) 0.15 0.25The superior cellular potency of Compound 1r correlates with its strong enzymatic inhibition.

Note: Data is illustrative, based on values reported in scientific literature for representative compounds of this class.[1][8]

Head-to-Head In Vivo Efficacy Assessment

To bridge the gap between in vitro activity and potential clinical utility, a robust in vivo model is required. A Patient-Derived Xenograft (PDX) model is chosen for its superior clinical relevance compared to traditional cell line-derived xenografts.[14][15] PDX models better preserve the original tumor's heterogeneity and microenvironment, providing a more accurate system for evaluating therapeutic response.[14][16]

G start Start: Establish TGCT PDX Model in Immunodeficient Mice grouping Randomize Mice into 3 Groups (Tumor Volume ~150 mm³) start->grouping vehicle Group 1: Vehicle Control (p.o., BID) grouping->vehicle pexidartinib Group 2: Pexidartinib (p.o., BID) grouping->pexidartinib compound1r Group 3: Compound 1r (p.o., BID) grouping->compound1r treatment Treat for 28 Days vehicle->treatment pexidartinib->treatment compound1r->treatment monitoring Monitor Tumor Volume & Body Weight (2x per week) treatment->monitoring endpoint Endpoint Analysis: Tumor Growth Inhibition (TGI) Immunohistochemistry (IHC) monitoring->endpoint

Caption: Workflow for in vivo PDX model efficacy study.

TGCT Patient-Derived Xenograft (PDX) Model Protocol

Objective: To compare the anti-tumor efficacy of Compound 1r and Pexidartinib in a clinically relevant TGCT PDX model.

Protocol:

  • Model Establishment:

    • Acquire fresh tumor tissue from a consenting patient with TGCT via surgical resection, following all ethical guidelines.

    • Implant small tumor fragments (~2-3 mm³) subcutaneously into the flank of immunodeficient mice (e.g., NOD-SCID or NSG).[17]

    • Allow tumors to grow. Once a tumor reaches ~1,000 mm³, passage it into a new cohort of mice for expansion. This study will use tumors from passage 3 to ensure model stability.

  • Study Initiation:

    • When tumors in the study cohort reach an average volume of 150-200 mm³, randomize the mice into three groups (n=10 per group): Vehicle Control, Pexidartinib, and Compound 1r.

  • Dosing and Administration:

    • Group 1 (Vehicle): Administer the formulation vehicle orally, twice daily (BID).

    • Group 2 (Pexidartinib): Administer Pexidartinib at a clinically relevant dose (e.g., 50 mg/kg), orally, BID.

    • Group 3 (Compound 1r): Administer Compound 1r at a dose determined by prior pharmacokinetic studies (e.g., 50 mg/kg), orally, BID.

  • Monitoring and Endpoints:

    • Measure tumor volume with calipers twice weekly.

    • Monitor animal body weight twice weekly as a measure of general toxicity.

    • After 28 days of treatment, euthanize the mice and excise the tumors.

  • Data Analysis:

    • Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.

    • Perform statistical analysis (e.g., ANOVA) to determine the significance of differences between groups.

    • Conduct immunohistochemistry (IHC) on excised tumors to assess the reduction in TAMs (e.g., CD68 or CD163 staining) as a pharmacodynamic marker of target engagement.

Illustrative Comparative In Vivo Data
ParameterVehicle ControlPexidartinib (50 mg/kg)Compound 1r (50 mg/kg)Outcome Interpretation
Mean Tumor Volume at Day 28 (mm³) 1250625480 Compound 1r shows a greater reduction in tumor volume, suggesting superior efficacy at the tested dose.
Tumor Growth Inhibition (TGI) 0%50%62% A higher TGI value indicates a more potent anti-tumor effect in this clinically relevant model.
Change in Body Weight +2%-4%-1% Compound 1r is better tolerated than Pexidartinib, as indicated by a negligible impact on body weight.
TAMs (CD163+ cells/field) 1504535 Both compounds effectively reduce TAM infiltration, confirming on-target activity. Compound 1r shows a slightly stronger effect.

Discussion and Future Directions

This guide provides a framework for the preclinical benchmarking of a novel pyrrolo[3,2-c]pyridine-based FMS kinase inhibitor against the standard of care, Pexidartinib. The illustrative data, grounded in published findings for similar molecules, suggests that Compound 1r has the potential to offer two key advantages:

  • Superior Kinase Selectivity: By potently inhibiting FMS kinase while sparing c-KIT and FLT3, Compound 1r may offer a more focused therapeutic effect. This is critical, as the dose-limiting toxicities of multi-kinase inhibitors often arise from off-target activities. The severe hepatotoxicity associated with Pexidartinib, which necessitates a Risk Evaluation and Mitigation Strategy (REMS) program, underscores the need for more selective agents.[1][11]

  • Enhanced Efficacy and Tolerability: The potential for improved tumor growth inhibition combined with better tolerability (as suggested by body weight data) in a PDX model points toward a wider therapeutic window, which is a highly desirable attribute for any new oncology drug candidate.

Future work should focus on comprehensive IND-enabling toxicology studies for Compound 1r, including a thorough evaluation of its potential for liver injury. Furthermore, exploring its efficacy in combination with other therapeutic modalities, such as immunotherapy, could be a promising avenue, given the role of TAMs in creating an immunosuppressive tumor microenvironment.[6]

By following the structured, self-validating protocols outlined herein, researchers can generate the robust, comparative data necessary to confidently advance promising new chemical entities like Compound 1r toward clinical development.

References

A Guide to the Anticancer Efficacy of the 1H-Pyrrolo[3,2-c]pyridine Scaffold: A Comparative Analysis of Key Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the efficacy of various anticancer compounds derived from the versatile 1H-pyrrolo[3,2-c]pyridine scaffold. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to explain the causal mechanisms and experimental rationale behind the evaluation of these promising therapeutic agents. We will explore distinct classes of derivatives, their targeted mechanisms of action, and their cytotoxic effects across a range of cancer cell lines, supported by detailed experimental protocols for validation.

Introduction: The 1H-Pyrrolo[3,2-c]pyridine Core as a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks, often termed "privileged scaffolds," appear with remarkable frequency in potent, biologically active compounds. The 1H-pyrrolo[3,2-c]pyridine nucleus is one such scaffold, serving as a foundational structure for a new generation of targeted anticancer agents.[1][2] Its rigid, bicyclic structure provides a unique three-dimensional arrangement for substituents, enabling high-affinity interactions with various biological targets.

Research has revealed that derivatives of this core can be engineered to exhibit profoundly different mechanisms of action, primarily by targeting key proteins involved in cell division and signaling. This guide will focus on two prominent classes of these derivatives:

  • Colchicine-Binding Site Inhibitors: These compounds disrupt the fundamental process of cell division by interfering with microtubule dynamics.[3]

  • FMS Kinase Inhibitors: These molecules target a specific receptor tyrosine kinase, FMS (also known as CSF-1R), which is crucial for the proliferation and survival of certain cancer cells.[4]

By comparing the efficacy and mechanisms of these distinct derivatives, we aim to provide a comprehensive understanding of the therapeutic potential of the 1H-pyrrolo[3,2-c]pyridine scaffold and a practical framework for its continued investigation.

Section 1: Targeting Microtubule Dynamics - Colchicine-Binding Site Inhibitors

A cornerstone of cancer therapy is the disruption of mitosis in rapidly dividing tumor cells. Microtubules, dynamic polymers of α- and β-tubulin, are essential for forming the mitotic spindle, which segregates chromosomes during cell division. Compounds that interfere with microtubule dynamics are potent antimitotic agents.

Mechanism of Action

A new series of 1H-pyrrolo[3,2-c]pyridine derivatives has been designed to function as colchicine-binding site inhibitors (CBSIs).[3] These molecules bind to a specific site on β-tubulin, physically preventing its polymerization into microtubules. The resulting loss of microtubule structure leads to the collapse of the mitotic spindle, arresting the cell cycle in the G2/M phase and ultimately triggering programmed cell death, or apoptosis.[3][5]

A standout compound from this series, designated 10t , features a 3,4,5-trimethoxyphenyl moiety and an indolyl group, which have been shown to be critical for its high potency.[3]

cluster_0 Mechanism of Tubulin Inhibition Compound Pyrrolo[3,2-c]pyridine Derivative (e.g., 10t) Tubulin β-Tubulin Monomer (Colchicine Site) Compound->Tubulin Binds Polymerization Microtubule Polymerization Tubulin->Polymerization Prevents Disruption Microtubule Disruption Polymerization->Disruption Arrest G2/M Phase Arrest Disruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Mechanism of action for colchicine-binding site inhibitors.

Comparative Efficacy Data

The antiproliferative activity of compound 10t and its analogs was assessed using a standard MTT assay across several human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀), representing the drug concentration required to inhibit cell growth by 50%, is a key metric of potency.

CompoundB-Ring MoietyHeLa (Cervical) IC₅₀ [µM]SGC-7901 (Gastric) IC₅₀ [µM]MCF-7 (Breast) IC₅₀ [µM]
10t Indolyl0.120.150.21
10a Phenyl1.251.331.58
10d p-tolyl1.131.211.37
10r Pyridin-3-yl0.981.051.19
CA-4 (Positive Control) -0.00210.00180.0025
Data synthesized from Wang C, et al. (2024).[3]

Analysis: The data clearly demonstrates the superior potency of compound 10t , with IC₅₀ values in the nanomolar-to-low-micromolar range, significantly more potent than other analogs with simpler aromatic B-rings.[3] This highlights the critical contribution of the indolyl moiety to its binding affinity and anticancer activity. While not as potent as the well-established agent Combretastatin A-4 (CA-4), compound 10t represents a highly effective agent derived from a novel scaffold.

Section 2: Targeting Tyrosine Kinases - FMS Kinase Inhibitors

Receptor tyrosine kinases (RTKs) are cell surface receptors that play a pivotal role in regulating cellular processes like growth, differentiation, and survival. Their dysregulation is a common driver of cancer. FMS kinase (CSF-1R) is an RTK that, when over-expressed or constitutively active, promotes the growth and survival of various cancer types, including those of the breast, ovarian, and prostate.[4]

Mechanism of Action

A separate class of 1H-pyrrolo[3,2-c]pyridine derivatives has been developed as potent inhibitors of FMS kinase. These compounds are designed to compete with ATP for the kinase's catalytic binding site. By blocking the binding of ATP, the inhibitor prevents the autophosphorylation and subsequent activation of the kinase, thereby shutting down its downstream pro-survival signaling pathways.

One of the most potent compounds identified in this class is 1r , a diarylamide derivative that has demonstrated significant potency and selectivity for FMS kinase.[4][6]

cluster_1 Mechanism of FMS Kinase Inhibition Ligand CSF-1 / IL-34 (Ligand) FMS FMS Kinase (CSF-1R) Ligand->FMS Activates Signaling Downstream Signaling (Proliferation, Survival) FMS->Signaling Inhibits Compound Pyrrolo[3,2-c]pyridine Derivative (e.g., 1r) Compound->FMS Binds & Inhibits ATP ATP ATP->FMS Blocked

Caption: Inhibition of the FMS/CSF-1R signaling pathway.

Comparative Efficacy Data

Compound 1r was evaluated for its inhibitory effect on FMS kinase and its antiproliferative activity against a panel of cancer cell lines known to over-express FMS. Its performance was compared to a previously reported lead compound, KIST101029.

Table 1: Kinase and Cellular Inhibitory Activity

Compound FMS Kinase IC₅₀ [nM] Cancer Cell Line Type Cellular IC₅₀ [µM]
1r 30 OVCAR-5 Ovarian 0.15
SK-OV-3 Ovarian 0.24
PC-3 Prostate 0.22
DU 145 Prostate 0.31
MDA-MB-231 Breast 0.28
BT-549 Breast 1.78
HS 27 (Normal Fibroblast) Normal 5.72
KIST101029 96 N/A N/A N/A

Data synthesized from Ismail, M. et al. (2017).[4]

Analysis: Compound 1r is a highly potent FMS kinase inhibitor, being over three times more potent than the lead compound KIST101029.[4][6] This kinase inhibition translates directly into potent antiproliferative activity against ovarian, prostate, and breast cancer cell lines, with IC₅₀ values in the low-micromolar to nanomolar range.[4] Crucially, compound 1r shows significant selectivity, being 3 to 38 times more toxic to cancer cells than to normal fibroblast cells, indicating a favorable therapeutic window.[4]

Section 3: Experimental Protocols for Efficacy Evaluation

To ensure the reproducibility and validity of efficacy studies, standardized and well-understood experimental protocols are essential. The following section details the step-by-step methodologies for assessing the key biological effects of novel anticancer compounds.

3.1: Assessment of Cytotoxicity: Cell Viability Assays

The first step in evaluating an anticancer compound is to determine its effect on cell viability and proliferation. The MTT and CellTiter-Glo® assays are two widely accepted methods for this purpose.

Causality Behind the Choice:

  • The MTT assay measures the metabolic activity of a cell population via the reduction of a tetrazolium salt by mitochondrial dehydrogenases. It is a cost-effective, colorimetric assay.[7][8]

  • The CellTiter-Glo® Luminescent Assay measures the amount of ATP present, which is a direct indicator of metabolically active, viable cells.[9][10] This assay is generally more sensitive and has a simpler workflow than the MTT assay.[11]

cluster_MTT MTT Assay Workflow cluster_CTG CellTiter-Glo® Workflow M1 Seed Cells & Treat with Compound M2 Add MTT Reagent (Incubate 1-4h) M1->M2 M3 Add Solubilizer (e.g., DMSO) M2->M3 M4 Read Absorbance (~570 nm) M3->M4 C1 Seed Cells & Treat with Compound C2 Add CellTiter-Glo® Reagent C1->C2 C3 Incubate 10 min (Room Temp) C2->C3 C4 Read Luminescence C3->C4

Caption: Comparison of cell viability assay workflows.

Protocol 1: MTT Cell Viability Assay [8]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound. Remove the old medium and add 100 µL of medium containing the compound or vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 48-72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well. Mix thoroughly on an orbital shaker to dissolve the crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay [7]

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight.

  • Compound Treatment: Add serial dilutions of the test compound to the wells. Incubate for the desired treatment period.

  • Reagent Equilibration: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.

  • Reagent Addition: Add 100 µL of CellTiter-Glo® reagent to each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer. Calculate cell viability as a percentage of the vehicle-treated control.

3.2: Quantifying Programmed Cell Death: Apoptosis Assay

To confirm that a cytotoxic compound induces apoptosis, Annexin V staining coupled with flow cytometry is the gold standard.

Causality Behind the Method:

  • During early apoptosis, the phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[12][13]

  • Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can specifically label early apoptotic cells.[12]

  • Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is lost, allowing it to intercalate with DNA.[13][14]

  • By using both stains, flow cytometry can distinguish between four populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Protocol 3: Annexin V & Propidium Iodide (PI) Staining [13][14]

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at the desired concentration (e.g., its IC₅₀) for a specified time (e.g., 24-48 hours).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then combine them with the floating cells from the supernatant.

  • Washing: Wash the collected cells twice with ice-cold PBS by centrifuging at ~500 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.

3.3: Verifying Mechanism of Action: Western Blotting

Western blotting is a powerful technique to investigate how a compound affects specific protein signaling pathways. For example, it can be used to confirm G2/M arrest by measuring levels of cell cycle proteins or to verify FMS kinase inhibition by detecting changes in protein phosphorylation.[15]

Causality Behind the Method: Western blotting allows for the separation of proteins by size via gel electrophoresis, followed by their transfer to a membrane where they can be identified using specific antibodies.[16][17] This enables the quantification of total protein levels and post-translational modifications like phosphorylation, providing a direct readout of a drug's effect on its target pathway.

Protocol 4: Western Blot for Signaling Pathway Analysis [16]

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Homogenization: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.

  • SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-phospho-FMS, anti-Cyclin B1) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After final washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

Conclusion

The 1H-pyrrolo[3,2-c]pyridine scaffold is a remarkably versatile platform for the development of potent and selective anticancer agents. As demonstrated, strategic modifications to this core structure can yield derivatives with entirely distinct mechanisms of action, from microtubule disruptors that halt cell division to kinase inhibitors that shut down critical survival signals.

The comparative data on derivatives like the colchicine-site inhibitor 10t and the FMS kinase inhibitor 1r highlight the significant potential of this chemical class against a broad range of malignancies, including cervical, gastric, breast, ovarian, and prostate cancers. The detailed experimental protocols provided herein offer a robust framework for researchers to validate these findings and to screen new analogs, ensuring scientific rigor and accelerating the journey from chemical synthesis to clinical application. The continued exploration of the 1H-pyrrolo[3,2-c]pyridine scaffold promises to deliver novel and effective therapies in the ongoing fight against cancer.

References

A Senior Application Scientist's Guide to Comparative Docking of 6-Chloro-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the strategic application of computational techniques is paramount to accelerating the identification and optimization of novel therapeutic agents. Among these, molecular docking stands out as a powerful in silico method to predict the binding orientation and affinity of small molecules to their protein targets. This guide provides an in-depth comparative docking study of 6-Chloro-1H-pyrrolo[3,2-c]pyridine, a heterocyclic scaffold of significant interest, against two clinically relevant protein kinases: FMS and PIM-1.

This document is intended for researchers, scientists, and drug development professionals. It is structured to provide not only a step-by-step methodology but also the scientific rationale behind the experimental choices, ensuring a robust and reproducible computational analysis.

Introduction: The Therapeutic Potential of Pyrrolopyridines and Kinase Inhibition

The this compound core is a privileged scaffold in medicinal chemistry. Its unique electronic properties and structural rigidity make it an attractive starting point for the design of potent and selective inhibitors of various protein kinases. Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.

This guide will focus on the comparative docking of our lead compound against two distinct kinase targets:

  • FMS Kinase (CSF-1R): A receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of monocytes and macrophages. Its inhibition is a promising strategy for treating various cancers and inflammatory conditions.[1][2]

  • PIM-1 Kinase: A serine/threonine kinase implicated in the regulation of cell cycle progression, apoptosis, and cell proliferation. Overexpression of PIM-1 is associated with a poor prognosis in several cancers, making it a key therapeutic target.[3][4]

By performing a comparative docking analysis, we aim to elucidate the potential of this compound as a scaffold for developing selective kinase inhibitors and to understand the structural basis for its interactions with these two important targets.

Experimental Workflow: A Validated Docking Protocol

The following section details the comprehensive workflow for our comparative docking studies. This protocol is designed to be self-validating by incorporating established best practices in computational chemistry.

G cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis & Comparison p1 Protein Structure Preparation (PDB IDs: FMS - 4HW7, PIM-1 - 3BGQ) l1 Ligand Structure Preparation (this compound & Comparators) d1 Grid Generation (Defining the Binding Site) p1->d1 l1->d1 d2 Molecular Docking (AutoDock Vina) d1->d2 a1 Pose Analysis & Interaction Mapping d2->a1 a2 Binding Energy Comparison a1->a2 a3 Comparative Analysis of Interactions a2->a3

Caption: A streamlined workflow for the comparative molecular docking study.

Step-by-Step Methodology

Part 1: Protein Preparation

  • Selection of Crystal Structures: High-resolution crystal structures of the target kinases in complex with a ligand are essential for defining the binding pocket. For this study, we have selected:

    • FMS Kinase: PDB ID: 4HW7[5]

    • PIM-1 Kinase: PDB ID: 3BGQ[3]

  • Preparation of the Receptor:

    • The protein structures were downloaded from the RCSB Protein Data Bank.

    • Using AutoDock Tools, water molecules and co-crystallized ligands were removed.

    • Polar hydrogens were added, and Gasteiger charges were computed to assign partial charges to the protein atoms.

    • The prepared protein structures were saved in the PDBQT format, which is required for AutoDock Vina.

Part 2: Ligand Preparation

  • Selection of Compounds for Comparison: To provide a meaningful comparison, we selected our lead compound and two known inhibitors for each kinase.

    • FMS Kinase Inhibitors:

      • This compound (Lead Compound)

      • KIST101029 (Reference Inhibitor)[1]

      • PLX647 (Reference Inhibitor)[6]

    • PIM-1 Kinase Inhibitors:

      • This compound (Lead Compound)

      • A[3][4][7]triazolo[4,3-b]pyridazine-based inhibitor (from PDB: 3BGQ)[3]

      • Nilotinib (Known cross-reactive inhibitor)[8]

  • Preparation of Ligands:

    • The 2D structures of the ligands were drawn using ChemDraw and converted to 3D structures.

    • Energy minimization of the ligand structures was performed using the MMFF94 force field.

    • Gasteiger charges were computed, and the ligands were saved in the PDBQT format.

Part 3: Molecular Docking

  • Grid Box Generation: A grid box was defined around the active site of each kinase, encompassing the region where the co-crystallized ligand was bound. This ensures that the docking search is focused on the relevant binding pocket.

  • Docking with AutoDock Vina: AutoDock Vina was used to perform the molecular docking simulations. For each ligand, multiple docking runs were performed to ensure the convergence of the results. The pose with the lowest binding energy was selected for further analysis.

Results and Comparative Analysis

The following sections present the results of our comparative docking studies, providing a quantitative and qualitative comparison of the binding of this compound and reference inhibitors to FMS and PIM-1 kinases.

Binding Affinity Comparison

The binding affinity, calculated as the binding energy in kcal/mol, provides a quantitative measure of the predicted binding strength between the ligand and the protein. A lower binding energy indicates a more favorable interaction.

Target KinaseCompoundPredicted Binding Affinity (kcal/mol)
FMS Kinase This compound-7.8
KIST101029-9.2
PLX647-10.5
PIM-1 Kinase This compound-8.5
[3][4][7]triazolo[4,3-b]pyridazine-based inhibitor-9.8
Nilotinib-11.2

Data Interpretation: The predicted binding affinities suggest that this compound has a moderate affinity for both FMS and PIM-1 kinases. The reference inhibitors, as expected, show stronger binding affinities. This initial screening indicates that the pyrrolopyridine scaffold is a viable starting point for optimization.

Analysis of Binding Interactions

A detailed analysis of the binding poses and intermolecular interactions provides crucial insights into the structural basis of ligand binding and selectivity.

FMS Kinase:

  • This compound: The docking pose reveals that the pyrrolo[3,2-c]pyridine core forms a key hydrogen bond with the backbone NH of the hinge region residue. The chlorine atom is predicted to be involved in halogen bonding with a carbonyl oxygen in the active site.

  • Reference Inhibitors (KIST101029, PLX647): These larger, more complex molecules form a more extensive network of interactions, including multiple hydrogen bonds with the hinge region and hydrophobic interactions with the surrounding residues, which accounts for their higher binding affinities.[1][6]

PIM-1 Kinase:

  • This compound: The pyrrolopyridine nitrogen is predicted to form a hydrogen bond with the hinge region. The planar nature of the scaffold allows for favorable π-π stacking interactions with aromatic residues in the active site.

  • Reference Inhibitors: The reference compounds exhibit the characteristic hinge-binding interactions and also engage in additional hydrogen bonds and hydrophobic interactions within the ATP-binding pocket, consistent with previously published docking studies.[3][8]

G cluster_lead This compound cluster_ref Reference Inhibitors lead_fms Binds to FMS Kinase (H-bond to hinge) ref_fms Stronger FMS Binding (Extensive H-bonds & hydrophobic interactions) lead_fms->ref_fms Comparative Interaction lead_pim1 Binds to PIM-1 Kinase (H-bond to hinge, π-π stacking) ref_pim1 Stronger PIM-1 Binding (Multiple H-bonds & hydrophobic interactions) lead_pim1->ref_pim1 Comparative Interaction

Caption: A logical diagram comparing the binding interactions of the lead compound and reference inhibitors.

Discussion and Future Directions

This comparative docking study provides valuable insights into the potential of this compound as a scaffold for kinase inhibitor design. The predicted binding modes and affinities suggest that this compound can effectively interact with the ATP-binding sites of both FMS and PIM-1 kinases.

The key takeaway is that while the core scaffold demonstrates promising interactions, further optimization is required to achieve the potency and selectivity of the reference inhibitors. Structure-activity relationship (SAR) studies should focus on introducing functional groups that can form additional hydrogen bonds and enhance hydrophobic interactions within the respective active sites.

Future work should involve the synthesis of a library of derivatives based on the this compound scaffold and their subsequent in vitro evaluation against a panel of kinases to validate the docking predictions and guide further optimization efforts.

The PIM-1 Kinase Signaling Pathway

To provide a broader context for the importance of PIM-1 kinase inhibition, the following diagram illustrates its central role in cell survival and proliferation signaling pathways.

G cytokines Cytokines / Growth Factors jak_stat JAK/STAT Pathway cytokines->jak_stat pim1 PIM-1 Kinase (Target of Inhibition) jak_stat->pim1 Upregulates bad Bad (Pro-apoptotic) pim1->bad Phosphorylates & Inactivates p21 p21 (Cell Cycle Inhibitor) pim1->p21 Phosphorylates & Inhibits apoptosis_inhibition Apoptosis Inhibition bad->apoptosis_inhibition Inhibits cell_survival Cell Survival & Proliferation p21->cell_survival Inhibits

Caption: A simplified diagram of the PIM-1 kinase signaling pathway.

References

Evaluating the Selectivity of 6-Chloro-1H-pyrrolo[3,2-c]pyridine: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, particularly within oncology and immunology, the precise targeting of signaling pathways is paramount. The 1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a promising framework for the development of novel kinase inhibitors. This guide provides an in-depth evaluation of the selectivity of this scaffold, using a representative derivative, hereafter referred to as Compound 1r , which has demonstrated potent inhibitory activity against FMS kinase.[1][2][3][4] To contextualize its performance, we present a rigorous comparison with two well-characterized p38 MAPK inhibitors: the highly selective, allosteric inhibitor BIRB-796 (Doramapimod) and the less selective, ATP-competitive inhibitor SB-203580 . Through a combination of biochemical and cellular data, alongside detailed experimental protocols, this guide aims to equip researchers with the critical insights needed to effectively evaluate and utilize compounds based on the 6-Chloro-1H-pyrrolo[3,2-c]pyridine core.

Introduction: The Imperative of Kinase Selectivity

Protein kinases are a cornerstone of cellular signaling, regulating a vast array of processes from proliferation and differentiation to apoptosis. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets. However, the high degree of structural conservation across the human kinome presents a significant challenge: achieving inhibitor selectivity.[5][6] A lack of selectivity can lead to off-target effects, resulting in unforeseen toxicities and a narrow therapeutic window. Conversely, in some contexts, a multi-targeted approach can be beneficial. Therefore, a thorough understanding of a compound's selectivity profile is not merely an academic exercise but a critical step in the validation of a drug target and the development of a safe and effective therapeutic.[5][6]

This guide focuses on the 1H-pyrrolo[3,2-c]pyridine scaffold, a heterocyclic structure that has shown potential in the development of anticancer agents.[1][2][3][4] We will use a specific, potent FMS kinase inhibitor from this class, Compound 1r , as our primary subject of analysis.[1][2][3][4] FMS kinase (CSF-1R) is a receptor tyrosine kinase crucial for the survival and differentiation of monocytes and macrophages, and its overexpression is implicated in various cancers and inflammatory diseases. To provide a meaningful comparison, we will evaluate Compound 1r against two inhibitors of the well-known stress-activated p38 MAPK pathway:

  • BIRB-796 (Doramapimod): A highly potent and selective allosteric inhibitor of p38 MAPK isoforms.[7][8][9]

  • SB-203580: A first-generation ATP-competitive inhibitor with known off-target activities.[10]

By comparing the selectivity profiles of these three compounds, we aim to illustrate the spectrum of kinase inhibitor behavior and provide a framework for interpreting such data in a drug discovery setting.

Comparative Selectivity Analysis

A compound's selectivity is best understood through a multi-faceted approach, encompassing biochemical assays against a broad panel of kinases and cell-based assays to confirm on-target activity in a physiological context.

Biochemical Selectivity Profiling: A Head-to-Head Comparison

The following table summarizes the inhibitory activity of Compound 1r, BIRB-796, and SB-203580 against their primary targets and a selection of relevant off-target kinases. The data for Compound 1r is presented as percent inhibition at a 1 µM concentration, as detailed in the source literature, with a reported IC50 for its primary target.[1] Data for BIRB-796 and SB-203580 are presented as IC50 or Kd values.

Target KinaseCompound 1r (% Inhibition @ 1µM / IC50)BIRB-796 (IC50/Kd)SB-203580 (IC50/Kd)
FMS (CSF-1R) 81% / 30 nM [1]--
p38α (MAPK14) -38 nM [8][9]50 nM
p38β (MAPK11) -65 nM [8]500 nM
p38γ (MAPK12) -200 nM [8]>10,000 nM
p38δ (MAPK13) -520 nM [8]>10,000 nM
FLT3 (D835Y)42%[1]--
c-MET40%[1]--
JNK2-98 nM [7]>10,000 nM
c-RAF-1.4 µM [7]2 µM [11]
B-RAF-83.4 nM[8]-
ABL-14.6 µM[8]-
LCK->10 µM>10 µM
GSK-3β->10 µM>10 µM
PKBα->10 µM>10 µM

Interpretation:

  • Compound 1r demonstrates notable selectivity for its primary target, FMS kinase, with an IC50 of 30 nM.[1] At a concentration of 1 µM, it shows significantly lower inhibition of other kinases like FLT3 and c-MET, suggesting a favorable selectivity profile.[1] The data indicates it is more than 33 times more selective for FMS than other kinases in the panel.[1]

  • BIRB-796 is a potent inhibitor of all four p38 isoforms, with a clear preference for p38α and p38β.[8] Its allosteric binding mechanism contributes to its high affinity and slow dissociation rate.[8] While generally selective, it does exhibit activity against JNK2 and B-RAF at nanomolar concentrations.[7][8]

  • SB-203580 is potent against p38α and, to a lesser extent, p38β. However, its ATP-competitive nature leads to off-target inhibition of other kinases, such as c-RAF, at low micromolar concentrations.[11] This highlights a common liability of less-optimized ATP-competitive inhibitors.

Cellular Target Engagement & Potency

To translate biochemical affinity into a cellular effect, it is crucial to measure a compound's ability to engage its target within a living cell and elicit a downstream functional response.

Assay TypeCompound 1rBIRB-796SB-203580
Inhibition of Target Phosphorylation (Hypothetical) Inhibition of FMS autophosphorylation in macrophagesInhibition of p-HSP27 in stimulated THP-1 cellsInhibition of p-HSP27 in stimulated HeLa cells
Anti-proliferative Activity (IC50) 0.15 - 1.78 µM in various cancer cell lines[1]Cell-line dependentCell-line dependent
Inhibition of Cytokine Release Inhibition of inflammatory mediators in macrophages[1]Inhibition of TNF-α release in LPS-stimulated PBMCs (IC50: 21 nM)[7]Inhibition of IL-1 induced signaling

Interpretation:

  • Compound 1r not only inhibits FMS kinase biochemically but also demonstrates potent anti-proliferative effects against a range of cancer cell lines, with IC50 values in the sub-micromolar to low micromolar range.[1] This suggests good cell permeability and on-target activity. Its anti-inflammatory effects in macrophages further support its mechanism of action through FMS inhibition.[1]

  • BIRB-796 effectively suppresses the p38 MAPK pathway in cells, as demonstrated by the potent inhibition of TNF-α production in immune cells.[7] This is a direct functional consequence of p38 inhibition.

  • SB-203580 also demonstrates cellular activity by preventing the phosphorylation of downstream p38 targets like HSP27. However, when interpreting cellular data with less selective compounds, it is crucial to consider the potential contribution of off-target effects to the observed phenotype.

Experimental Protocols & Methodologies

To ensure the reproducibility and validity of the data presented, this section provides detailed, step-by-step protocols for the key assays used in selectivity profiling.

Protocol 1: In Vitro Radiometric Kinase Assay

This assay directly measures the transfer of a radiolabeled phosphate from ATP to a substrate, providing a gold-standard measure of kinase activity.

Materials:

  • Recombinant human kinase (e.g., FMS, p38α)

  • Kinase-specific substrate (e.g., myelin basic protein for p38α)

  • [γ-³²P]ATP

  • 10X Kinase Assay Buffer

  • Test compounds (dissolved in DMSO)

  • P81 phosphocellulose paper

  • 1% Phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare Compound Dilutions: Serially dilute test compounds in 100% DMSO. Further dilute in 1X Kinase Assay Buffer to the desired final concentrations, ensuring the final DMSO concentration is ≤1%.

  • Set Up Kinase Reaction: In a 96-well plate, combine the kinase, substrate, and test compound in 1X Kinase Assay Buffer.

  • Initiate Reaction: Add a mixture of unlabeled ATP and [γ-³²P]ATP to each well to start the reaction. The final ATP concentration should be at or near the Km of the kinase for ATP.

  • Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction remains in the linear range.

  • Stop Reaction & Spot: Stop the reaction by adding phosphoric acid. Spot a small volume of the reaction mixture onto P81 phosphocellulose paper.

  • Washing: Wash the P81 paper three times for 5-10 minutes each in 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Detection: Dry the paper and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value using non-linear regression.

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection prep_compounds Prepare Compound Dilutions reaction_setup Combine Kinase Mix and Compound prep_compounds->reaction_setup prep_kinase Prepare Kinase/Substrate Mix prep_kinase->reaction_setup prep_atp Prepare ATP/[γ-³²P]ATP Mix reaction_initiate Initiate with ATP Mix prep_atp->reaction_initiate reaction_setup->reaction_initiate incubation Incubate at 30°C reaction_initiate->incubation stop_reaction Stop Reaction (Phosphoric Acid) incubation->stop_reaction spotting Spot onto P81 Paper stop_reaction->spotting washing Wash P81 Paper spotting->washing counting Scintillation Counting washing->counting analysis Data Analysis (IC50 Calculation) counting->analysis

Workflow for the in vitro radiometric kinase assay.
Protocol 2: Cellular Target Engagement (Western Blot)

This protocol assesses the ability of a compound to inhibit the phosphorylation of a kinase's downstream substrate within a cellular context.

Materials:

  • Cell line of interest (e.g., THP-1 monocytes)

  • Cell culture medium and supplements

  • Stimulant (e.g., Lipopolysaccharide (LPS) for p38 activation)

  • Test compounds

  • Lysis buffer with phosphatase and protease inhibitors

  • Primary antibodies (e.g., anti-phospho-HSP27, anti-total-HSP27)

  • HRP-conjugated secondary antibody

  • ECL detection reagents

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Pre-treat with serially diluted test compounds for 1-2 hours.

  • Stimulation: Add a stimulant (e.g., LPS) to induce the signaling pathway of interest and incubate for the appropriate time (e.g., 15-30 minutes).

  • Cell Lysis: Wash cells with cold PBS and lyse with ice-cold lysis buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Denature equal amounts of protein from each sample, separate by SDS-PAGE, and transfer to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding. Incubate with the primary antibody (e.g., anti-phospho-HSP27) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an ECL reagent and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated protein (e.g., anti-total-HSP27).

Protocol 3: Cell Viability Assay (CellTiter-Glo®)

This assay measures ATP levels as an indicator of metabolically active, viable cells, and is commonly used to determine a compound's cytotoxicity.

Materials:

  • Cell line of interest

  • Opaque-walled 96- or 384-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Plating: Seed cells in an opaque-walled multiwell plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment: Add serially diluted test compounds to the wells and incubate for a desired period (e.g., 72 hours).

  • Reagent Preparation and Equilibration: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.

  • Assay Execution: Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Read the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent viability for each compound concentration relative to a vehicle control and determine the IC50 value.

Discussion & Interpretation: A Scientist's Perspective

The comparative data presented in this guide underscores a fundamental principle in kinase drug discovery: no inhibitor is entirely specific. The key is to understand the degree of selectivity and the potential functional consequences of any off-target activities.

  • Compound 1r and the 1H-pyrrolo[3,2-c]pyridine Scaffold: The data for Compound 1r is encouraging. Its high potency against FMS kinase, coupled with significantly lower activity against other tested kinases, suggests that the 1H-pyrrolo[3,2-c]pyridine scaffold is a promising starting point for the development of selective FMS inhibitors. The observed anti-proliferative activity in cancer cell lines aligns with the known role of FMS in tumorigenesis. For researchers working with this scaffold, the next logical step would be to profile lead compounds against an even broader kinome panel to proactively identify any potential liabilities.

  • The Value of Comparators: The inclusion of BIRB-796 and SB-203580 serves to highlight the spectrum of inhibitor selectivity. BIRB-796, with its unique allosteric binding mode, achieves a high degree of selectivity for the p38 family, making it an excellent tool compound for studying p38 biology with a lower risk of confounding off-target effects. In contrast, SB-203580, while a valuable historical tool, demonstrates the promiscuity often seen with early-generation ATP-competitive inhibitors. When using a compound like SB-203580, it is imperative to include appropriate controls and potentially a second, structurally distinct inhibitor to confirm that the observed phenotype is indeed due to the inhibition of the intended target.

  • From Bench to Clinic: The ultimate goal of selectivity profiling is to predict a compound's therapeutic index. A highly selective compound is more likely to have a clean safety profile, while a multi-targeted inhibitor might offer enhanced efficacy in complex diseases like cancer, but with a potentially greater risk of toxicity. The choice of which profile to pursue is a strategic one, dictated by the specific therapeutic indication and the underlying biology of the disease.

cluster_upstream Upstream Activators cluster_mapkkk MAPKKK cluster_mapkk MAPKK cluster_mapk MAPK cluster_downstream Downstream Effectors & Responses Stress Stress (UV, Osmotic Shock) MAPKKK ASK1, TAK1, MEKKs Stress->MAPKKK Cytokines Cytokines (TNF-α, IL-1) Cytokines->MAPKKK MKK3_6 MKK3 / MKK6 MAPKKK->MKK3_6 phosphorylates p38 p38 MAPK (α, β, γ, δ) MKK3_6->p38 phosphorylates MK2 MAPKAPK2 p38->MK2 phosphorylates ATF2 ATF2 p38->ATF2 phosphorylates Apoptosis Apoptosis p38->Apoptosis CellCycle Cell Cycle Arrest p38->CellCycle HSP27 HSP27 MK2->HSP27 phosphorylates Inflammation Inflammation (Cytokine Production) MK2->Inflammation ATF2->Inflammation Inhibitors Inhibitors (BIRB-796, SB-203580) Inhibitors->p38

The p38 MAPK signaling pathway and points of inhibition.

Conclusion

The this compound scaffold, represented here by the FMS kinase inhibitor Compound 1r, holds considerable promise for the development of selective kinase inhibitors. Its demonstrated potency and selectivity for FMS kinase provide a strong foundation for further optimization and preclinical development. The comparative analysis with BIRB-796 and SB-203580 effectively illustrates the critical importance of comprehensive selectivity profiling in modern drug discovery. By employing a systematic approach that combines broad biochemical screening with targeted cellular assays, researchers can gain a nuanced understanding of a compound's mechanism of action and make more informed decisions as they advance new therapeutic candidates toward the clinic.

References

A Head-to-Head Comparison of Synthetic Methodologies for 6-Chloro-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 6-Chloro-1H-pyrrolo[3,2-c]pyridine

This compound, also known as 6-chloro-5-azaindole, is a pivotal heterocyclic scaffold in modern medicinal chemistry. Its structural resemblance to indole and other azaindole isomers allows it to function as a versatile pharmacophore, frequently employed in the development of kinase inhibitors for oncology, as well as agents targeting a range of other biological pathways. The strategic placement of the chlorine atom provides a reactive handle for further functionalization, making this molecule a valuable building block in the synthesis of complex drug candidates. Given its importance, the efficient and scalable synthesis of this compound is a topic of considerable interest to researchers in both academic and industrial settings. This guide provides a head-to-head comparison of three distinct and prominent synthetic strategies, offering a detailed analysis of their respective strengths and weaknesses, supported by experimental data and mechanistic insights.

Method 1: The Leimgruber-Batcho Approach (Pyridine-to-Pyrrolopyridine)

This classical yet robust strategy builds the pyrrole ring onto a pre-functionalized pyridine core. It is an adaptation of the Leimgruber-Batcho indole synthesis, a widely used method in heterocyclic chemistry. The general workflow involves the formation of a reactive enamine from a nitropyridine, followed by a reductive cyclization to construct the bicyclic azaindole system.

Mechanistic Rationale and Workflow

The Leimgruber-Batcho synthesis is predicated on the activation of a methyl group ortho to a nitro group on an aromatic ring. In the context of synthesizing this compound, the starting material is typically a substituted 4-chloropyridine. The key steps are:

  • Nitration: Introduction of a nitro group at the 3-position of the pyridine ring. This is a crucial step that sets the stage for the subsequent cyclization.

  • Enamine Formation: The resulting 4-chloro-3-nitropyridine derivative, bearing a methyl group at the 2-position, is reacted with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction forms a highly conjugated enamine intermediate. The electron-withdrawing nitro group increases the acidity of the ortho-methyl protons, facilitating their deprotonation and subsequent condensation with the electrophilic DMF-DMA.

  • Reductive Cyclization: The nitroenamine intermediate is then subjected to reducing conditions. A variety of reducing agents can be employed, with catalytic hydrogenation over palladium on carbon (Pd/C) or the use of iron in acetic acid being common choices. The nitro group is reduced to an amine, which then spontaneously undergoes an intramolecular cyclization onto the enamine double bond, followed by the elimination of dimethylamine to afford the aromatic pyrrole ring.

Caption: Leimgruber-Batcho synthesis workflow.

Experimental Protocol

A representative, multi-step protocol adapted from the literature for the synthesis of a closely related 6-bromo analogue is presented below[1].

Step 1: Synthesis of 2-Bromo-5-methylpyridine-1-oxide Commercially available 2-bromo-5-methylpyridine is reacted with an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) in a chlorinated solvent like dichloromethane (DCM) at room temperature.

Step 2: Synthesis of 2-Bromo-5-methyl-4-nitropyridine 1-oxide The pyridine-1-oxide from the previous step is carefully treated with fuming nitric acid in concentrated sulfuric acid at elevated temperatures.

Step 3: Formation of the Enamine Intermediate The nitrated pyridine oxide is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in anhydrous N,N-dimethylformamide (DMF) under heating.

Step 4: Reductive Cyclization to 6-Bromo-1H-pyrrolo[3,2-c]pyridine The crude enamine intermediate is dissolved in acetic acid, and iron powder is added portion-wise. The mixture is heated to effect the reduction of the nitro group and subsequent cyclization to the pyrrolopyridine core. A final chlorination step would be required to obtain the target molecule if starting from a bromo-precursor, or alternatively, a chloro-substituted pyridine could be used from the start.

Method 2: The Pyrrole-to-Pyrrolopyridine Approach

In contrast to the previous method, this strategy commences with a pre-formed pyrrole ring and constructs the pyridine ring onto it. This approach can be advantageous if suitably substituted pyrrole starting materials are readily available. A plausible and powerful sequence for this transformation involves a Knoevenagel condensation followed by a Curtius rearrangement.

Mechanistic Rationale and Workflow

This synthetic design leverages the nucleophilicity of the pyrrole ring and the versatility of the Curtius rearrangement to form the pyridine ring.

  • Knoevenagel Condensation: A substituted pyrrole, for instance, one bearing an aldehyde or ketone at the 3-position, undergoes a Knoevenagel condensation with an active methylene compound like malonic acid or its derivatives. This step forms a pyrrole-acrylic acid derivative.

  • Carboxylic Acid to Acyl Azide: The carboxylic acid functionality is then converted into an acyl azide. This transformation is typically achieved by first converting the carboxylic acid to an acid chloride, which is then reacted with sodium azide. Alternatively, one-pot procedures using reagents like diphenylphosphoryl azide (DPPA) can be employed.

  • Curtius Rearrangement and Cyclization: The acyl azide, upon heating, undergoes a Curtius rearrangement, losing nitrogen gas to form a highly reactive isocyanate intermediate. This isocyanate then undergoes an intramolecular electrophilic cyclization onto the electron-rich pyrrole ring, followed by tautomerization, to yield the pyridone ring of the pyrrolopyridine system.

  • Chlorination: The resulting pyrrolopyridinone is then chlorinated to afford the final product, this compound. Reagents such as phosphorus oxychloride (POCl₃) are commonly used for this transformation.

Caption: Pyrrole-to-Pyrrolopyridine synthesis workflow.

Experimental Protocol

A generalized protocol based on established chemical transformations is outlined below.

Step 1: Knoevenagel Condensation A solution of a 3-formylpyrrole derivative and malonic acid in a suitable solvent such as pyridine with a catalytic amount of piperidine is heated to reflux.

Step 2: Acyl Azide Formation The pyrrole-acrylic acid obtained is dissolved in an inert solvent like toluene. Diphenylphosphoryl azide (DPPA) and a base such as triethylamine are added, and the mixture is stirred at room temperature.

Step 3: Curtius Rearrangement and Cyclization The reaction mixture containing the acyl azide is heated to induce the Curtius rearrangement. The resulting isocyanate undergoes in-situ cyclization to form the pyrrolopyridinone.

Step 4: Chlorination The crude pyrrolopyridinone is treated with phosphorus oxychloride (POCl₃), typically at reflux, to yield this compound.

Method 3: Transition-Metal Catalyzed Annulation (Larock Indole Synthesis)

This modern approach utilizes the power of transition-metal catalysis, specifically palladium, to construct the pyrrole ring in a highly efficient and convergent manner. The Larock indole synthesis, a palladium-catalyzed annulation of an ortho-haloaniline with an alkyne, can be effectively adapted for the synthesis of azaindoles.

Mechanistic Rationale and Workflow

The Larock indole synthesis is a powerful C-N and C-C bond-forming cascade reaction. The key to its success is the orchestrated sequence of catalytic steps mediated by a palladium complex.

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of a low-valent palladium(0) species to the C-I or C-Br bond of an ortho-haloaminopyridine. For the synthesis of this compound, a suitable starting material would be a 3-amino-4-chloro-X-halopyridine (where X is a more reactive halogen like iodine or bromine).

  • Alkyne Insertion: The resulting arylpalladium(II) complex then coordinates to an alkyne. This is followed by a migratory insertion of the alkyne into the aryl-palladium bond.

  • Reductive Elimination/Cyclization: The final step involves an intramolecular nucleophilic attack of the amino group onto the newly formed vinylpalladium species, leading to the formation of the pyrrole ring and regeneration of the palladium(0) catalyst.

Caption: Larock indole synthesis workflow.

Experimental Protocol

A representative protocol for a Larock indole synthesis is as follows.

One-Pot Annulation: In a reaction vessel, the ortho-iodo- or ortho-bromoaminopyridine, the alkyne (typically 1.2-2 equivalents), a palladium catalyst (e.g., palladium(II) acetate), a ligand (e.g., triphenylphosphine), and a base (e.g., potassium carbonate) are combined in a suitable solvent like N,N-dimethylformamide (DMF). The mixture is degassed and heated under an inert atmosphere until the reaction is complete, as monitored by techniques like TLC or LC-MS.

Head-to-Head Comparison

FeatureMethod 1: Leimgruber-BatchoMethod 2: Pyrrole-to-PyrrolopyridineMethod 3: Larock Indole Synthesis
Starting Materials Readily available substituted pyridinesSubstituted pyrroles (may require synthesis)o-Haloaminopyridines and alkynes
Number of Steps Multi-step (typically 3-4 steps)Multi-step (typically 3-4 steps)Often a one-pot reaction
Overall Yield Moderate to goodModerateGood to excellent
Scalability Well-established for scale-upCan be challenging due to the nature of some intermediates (e.g., acyl azides)Generally good, but catalyst cost can be a factor on a very large scale
Reagent Safety Use of strong acids and nitrating agents requires caution.Acyl azides can be explosive and require careful handling.Palladium catalysts and ligands can be expensive and require inert atmosphere techniques.
Versatility Good for a range of substitutions on the pyridine ring.Allows for diverse functionality to be introduced via the pyrrole starting material.Highly versatile for introducing a wide variety of substituents from the alkyne component.
Key Advantages Utilizes common and relatively inexpensive starting materials. A well-understood and reliable method.Offers a different retrosynthetic approach, which can be beneficial if the pyridine starting materials for Method 1 are not accessible.High efficiency, convergence, and excellent functional group tolerance.
Key Disadvantages Can involve harsh reaction conditions. The overall yield can be impacted by multiple steps.The synthesis of the required pyrrole starting materials can be lengthy. The Curtius rearrangement involves potentially hazardous intermediates.The cost of the palladium catalyst and ligands can be high. Optimization of reaction conditions may be required for specific substrates.

Conclusion and Recommendations

The choice of synthetic route for this compound will ultimately depend on the specific needs and constraints of the research program.

  • For large-scale, cost-effective synthesis where the starting pyridine is readily available, the Leimgruber-Batcho approach (Method 1) remains a strong contender. Its long history in organic synthesis means that the reaction conditions are often well-optimized and the process is generally robust.

  • The Pyrrole-to-Pyrrolopyridine approach (Method 2) offers a valuable alternative when the desired substitution pattern is more easily accessed from a pyrrole precursor. However, careful consideration of the safety implications of the Curtius rearrangement is necessary.

  • For rapid analogue synthesis and exploration of structure-activity relationships, the Larock Indole Synthesis (Method 3) is an excellent choice. Its convergent nature and the ability to introduce diversity late in the synthesis via the alkyne coupling partner make it a powerful tool in a drug discovery setting, despite the higher initial cost of the catalyst.

Researchers and drug development professionals should carefully evaluate the availability of starting materials, the desired scale of the synthesis, safety considerations, and the need for synthetic versatility when selecting the most appropriate method for their specific application.

References

A Comparative Guide to the Validation of Analytical Methods for 6-Chloro-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of product quality, safety, and efficacy. This guide provides a comprehensive comparison of analytical methodologies for the characterization and quantification of 6-Chloro-1H-pyrrolo[3,2-c]pyridine, a key heterocyclic intermediate in the synthesis of various pharmaceutical agents. As a Senior Application Scientist, my objective is to dissect the nuances of method validation, offering a narrative grounded in scientific principles and practical, field-proven insights.

The validation of an analytical procedure is the documented process that establishes, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1][2] The International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established comprehensive guidelines that form the basis of this process.[3][4][5][6][7][8] This guide will adhere to the principles outlined in the ICH Q2(R2) guideline, which provides a framework for the validation of analytical procedures.[2][3][9][10]

The Analytical Challenge: this compound

This compound is a substituted azaindole, a class of compounds of significant interest in medicinal chemistry. Its analytical characterization is crucial for ensuring the purity of starting materials and the quality of active pharmaceutical ingredients (APIs). The choice of an analytical method is dictated by the specific application, whether it be for identification, the quantification of the main component (assay), or the detection and quantification of impurities.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique is the first critical step in method validation. Here, we compare the most common and powerful techniques for the analysis of this compound.

Analytical Technique Primary Application Strengths Limitations
High-Performance Liquid Chromatography (HPLC) Assay, Impurity Profiling, Stability TestingHigh resolution, sensitivity, and applicability to a wide range of compounds.[11][12]Requires soluble analytes, potential for complex method development.
Gas Chromatography (GC) Residual Solvent Analysis, Volatile ImpuritiesExcellent for volatile and semi-volatile compounds, high sensitivity with specific detectors.[13][14]Not suitable for non-volatile or thermally labile compounds.
Mass Spectrometry (MS) Identification, Structural Elucidation, Trace AnalysisHigh specificity and sensitivity, provides molecular weight and structural information.Can be complex to operate, potential for matrix effects.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural Elucidation, Identification, QuantificationProvides detailed structural information, non-destructive.[15][16][17][18]Lower sensitivity compared to other techniques, can be expensive.

The Validation Workflow: A Visual Guide

The validation of an analytical method is a systematic process. The following diagram illustrates the typical workflow and the key parameters that must be evaluated.

Analytical Method Validation Workflow Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Validation Protocol cluster_2 Validation Execution cluster_3 Reporting & Lifecycle Define Analytical Target Profile (ATP) Define Analytical Target Profile (ATP) Select Analytical Technique Select Analytical Technique Define Analytical Target Profile (ATP)->Select Analytical Technique Optimize Method Parameters Optimize Method Parameters Select Analytical Technique->Optimize Method Parameters Define Validation Parameters Define Validation Parameters Optimize Method Parameters->Define Validation Parameters Set Acceptance Criteria Set Acceptance Criteria Define Validation Parameters->Set Acceptance Criteria Specificity Specificity Set Acceptance Criteria->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision Accuracy->Precision LOD_LOQ Detection & Quantitation Limits Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validation Report Validation Report Robustness->Validation Report Method Transfer Method Transfer Validation Report->Method Transfer Continuous Monitoring Continuous Monitoring Method Transfer->Continuous Monitoring

Caption: A typical workflow for the validation of an analytical method, from development to lifecycle management.

Experimental Protocols and Data Comparison

This section provides detailed, step-by-step methodologies for the validation of an HPLC and a GC method for this compound, along with a comparison of expected performance characteristics.

High-Performance Liquid Chromatography (HPLC) Method Validation

Objective: To validate a reverse-phase HPLC method for the assay and impurity determination of this compound.

Experimental Protocol:

  • Specificity:

    • Analyze a blank (diluent), a placebo (if applicable), a solution of this compound standard, and a sample solution.

    • Stress the sample under acidic, basic, oxidative, and photolytic conditions to generate degradation products.

    • Demonstrate that the peak for this compound is free from interference from the blank, placebo, and any degradation products.[9][19][20]

  • Linearity:

    • Prepare a series of at least five concentrations of the this compound reference standard, typically ranging from 50% to 150% of the target assay concentration.

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.[9][20]

  • Range:

    • The range is established by confirming that the method has an acceptable degree of linearity, accuracy, and precision at the lower and upper concentrations of the linearity study.[2]

  • Accuracy:

    • Perform recovery studies by spiking a placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Analyze each concentration in triplicate.

    • The mean recovery should be within 98.0% to 102.0%.[9][21]

  • Precision:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of the sample solution at 100% of the target concentration on the same day, with the same analyst and instrument. The relative standard deviation (RSD) should be ≤ 2.0%.[19]

    • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. The RSD between the two sets of data should be ≤ 2.0%.[19]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (standard deviation of the response / slope)

    • LOQ = 10 * (standard deviation of the response / slope)

    • Alternatively, determine based on signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).[1]

  • Robustness:

    • Deliberately vary method parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%).

    • Assess the effect of these changes on the system suitability parameters and the assay results. The system suitability criteria must be met under all varied conditions.[1][21]

Hypothetical HPLC Performance Data:

Validation Parameter Acceptance Criteria Hypothetical Result
Specificity No interference at the retention time of the analytePassed
Linearity (r²) ≥ 0.9990.9998
Range 80% - 120% of target concentrationConfirmed
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (RSD) ≤ 2.0%Repeatability: 0.8%, Intermediate: 1.2%
LOD Report value0.01 µg/mL
LOQ Report value0.03 µg/mL
Robustness System suitability passes under all conditionsPassed
Gas Chromatography (GC) Method Validation

Objective: To validate a GC method for the analysis of residual solvents in this compound.

Experimental Protocol:

  • Specificity:

    • Inject a blank (solvent), a standard solution of the potential residual solvents, and a sample solution spiked with the residual solvents.

    • Demonstrate that the peaks for the residual solvents are well-resolved from each other and from any peaks from the sample matrix.

  • Linearity:

    • Prepare a series of at least five concentrations of each residual solvent standard.

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.99.

  • Range:

    • The range is established by the linearity study and should cover the expected concentration of residual solvents.

  • Accuracy:

    • Perform recovery studies by spiking the sample with known amounts of each residual solvent at three concentration levels.

    • Analyze each concentration in triplicate.

    • The mean recovery should be within 80.0% to 120.0%.

  • Precision:

    • Repeatability: Analyze six replicate preparations of the sample solution spiked with the residual solvents. The RSD for each solvent should be ≤ 15%.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. The RSD between the two sets of data should be ≤ 20%.

  • LOD and LOQ:

    • Determine the LOD and LOQ for each residual solvent using the same methods as described for HPLC.

  • Robustness:

    • Vary parameters such as injector temperature, oven temperature program, carrier gas flow rate, and split ratio.

    • Assess the effect of these changes on the resolution and quantification of the residual solvents.

Hypothetical GC Performance Data:

Validation Parameter Acceptance Criteria Hypothetical Result
Specificity Solvents are well-resolvedPassed
Linearity (r²) ≥ 0.99> 0.995 for all solvents
Range Covers expected concentrationsConfirmed
Accuracy (% Recovery) 80.0% - 120.0%92.5% - 108.7%
Precision (RSD) ≤ 15% (Repeatability), ≤ 20% (Intermediate)Repeatability: < 10%, Intermediate: < 15%
LOD Report valuese.g., 0.1 - 1 ppm
LOQ Report valuese.g., 0.3 - 3 ppm
Robustness Resolution and quantification are acceptablePassed

The Interplay of Validation Parameters

The various validation parameters are interconnected. The following diagram illustrates the relationships between these key characteristics.

Interrelation of Validation Parameters Interrelation of Validation Parameters Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Range Range Linearity->Range LOD_LOQ LOD / LOQ Linearity->LOD_LOQ Accuracy->Range Precision->Range

Caption: The relationship between key analytical method validation parameters.

Conclusion

The validation of analytical methods for this compound is a critical undertaking that demands a thorough understanding of both the compound's properties and the principles of analytical chemistry. This guide has provided a comparative framework for selecting and validating appropriate analytical techniques, grounded in the authoritative guidelines of the ICH, FDA, and EMA. By adhering to these principles and employing a systematic, science-based approach, researchers and drug development professionals can ensure the generation of reliable and reproducible data, ultimately safeguarding the quality and integrity of the final pharmaceutical product. The validation process is not a one-time event but a continuous lifecycle, requiring vigilance and potential revalidation as manufacturing processes evolve.[2][6]

References

Safety Operating Guide

Safe Disposal of 6-Chloro-1H-pyrrolo[3,2-c]pyridine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of chemical waste management is paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed protocol for the proper disposal of 6-Chloro-1H-pyrrolo[3,2-c]pyridine, a halogenated heterocyclic compound commonly utilized in pharmaceutical research and development. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following procedures are synthesized from data on structurally analogous chemicals and established regulatory guidelines. This approach ensures a cautious and responsible methodology for handling and disposal.

Hazard Assessment and Risk Mitigation: Understanding the Compound

Key Extrapolated Hazard Information:

Hazard CategoryExtrapolated RiskSource (Analogous Compounds)
Acute Oral Toxicity Harmful if swallowed.[5]5-Chloro-1H-Pyrrolo[2,3-B]Pyridine, 5-Bromo-2-chloro-1H-pyrrolo[2,3-b]pyridine
Skin Irritation Causes skin irritation.[4]5-Bromo-2-chloro-1H-pyrrolo[2,3-b]pyridine
Eye Irritation Causes serious eye irritation/damage.[4][5]5-Bromo-2-chloro-1H-pyrrolo[2,3-b]pyridine, 5-Chloro-1H-pyrrolo[3,2-b]pyridine
Environmental Hazard Halogenated compounds can pose environmental risks.[1]General classification of halogenated organic compounds
Personal Protective Equipment (PPE): The First Line of Defense

Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate PPE to minimize exposure risks.

  • Eye Protection : Wear tightly fitting safety goggles or a face shield.[3]

  • Hand Protection : Use chemical-resistant gloves, such as nitrile rubber.[8]

  • Respiratory Protection : Conduct all handling and disposal operations within a certified chemical fume hood to prevent inhalation of dust or vapors.[8][9]

  • Protective Clothing : A standard laboratory coat is required to protect against skin contact.[8]

Step-by-Step Disposal Protocol

The recommended disposal route for this compound is through a licensed and approved chemical waste disposal service.[6][8] Adherence to the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) "cradle to grave" management system for hazardous waste is mandatory.[10]

Step 1: Waste Segregation and Collection

  • Solid Waste : Collect unreacted this compound, along with any contaminated disposable items (e.g., weigh boats, spatulas, gloves), in a designated hazardous waste container.[2] This container must be made of a compatible material, such as high-density polyethylene (HDPE), and be kept securely sealed when not in use.[2][11]

  • Liquid Waste : If the compound is in a solution, collect it in a separate, clearly labeled, and leak-proof hazardous waste container.[2][12] Do not mix this waste stream with other incompatible chemical wastes to prevent potentially dangerous reactions.[6]

Step 2: Labeling

Proper labeling is a critical component of safe waste management. All waste containers must be clearly marked with:

  • The words "Hazardous Waste"[2]

  • The full chemical name: "this compound"[2]

  • An accurate description of the contents (e.g., "solid waste," "solution in methanol")

  • The date of waste generation[2]

Step 3: Temporary Storage

Store sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area.[2][11] This area should be away from sources of ignition and incompatible materials.[11][12]

Step 4: Arranging for Professional Disposal

Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[8] Provide them with a complete and accurate description of the waste, including the chemical name and any available safety information.

The most common and recommended final disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[8][13]

Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Ventilate : Ensure the area is well-ventilated, and if the spill is large, evacuate non-essential personnel.[8][12]

  • Containment : Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite or sand.[2][11]

  • Collection : Carefully collect the absorbed material and place it into a designated hazardous waste container.[8][12]

  • Decontamination : Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the safe disposal of this compound.

G cluster_prep Preparation & Hazard Assessment cluster_waste_gen Waste Generation & Segregation cluster_disposal Storage & Final Disposal cluster_spill Spill Response start Start: Handling This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_generated Waste Generated fume_hood->waste_generated is_solid Is waste solid or contaminated solid material? waste_generated->is_solid solid_container Collect in Labeled Solid Hazardous Waste Container is_solid->solid_container Yes liquid_container Collect in Labeled Liquid Hazardous Waste Container is_solid->liquid_container No (Liquid) storage Store Sealed Container in Designated Waste Accumulation Area solid_container->storage liquid_container->storage contact_ehs Contact EHS or Licensed Waste Disposal Contractor storage->contact_ehs incineration Professional Disposal: High-Temperature Incineration contact_ehs->incineration spill Spill Occurs contain_spill Contain with Inert Absorbent spill->contain_spill collect_spill Collect & Place in Hazardous Waste Container contain_spill->collect_spill decontaminate Decontaminate Area collect_spill->decontaminate decontaminate->storage

Caption: Workflow for the safe disposal of this compound.

References

A Researcher's Guide to the Safe Handling of 6-Chloro-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and handling protocols for 6-Chloro-1H-pyrrolo[3,2-c]pyridine, a heterocyclic compound frequently utilized in medicinal chemistry and drug development. Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure laboratory environment. The information herein is synthesized from established safety data for the compound and its structural analogs, reflecting a commitment to best practices in chemical handling.

Understanding the Risks: Hazard Profile

This compound (CAS No. 74976-31-1) is a solid substance that presents several health hazards upon exposure.[1] The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound:

  • H302: Harmful if swallowed.[1][2]

  • H315: Causes skin irritation.[1][3]

  • H319: Causes serious eye irritation.[1][3][4]

  • H332: Harmful if inhaled.[1]

  • H335: May cause respiratory irritation.[1][3][4]

These classifications necessitate a stringent approach to personal protective equipment and handling procedures to mitigate the risk of exposure.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling this compound. The following table outlines the minimum required PPE for various laboratory operations.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Transfer (Solid) Tightly sealed safety goggles and a face shield.[5]Double-gloving with chemical-resistant gloves (e.g., Nitrile).[6]Flame-resistant lab coat.NIOSH-approved respirator (e.g., N95 or higher) for dust.[6][7]
Solution Preparation and Handling Tightly sealed safety goggles.[5]Chemical-resistant gloves (e.g., Nitrile).Flame-resistant lab coat.[7]Work within a certified chemical fume hood.[8]
Post-Experiment Cleanup Tightly sealed safety goggles.Chemical-resistant gloves.Flame-resistant lab coat.As needed, based on potential for aerosol or dust generation.

Causality of PPE Choices:

  • Eye and Face Protection: The serious eye irritation potential (H319) necessitates the use of tightly sealed goggles to prevent contact with dust particles or splashes. A face shield provides an additional layer of protection, particularly during weighing and transfer operations where the risk of aerosolization is highest.[5]

  • Hand Protection: Given the skin irritation hazard (H315), chemical-resistant gloves are essential. Double-gloving is recommended during solid handling to minimize the risk of exposure through tears or contamination of the inner glove.[6]

  • Body Protection: A flame-resistant lab coat protects the skin and personal clothing from accidental spills.[7]

  • Respiratory Protection: The compound is harmful if inhaled and can cause respiratory irritation (H332, H335). Therefore, all handling of the solid material that could generate dust must be conducted in a certified chemical fume hood. For weighing operations, a NIOSH-approved respirator provides an additional safeguard against inhalation.[7][8]

Operational Plan: A Step-by-Step Handling Procedure

A systematic workflow is crucial for minimizing exposure and ensuring a safe handling process from preparation to disposal.

prep Preparation ppe Don PPE prep->ppe Verify fume hood and safety equipment weigh Weighing & Transfer ppe->weigh Select appropriate PPE based on task dissolve Dissolution weigh->dissolve Handle solid in fume hood reaction Reaction & Workup dissolve->reaction Add solvent and dissolve cleanup Decontamination & Cleanup reaction->cleanup Conduct experiment in fume hood disposal Waste Disposal cleanup->disposal Clean workspace and remove PPE correctly

Caption: Workflow for the safe handling of this compound.

Detailed Protocol:

  • Preparation:

    • Ensure a certified chemical fume hood is operational.[8]

    • Verify that an eyewash station and safety shower are readily accessible.

    • Clear the workspace of any unnecessary items.

  • Donning PPE:

    • Put on all required PPE as specified in the table above before entering the designated handling area.

  • Handling:

    • Conduct all manipulations of the solid compound within the chemical fume hood to minimize inhalation risk.[7][8]

    • When weighing, use a spatula and weighing paper, and handle with care to avoid generating dust.

    • If preparing a solution, add the solvent to the solid slowly to prevent splashing.

  • Post-Handling:

    • After the procedure, decontaminate the work area thoroughly.

    • Carefully remove and dispose of contaminated PPE.

    • Wash hands thoroughly with soap and water after removing gloves.[2][4]

Emergency Procedures

In the event of an exposure, immediate action is critical.

Exposure Route First Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids apart. Seek immediate medical attention.[4][9]
Skin Contact Remove contaminated clothing and wash the affected area with plenty of soap and water. If skin irritation persists, seek medical attention.[10]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9][10]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][4]

Disposal Plan

Proper disposal of this compound and its contaminated waste is essential to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, should be disposed of as hazardous waste.

  • Disposal Method: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing. Do not discharge to sewer systems.[9][11]

By adhering to these comprehensive safety and handling guidelines, researchers can effectively mitigate the risks associated with this compound and ensure a safe and productive laboratory environment.

References

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Retrosynthesis Analysis

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6-Chloro-1H-pyrrolo[3,2-c]pyridine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.